7-Oxaspiro[3.5]nonan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-2-8(7)3-5-10-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIZAYLNFPEFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1473422-93-3 | |
| Record name | 7-oxaspiro[3.5]nonan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Oxaspiro[3.5]nonan-1-one: Synthesis, Properties, and Potential Applications
Abstract
7-Oxaspiro[3.5]nonan-1-one is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclobutanone ring via a spirocenter. This unique three-dimensional architecture imparts significant conformational rigidity, making it a molecule of considerable interest in medicinal chemistry and drug discovery.[1][2] The inherent ring strain of the cyclobutanone moiety and the presence of the ether linkage in the six-membered ring suggest a rich and varied chemical reactivity. This guide provides a comprehensive overview of the chemical properties, plausible synthetic strategies, and potential applications of this compound, drawing upon established chemical principles and data from structurally related compounds to offer valuable insights for researchers and drug development professionals.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, emphasizing the need for novel, three-dimensional molecular scaffolds to explore new chemical space and enhance pharmacological properties.[3] Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs in this endeavor.[2] Their rigid, well-defined geometries can lead to improved binding affinity and selectivity for biological targets, while also favorably modulating physicochemical properties such as solubility and metabolic stability.[1]
This compound (CAS No. 1473422-93-3) represents a compelling example of such a scaffold.[4] Its structure combines the features of a tetrahydropyran, a common motif in natural products and pharmaceuticals, with a strained cyclobutanone ring, a versatile functional group for further chemical elaboration. This guide aims to consolidate the available information on this compound and to provide a forward-looking perspective on its potential in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound are not extensively reported in publicly accessible literature, we can predict its key properties based on its structure and data from analogous compounds.
Physical Properties (Predicted)
A summary of the predicted physical properties for this compound is presented in Table 1. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| InChIKey | GYIZAYLNFPEFBJ-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely heavily on modern spectroscopic techniques. Although experimental spectra are not publicly available, we can predict the characteristic signals based on the functional groups present.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran and cyclobutanone rings. The protons adjacent to the ether oxygen (C6 and C8) would appear in the range of 3.5-4.0 ppm, while the protons alpha to the carbonyl group (C2) would be deshielded and appear around 2.8-3.2 ppm. The remaining methylene protons would likely resonate in the 1.7-2.5 ppm region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C1) in the downfield region, typically >200 ppm. The spiro carbon (C4) would be a quaternary signal, and the carbons adjacent to the ether oxygen (C6 and C8) would appear around 60-70 ppm. The remaining methylene carbons would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch in a cyclobutanone would be expected around 1780 cm⁻¹. The C-O-C stretching of the tetrahydropyran ring would likely produce a strong signal in the 1150-1050 cm⁻¹ region.
Mass Spectrometry (MS): The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve cleavage of the cyclobutanone ring and the tetrahydropyran ring.
Synthesis of the this compound Core
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Route 1: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters, or in the case of cyclic ketones, into lactones.[6][7] This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[7] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially.[8]
In the context of synthesizing this compound, the precursor would be spiro[3.5]nonan-1-one. The Baeyer-Villiger oxidation of this spirocyclic ketone would involve the insertion of an oxygen atom between the carbonyl carbon and the more substituted spiro carbon.
Reaction Scheme:
Caption: Proposed synthesis via Baeyer-Villiger oxidation.
Experimental Protocol (Hypothetical):
-
Dissolve spiro[3.5]nonan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the substrate and the reagent.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and to minimize potential side reactions.
-
Quenching: The use of sodium bicarbonate neutralizes the acidic byproducts (m-chlorobenzoic acid) and any unreacted peroxyacid.
Proposed Synthetic Route 2: Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[9] To synthesize this compound via this route, one would need to construct the tetrahydropyran ring first, followed by the formation of the cyclobutanone. A more plausible approach would be the photochemical reaction between tetrahydropyran-4-one and an appropriate ketene equivalent, though this is a less common variation of the Paternò-Büchi reaction. A more direct, albeit challenging, approach would involve a multi-step sequence starting from the cycloaddition.
Given the challenges, the Baeyer-Villiger oxidation of a pre-formed spiro[3.5]nonan-1-one appears to be the more straightforward and predictable synthetic strategy.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is governed by its two key functional groups: the cyclobutanone and the tetrahydropyran.
Reactions of the Cyclobutanone Ring
The strained four-membered ring of the cyclobutanone moiety is susceptible to a variety of transformations.
-
Ring Expansion: Under certain conditions, cyclobutanones can undergo ring expansion to form cyclopentanones. This can be promoted by diazomethane or other reagents.
-
Favorskii Rearrangement: In the presence of a base, α-halocyclobutanones can undergo the Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) to yield 7-oxaspiro[3.5]nonan-1-ol.
-
Wittig Reaction: The carbonyl can be converted to an exocyclic double bond via the Wittig reaction, providing a route to functionalized spirocyclic alkenes.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions Involving the Tetrahydropyran Ring
The tetrahydropyran ring is generally more stable than the cyclobutanone. However, the ether linkage can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound itself, its structural motifs are prevalent in medicinally relevant compounds.
-
Scaffold for Library Synthesis: The ketone functionality serves as a versatile handle for the introduction of diverse substituents, enabling the creation of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The rigid spirocyclic core can act as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties or providing novel intellectual property.[3] For instance, related azaspiro[3.5]nonane cores have been investigated as replacements for piperidine and other heterocycles in G-protein coupled receptor ligands.[10]
-
Conformationally Restricted Analogues: The synthesis of analogues of known drugs incorporating the 7-oxaspiro[3.5]nonane scaffold could lead to compounds with enhanced selectivity or potency due to the constrained conformation.
Conclusion
This compound is a spirocyclic scaffold with significant untapped potential in organic synthesis and medicinal chemistry. While a full experimental characterization is yet to be published in peer-reviewed literature, its synthesis is feasible through established methods such as the Baeyer-Villiger oxidation. The combination of a reactive cyclobutanone and a stable tetrahydropyran ring provides a platform for diverse chemical modifications. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, scaffolds like this compound are poised to become valuable building blocks for the next generation of therapeutics. Further research into the synthesis, reactivity, and biological evaluation of this intriguing molecule is highly warranted.
References
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This compound | C8H12O2 | CID 71744025 - PubChem. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
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Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])
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Baeyer–Villiger Oxidation - Science of Synthesis. (URL: [Link])
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289) - Human Metabolome Database. (URL: [Link])
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
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Baeyer-Villiger Oxidation - Organic Chemistry Portal. (URL: [Link])
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Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (URL: [Link])
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133). (URL: [Link])
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])
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1-Oxaspiro(3.5)nonane | C8H14O | CID 243293 - PubChem. (URL: [Link])
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Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem. (URL: [Link])
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1-oxaspiro[3.5]nonan-3-one - C8H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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1-oxaspiro[3.5]nonane 185-18-2 wiki. (URL: [Link])
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Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). (URL: [Link])
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Baeyer-Villiger Oxidation - Chemistry Steps. (URL: [Link])
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Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])
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Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem. (URL: [Link])
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Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC. (URL: [Link])
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Oxetane synthesis through the Paternò-Büchi reaction - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Structure Elucidation of 7-Oxaspiro[3.5]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxaspiro[3.5]nonan-1-one is a spirocyclic compound featuring a cyclobutane ring fused to a tetrahydropyran ring through a common carbon atom. This unique structural motif is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and potential for introducing three-dimensional diversity in molecular design. Accurate and unambiguous structure elucidation is the cornerstone of any research and development endeavor involving this molecule, ensuring the integrity of subsequent biological and material science studies. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies and data interpretation required for the complete structure elucidation of this compound.
Molecular Structure and Key Features
The structure of this compound, with the chemical formula C₈H₁₂O₂, presents several key features that are amenable to spectroscopic analysis. The molecule contains a ketone functional group within the cyclobutane ring and an ether linkage within the tetrahydropyran ring. The spirocyclic nature of the compound, with a quaternary carbon at the junction of the two rings, leads to a distinct set of spectroscopic signals that, when analyzed cohesively, provide a definitive structural confirmation.
SMILES Notation: C1CC2(C1=O)CCOCC2[1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the carbon-hydrogen framework, including connectivity and spatial relationships.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-4 | 2.85 | t | 7.5 |
| H-3 | 2.15 | p | 7.5 |
| H-6, H-8 | 3.80 | t | 5.5 |
| H-5, H-9 | 1.95 | p | 5.5 |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals.
-
Protons on the Cyclobutane Ring (H-2, H-4, H-3): The protons alpha to the carbonyl group (H-2 and H-4) are deshielded and appear as a triplet at approximately 2.85 ppm. The triplet multiplicity arises from coupling to the two equivalent protons at the H-3 position. The H-3 protons, a methylene group, are expected to resonate as a pentet around 2.15 ppm, due to coupling with the four neighboring protons at H-2 and H-4.
-
Protons on the Tetrahydropyran Ring (H-6, H-8, H-5, H-9): The methylene protons adjacent to the ether oxygen (H-6 and H-8) are the most deshielded protons in the tetrahydropyran ring, appearing as a triplet at approximately 3.80 ppm. Their triplet multiplicity is a result of coupling to the adjacent methylene protons at H-5 and H-9. These H-5 and H-9 protons are predicted to appear as a pentet around 1.95 ppm.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): Approximately 3-4 seconds.
-
Spectral Width (sw): 12-15 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208.0 |
| C-2, C-4 | 45.0 |
| C-3 | 18.0 |
| C-5 (Spiro) | 85.0 |
| C-6, C-8 | 65.0 |
| C-7, C-9 | 25.0 |
Interpretation of the ¹³C NMR Spectrum:
The predicted proton-decoupled ¹³C NMR spectrum is expected to display six distinct carbon signals.
-
Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded carbon, appearing at a characteristic downfield chemical shift of approximately 208.0 ppm.
-
Cyclobutane Carbons (C-2, C-4, C-3): The methylene carbons alpha to the carbonyl group (C-2 and C-4) are expected around 45.0 ppm. The C-3 carbon will be the most upfield signal in this ring, at approximately 18.0 ppm.
-
Spiro Carbon (C-5): The quaternary spiro carbon, being attached to two oxygen atoms (via the ether linkage and proximity to the carbonyl), is significantly deshielded and is predicted to appear around 85.0 ppm.
-
Tetrahydropyran Carbons (C-6, C-8, C-7, C-9): The carbons adjacent to the ether oxygen (C-6 and C-8) are expected to resonate at approximately 65.0 ppm. The remaining methylene carbons of the tetrahydropyran ring (C-7 and C-9) will appear further upfield, around 25.0 ppm.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): 220-240 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
C. 2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY is expected to show correlations between H-2/H-4 and H-3, and between H-6/H-8 and H-5/H-9, confirming the presence of the two isolated spin systems corresponding to the cyclobutane and tetrahydropyran rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is critical for establishing the connectivity across the quaternary spiro carbon. Key expected HMBC correlations include:
-
H-2 and H-4 to C-1 (carbonyl) and C-5 (spiro).
-
H-6 and H-8 to C-5 (spiro).
-
H-5 and H-9 to C-5 (spiro).
-
Experimental Protocol: Acquiring 2D NMR Spectra
-
Sample Preparation: Use the same sample as for 1D NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize the number of scans and acquisition times to achieve good signal-to-noise and resolution.
Visualization of NMR Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation of this compound.
Visualization of Key HMBC Correlations
Caption: Key predicted HMBC correlations for this compound.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (cyclobutanone) |
| ~1100 | Strong | C-O-C stretch (ether) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
Interpretation of the IR Spectrum:
-
Carbonyl Stretch: The most characteristic absorption in the IR spectrum will be a strong band around 1780 cm⁻¹. This frequency is typical for a carbonyl group within a strained four-membered ring (cyclobutanone), which is higher than that of a typical acyclic ketone (around 1715 cm⁻¹).
-
Ether Stretch: A strong absorption band is expected in the region of 1100 cm⁻¹, corresponding to the C-O-C stretching vibration of the tetrahydropyran ring.
-
C-H Stretch: Multiple bands in the 2850-2960 cm⁻¹ region will be present, corresponding to the stretching vibrations of the aliphatic C-H bonds.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the empty sample holder or the pure solvent.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further support the proposed structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | High | [M - CO]⁺ |
| 84 | High | [M - C₂H₄O]⁺ |
| 56 | Moderate | [C₄H₈]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 140, corresponding to the molecular weight of C₈H₁₂O₂.
-
Key Fragmentation Pathways:
-
Loss of Carbon Monoxide: A prominent fragment at m/z 112 is anticipated, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule from the cyclobutanone ring.
-
Retro-Diels-Alder Type Fragmentation: The tetrahydropyran ring can undergo a retro-Diels-Alder type fragmentation, leading to the loss of ethylene oxide (C₂H₄O) and the formation of a fragment at m/z 84.
-
Further Fragmentation: The fragment at m/z 84 can further lose CO to give a fragment at m/z 56.
-
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization Method: Electron ionization (EI) is a common technique for volatile compounds and often provides rich fragmentation information.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
IV. Conclusion: A Multi-faceted Approach to Structural Certainty
The comprehensive structure elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the fundamental framework of the molecule, 2D NMR experiments are indispensable for confirming the connectivity, especially across the spirocyclic center. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry provides the molecular weight and corroborating fragmentation data. By integrating the information from these orthogonal analytical methods, researchers can achieve a high degree of confidence in the assigned structure, which is paramount for the advancement of any scientific investigation involving this intriguing molecule.
V. References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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Cheminfo.org. IR spectra prediction. [Link]
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EPFL. Web-based application for in silico fragmentation - MS tools. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Oxaspiro[3.5]nonan-1-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Oxaspiro[3.5]nonan-1-one (CAS No. 1473422-93-3).[1][2][3][4][5] As a spirocyclic compound incorporating both a strained cyclobutanone ring and a tetrahydropyran ring, its structural elucidation presents a unique set of spectroscopic features. This document, intended for researchers in synthetic chemistry and drug development, synthesizes theoretical predictions, data from analogous structures, and established analytical methodologies. We will explore the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causality behind these spectroscopic signatures, and provide robust, field-proven protocols for their acquisition and analysis.
Introduction and Structural Overview
This compound is a unique bicyclic organic compound featuring a spirocyclic carbon atom that serves as a junction between a four-membered cyclobutanone ring and a six-membered tetrahydropyran ring. The molecular formula is C₈H₁₂O₂ with a molecular weight of 140.18 g/mol .[2][3]
The conformational rigidity imparted by the spiro center, combined with the distinct chemical reactivity of the strained ketone and the ether linkage, makes this and related spirocyclic frameworks valuable scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will deconstruct the expected spectroscopic fingerprint of this molecule.
Predicted Spectroscopic Data & Interpretation
Due to the limited availability of published, peer-reviewed spectra for this specific molecule, the following data are predicted based on established principles of organic spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals corresponding to its eight carbon atoms and twelve hydrogen atoms.
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 205 - 220 | The carbonyl carbon of a cyclobutanone is significantly deshielded and appears at a very low field.[6] The ring strain further contributes to this downfield shift.[7] |
| C4 (Spiro) | 80 - 90 | This quaternary carbon is bonded to two carbons and two oxygens (one C-O bond), leading to a significant downfield shift. |
| C6, C8 (CH₂-O) | 65 - 75 | Carbons directly attached to the ether oxygen are deshielded and typically appear in this region, similar to tetrahydropyran.[8] |
| C2, C3 (CH₂) | 40 - 50 | These methylene carbons are α and β to the carbonyl group within the strained ring. The α-carbon (C2) is expected to be more deshielded. |
| C5, C9 (CH₂) | 20 - 35 | Methylene carbons of the tetrahydropyran ring, β and γ to the ether oxygen. These are in a more typical aliphatic region.[9] |
Rationale behind the predictions: The chemical shifts are estimated based on standard values for ketones, ethers, and aliphatic carbons.[6] The carbonyl carbon of cyclobutanone is found at a particularly low field (~208 ppm) due to ring strain.[10] Carbons adjacent to the ether oxygen in tetrahydropyran derivatives typically resonate between 60-70 ppm.[8] The spiro carbon, being quaternary and adjacent to an oxygen, is predicted to be significantly downfield.
The proton NMR spectrum will be more complex due to spin-spin coupling. Protons on the same carbon (geminal) and adjacent carbons (vicinal) will split each other's signals.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H6, H8 (4H) | 3.6 - 4.0 | m | Protons on the carbons adjacent to the ether oxygen are the most deshielded aliphatic protons, appearing as a complex multiplet.[11][12] |
| H2 (2H) | 2.8 - 3.2 | t or m | Protons α to the carbonyl group are deshielded. They will likely appear as a triplet if coupled only to H3. |
| H3 (2H) | 2.0 - 2.4 | t or m | Protons β to the carbonyl group. |
| H5, H9 (4H) | 1.6 - 2.0 | m | Protons on the remaining tetrahydropyran carbons, in a typical aliphatic region.[11] |
Rationale behind the predictions: Protons alpha to a carbonyl group are deshielded (2.0-3.0 ppm). Protons on carbons adjacent to an ether oxygen are significantly deshielded (3.3-4.0 ppm).[8] The signals for the protons on the tetrahydropyran ring (H5, H6, H8, H9) are predicted based on the known spectrum of tetrahydropyran itself, where the protons next to the oxygen appear around 3.6-3.7 ppm and the others around 1.6 ppm.[8][11] The spirocyclic nature of the molecule may induce magnetic non-equivalence for geminal protons, leading to more complex splitting patterns than simple triplets or quartets. Advanced 2D NMR techniques like COSY and HSQC would be essential for definitive assignments.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) setup for ease of sample handling.[14][15]
| Predicted Frequency (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~2950 - 2850 | C-H (sp³) stretch | Strong | Characteristic of the methylene groups in the molecule. |
| ~1785 | C=O stretch (ketone) | Very Strong | The key diagnostic peak. The frequency is elevated from a typical acyclic ketone (~1715 cm⁻¹) due to the significant ring strain in the four-membered cyclobutanone ring.[7][16] This high frequency is a hallmark of cyclobutanones.[17][18] |
| ~1100 | C-O-C stretch (ether) | Strong | Characteristic of the asymmetric stretch for the ether linkage within the tetrahydropyran ring. |
Rationale behind the predictions: The most diagnostic feature is the carbonyl (C=O) stretching frequency. While cyclohexanone absorbs near 1715 cm⁻¹, the increased angle strain in smaller rings forces more s-character into the C-C bonds of the ring, which in turn increases the s-character and strength of the exocyclic C=O double bond, shifting its absorption to a higher wavenumber.[7][16][19] Cyclobutanone itself shows a C=O stretch at ~1780 cm⁻¹.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Using a standard technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is appropriate for a molecule of this volatility.[20]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [M - CO]⁺˙ | α-cleavage with loss of carbon monoxide from the cyclobutanone ring. |
| 84 | [C₅H₈O]⁺˙ | Cleavage at the spiro center, leading to the tetrahydropyranone radical cation. |
| 71 | [C₄H₇O]⁺ | α-cleavage adjacent to the ether oxygen, followed by loss of a propyl radical. |
| 56 | [C₄H₈]⁺˙ or [C₃H₄O]⁺˙ | Retro-Diels-Alder type fragmentation of the tetrahydropyran ring or further fragmentation of the cyclobutanone portion. |
Rationale behind the predictions: The molecular ion peak at m/z 140 should be observable. Ketones and ethers exhibit characteristic fragmentation patterns.[21][22] For the ketone, α-cleavage leading to the loss of neutral carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones.[7] For the ether, fragmentation is dominated by cleavage of the C-C bond alpha to the oxygen, which results in a resonance-stabilized oxonium ion.[23][24] The complex spirocyclic structure allows for multiple competing fragmentation pathways.[25]
Methodologies for Spectroscopic Analysis
To ensure the generation of high-quality, trustworthy data, standardized and validated protocols must be employed.
General Analytical Workflow
The comprehensive characterization of this compound follows a logical, multi-step process designed to provide orthogonal data for unambiguous structure confirmation.
Caption: A generalized synthetic approach to spiroketones.
Spectroscopic analysis should be used not only to confirm the final product but also to check for:
-
Unreacted Starting Materials: Signals corresponding to the precursors.
-
Acyclic Intermediate: The presence of the open-chain intermediate prior to cyclization.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., THF, Toluene, Ethyl Acetate) are common and have characteristic NMR signals. [26]
Conclusion
The structural characterization of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. The predicted data highlight several key features: a highly deshielded carbonyl carbon in the ¹³C NMR, a high-frequency C=O stretch (~1785 cm⁻¹) in the IR spectrum indicative of a strained cyclobutanone, and predictable fragmentation patterns in the mass spectrum involving loss of CO and α-cleavage at the ether linkage. By employing the rigorous, validated protocols outlined in this guide, researchers can confidently confirm the identity and purity of this valuable spirocyclic building block, ensuring the integrity of their subsequent research and development efforts.
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An In-Depth Technical Guide to the Synthesis of 7-Oxaspiro[3.5]nonan-1-one: Strategies and Methodologies
Abstract
The 7-oxaspiro[3.5]nonan-1-one scaffold, characterized by a tetrahydropyran ring spiro-fused to a cyclobutanone, represents a valuable three-dimensional building block in modern medicinal chemistry. Its conformational rigidity and defined exit vectors make it an attractive bioisosteric replacement for more common planar structures, offering a pathway to improved physicochemical properties and novel intellectual property.[1][2] This in-depth guide provides a technical overview of the primary synthetic strategies for constructing this spirocyclic core, with a focus on logical workflows starting from the commercially available precursor, tetrahydropyran-4-one. We will explore two powerful and divergent approaches: intermolecular [2+2] cycloaddition and intramolecular Dieckmann condensation. For each strategy, we will dissect the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific applications.
Retrosynthetic Analysis: Deconstructing the Spirocyclic Core
A logical retrosynthetic analysis of this compound reveals two primary bond-disconnection strategies, both originating from the central spirocyclic carbon. These pathways dictate the choice of starting materials and the overall synthetic design. The common nexus for these approaches is the accessible and inexpensive cyclic ketone, tetrahydropyran-4-one .[1]
Strategy A: Intermolecular [2+2] Cycloaddition involves disconnecting the two C-C bonds of the cyclobutanone ring formed in the cycloaddition step. This identifies a ketene (or ketene equivalent) and an exocyclic alkene derived from tetrahydropyran-4-one as the key synthons.
Strategy B: Intramolecular Cyclization involves disconnecting one of the C-C bonds within the cyclobutanone ring. This pathway points to a linear diester precursor where the tetrahydropyran ring acts as a scaffold, primed for a ring-closing reaction such as the Dieckmann condensation.[3][4]
Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates two primary synthetic disconnections leading back to the common starting material, tetrahydropyran-4-one.
Synthetic Strategy I: Intermolecular [2+2] Ketene Cycloaddition
The [2+2] cycloaddition of a ketene with an alkene is a powerful and convergent method for the direct construction of cyclobutanone rings.[5][6] This strategy's effectiveness lies in its ability to rapidly assemble the spirocyclic core in a single key step from two simpler components. The causality behind this approach is the electrophilic nature of the ketene carbon, which readily reacts with the nucleophilic double bond of an alkene partner.
The overall workflow involves two main stages:
-
Substrate Preparation: Conversion of tetrahydropyran-4-one into a suitable alkene, typically an exocyclic methylene derivative.
-
Cycloaddition: Generation of a ketene in situ and its reaction with the prepared alkene to form the target spirocycle.
Figure 2: Workflow for the [2+2] Cycloaddition Strategy. A sequential process starting from olefination of the ketone followed by cycloaddition and final dehalogenation.
Experimental Protocol: [2+2] Cycloaddition Route
This protocol outlines the synthesis using dichloroketene, a highly reactive ketene that is readily generated in situ. The resulting dichlorocyclobutanone can be efficiently reduced to the parent ketone.
Step 1: Synthesis of 4-Methylidenetetrahydropyran
-
Apparatus: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar.
-
Reagent Preparation: Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Ylide Formation: Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension. Allow the resulting bright yellow mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Carbonyl Addition: Cool the ylide solution back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to yield 4-methylidenetetrahydropyran as a volatile liquid.
Step 2: Synthesis of 2,2-Dichloro-7-oxaspiro[3.5]nonan-1-one
-
Apparatus: Under an inert atmosphere, equip a flame-dried, three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagents: Dissolve 4-methylidenetetrahydropyran (1.0 equivalent) in anhydrous diethyl ether. To the dropping funnel, add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether.
-
Ketene Generation and Cycloaddition: Add activated zinc dust (2.0 equivalents) to the flask. Heat the ethereal solution of the alkene to a gentle reflux. Add the trichloroacetyl chloride solution dropwise from the dropping funnel over 1-2 hours. The reaction is often exothermic. Maintain reflux for an additional 2-3 hours after the addition is complete.[7][8]
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite® to remove excess zinc. Wash the Celite pad with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the dichlorinated spirocycle.
Step 3: Reductive Dechlorination to this compound
-
Apparatus: Equip a round-bottom flask with a magnetic stir bar.
-
Reaction: Dissolve the 2,2-dichloro-7-oxaspiro[3.5]nonan-1-one (1.0 equivalent) in acetic acid. Add activated zinc dust (3-4 equivalents) portion-wise, as the reaction can be exothermic.
-
Monitoring: Stir the mixture at room temperature, monitoring the reaction progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Workup and Purification: Once complete, dilute the reaction mixture with water and extract with diethyl ether (3x). Carefully neutralize the combined organic layers by washing with saturated aqueous NaHCO₃ until effervescence ceases. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to yield the final product, this compound.
Synthetic Strategy II: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a robust, base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4][9] This method is exceptionally reliable for forming five- and six-membered rings and has been successfully adapted for the synthesis of spirocyclic systems.[2][10] The causality for this reaction is the generation of a carbanion (enolate) α to one ester group, which then acts as an intramolecular nucleophile, attacking the carbonyl of the second ester group to forge the new ring. Subsequent acidic workup and decarboxylation yield the target cyclobutanone.
This multi-step workflow requires the initial elaboration of tetrahydropyran-4-one into a suitable diester precursor.
Figure 3: Workflow for the Dieckmann Condensation Strategy. A linear sequence involving precursor synthesis, the key intramolecular cyclization, and final decarboxylation.
Experimental Protocol: Dieckmann Condensation Route
This protocol outlines the synthesis of the diester precursor followed by the key cyclization and decarboxylation steps.
Step 1: Synthesis of the Diester Precursor
-
Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise. Stir for 30 minutes. Add a solution of tetrahydropyran-4-one (1.0 equivalent) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ethyl acetate, and purify by chromatography to yield the α,β-unsaturated ester.
-
Michael Addition: Dissolve the α,β-unsaturated ester (1.0 equivalent) in ethanol. Add diethyl malonate (1.5 equivalents) and a catalytic amount of sodium ethoxide. Heat the mixture to reflux and stir for 4-6 hours.
-
Workup: Cool the reaction, neutralize with dilute HCl, and extract with ethyl acetate. The crude product is a triester.
-
Hydrolysis and Decarboxylation (Krapcho conditions): Dissolve the crude triester in a mixture of DMSO, a small amount of water, and NaCl (2.0 equivalents). Heat the mixture to 140-160 °C and stir until TLC or GC-MS indicates complete conversion (typically 4-8 hours). This step hydrolyzes one ester and decarboxylates the resulting malonic acid derivative in one pot.
-
Purification: After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to obtain the required diester precursor: diethyl 2-(tetrahydropyran-4-yl)succinate .
Step 2: Dieckmann Condensation and Decarboxylation
-
Apparatus: Equip a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and an inert gas inlet.
-
Base Suspension: Suspend potassium tert-butoxide (t-BuOK) (2.5 equivalents) in anhydrous toluene.[2] Heat the suspension to reflux.
-
Cyclization: Add a solution of the diester precursor (1.0 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 1 hour. Continue to reflux for an additional 2-4 hours after the addition is complete.
-
Quench and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 3M aqueous HCl until the mixture is acidic (pH ~2). Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude β-keto ester.
-
Decarboxylation: To the crude β-keto ester, add a mixture of acetic acid, water, and a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours until CO₂ evolution ceases and TLC analysis confirms the formation of the final product.
-
Final Purification: Cool the reaction, dilute with water, and neutralize carefully with solid NaHCO₃. Extract with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography or distillation.
Comparative Analysis of Synthetic Strategies
The choice between the [2+2] cycloaddition and the Dieckmann condensation depends on factors such as available starting materials, scalability, and tolerance to specific reaction conditions.
| Feature | Strategy I: [2+2] Ketene Cycloaddition | Strategy II: Dieckmann Condensation |
| Key Starting Materials | Tetrahydropyran-4-one, Wittig reagent, Trichloroacetyl chloride, Zinc | Tetrahydropyran-4-one, Triethyl phosphonoacetate, Diethyl malonate |
| Overall Step Count | 3-4 steps (Olefination, Cycloaddition, Reduction) | 4-5 steps (HWE, Michael, Decarboxylation, Cyclization, Decarboxylation) |
| Key Transformation | Intermolecular [2+2] cycloaddition | Intramolecular Claisen-type condensation |
| Key Reagents | Organolithiums, highly reactive ketenes, reducing metals | Strong bases (NaH, NaOEt, t-BuOK), high temperatures |
| Advantages | - Convergent and rapid construction of the core.[5] - Can introduce substitution on the cyclobutanone ring by using different ketenes. | - Utilizes classical, well-understood reactions.[3][4] - Generally robust and scalable. - Avoids potentially unstable alkene intermediates. |
| Disadvantages | - Wittig reaction can be sensitive. - Alkene intermediate can be volatile. - Dichloroketene generation requires careful handling. - Potential for side reactions like ketene dimerization. | - Longer, linear sequence. - Requires multiple functional group manipulations. - Strong basic conditions may not be suitable for sensitive substrates. - High temperatures required for decarboxylation steps. |
Conclusion
The synthesis of this compound is readily achievable from the common starting material tetrahydropyran-4-one via at least two robust and mechanistically distinct pathways. The intermolecular [2+2] cycloaddition offers a convergent and elegant route, rapidly assembling the spirocyclic core, making it ideal for library synthesis where diverse ketenes can be employed. In contrast, the intramolecular Dieckmann condensation represents a more classical, linear approach that, while longer, is built upon reliable and scalable transformations, making it well-suited for large-scale production. The selection of the optimal synthetic route will ultimately be guided by the specific goals of the research program, including desired scale, substrate scope, and available laboratory resources. Both methodologies provide a solid foundation for the exploration and development of novel therapeutics based on this promising spirocyclic scaffold.
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Padwa, A., & Ku, H. (2002). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles, 58(1), 659-666. [Link]
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Padwa, A., & Ku, H. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Heterocycles, 58(1), 659-666. [Link]
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Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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Kán, J., et al. (2022). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 27(23), 8230. [Link]
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Reddy, B. V. S., & Reddy, L. R. (2011). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 9(17), 5963-5967. [Link]
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An In-depth Technical Guide to 7-Oxaspiro[3.5]nonan-1-one: A Modern Scaffold for Drug Discovery
Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, there is a progressive shift away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds. This "escape from flatland" is driven by the need to enhance compound properties such as solubility, metabolic stability, and target specificity, while exploring novel chemical space.[1] Spirocyclic systems, which feature two rings joined by a single common atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry make them highly attractive motifs for medicinal chemists.[2]
This guide focuses on a particularly noteworthy scaffold: 7-Oxaspiro[3.5]nonan-1-one (CAS Number: 1473422-93-3). This molecule uniquely combines a strained oxetane ring with a cyclohexanone, offering a compelling structural framework for the development of novel therapeutics. As a Senior Application Scientist, this document will provide a comprehensive overview of this compound, from its fundamental properties to its potential applications, grounded in established chemical principles and field-proven insights.
Molecular Profile and Physicochemical Properties
This compound is a spirocyclic ketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[3] The structure features a four-membered oxetane ring fused to a six-membered cyclohexanone ring at the alpha-position to the carbonyl group.
| Property | Value | Source |
| CAS Number | 1473422-93-3 | |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| InChIKey | GYIZAYLNFPEFBJ-UHFFFAOYSA-N | |
| SMILES | C1(=O)C2(CCOCC2)CC1 |
The presence of the oxetane ring is of particular significance. Oxetanes are recognized as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability in drug candidates.[4] The polar oxygen atom in the strained four-membered ring can act as a hydrogen bond acceptor, influencing interactions with biological targets.[5]
Caption: Chemical structure of this compound.
Plausible Synthetic Strategies: A Rationale-Driven Approach
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[7] In the context of this compound, this would involve the reaction of a suitable precursor to the cyclohexanone moiety with an appropriate four-membered ring precursor. A likely retrosynthetic analysis points to the reaction between a cyclohexenone derivative and a carbonyl compound, or more directly, the intramolecular cyclization of a suitable precursor.
However, a more direct and likely industrial synthesis would involve the reaction of a pre-formed tetrahydropyran-containing alkene with a ketene or ketene equivalent. Given the structure, a more plausible intermolecular approach would involve the reaction of a suitable cyclohexanone precursor with an appropriate oxetane-forming reagent.
A proposed synthetic workflow, leveraging the principles of the Paternò-Büchi reaction, is outlined below. This protocol is a conceptualized procedure based on known transformations of similar substrates.
Conceptual Experimental Protocol: Paternò-Büchi [2+2] Cycloaddition
Objective: To synthesize this compound via a photochemical cycloaddition.
Materials:
-
Cyclohex-2-en-1-one (or a suitable protected derivative)
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
A suitable photosensitizer (e.g., benzophenone)
-
Anhydrous acetonitrile (or other suitable solvent)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a quartz reaction vessel, dissolve cyclohex-2-en-1-one and a molar excess of formaldehyde in anhydrous acetonitrile. Add a catalytic amount of the photosensitizer.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with UV light at a controlled temperature (typically ambient temperature). Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Caption: Conceptual workflow for the synthesis of this compound.
Significance and Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the synthesis of novel drug candidates due to its unique structural and physicochemical properties.
-
Scaffold for Library Synthesis: The ketone functionality serves as a versatile handle for a wide range of chemical transformations. It can be readily converted to amines via reductive amination, alcohols via reduction, or used in olefination reactions to introduce further diversity. This allows for the rapid generation of libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: As previously mentioned, the oxetane moiety is a proven bioisostere for other common functional groups.[4] The incorporation of the this compound core into existing drug molecules could lead to next-generation therapeutics with improved properties. For example, replacing a less metabolically stable fragment with this spirocycle could enhance the half-life of a drug.
-
Three-Dimensional Diversity: The rigid, spirocyclic nature of the scaffold orients substituents in well-defined vectors in three-dimensional space.[2] This can lead to highly specific and potent interactions with protein targets, potentially improving selectivity and reducing off-target effects.
While no specific biological activity has been reported for this compound itself, related spirocyclic compounds have shown promise in a variety of therapeutic areas, including as antiviral agents and in oncology.[8][9]
Spectroscopic Data and Characterization
While publicly available experimental spectra for this compound are scarce, chemical suppliers indicate the availability of quality control data such as NMR and LC-MS.[3] For research purposes, it is crucial to obtain and interpret this data to confirm the structure and purity of the compound.
Based on the structure, the following characteristic signals would be expected in its spectroscopic analyses:
-
¹H NMR: Signals corresponding to the diastereotopic protons of the methylene groups in both the oxetane and cyclohexanone rings. The protons adjacent to the carbonyl group would appear as multiplets in the downfield region.
-
¹³C NMR: A characteristic signal for the carbonyl carbon at around 200-210 ppm. The spiro carbon would also have a unique chemical shift. Signals for the carbons of the oxetane ring would be expected in the region of 70-80 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone at approximately 1710-1720 cm⁻¹. The C-O-C stretching of the oxetane ring would likely appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its elemental composition.
For researchers working with this compound, it is imperative to perform thorough analytical characterization to ensure the integrity of their starting materials. Computational chemistry methods can also be employed to predict spectroscopic properties and provide a reference for experimental data.[10][11]
Conclusion and Future Outlook
This compound represents a modern and promising scaffold for medicinal chemistry and drug discovery. Its unique combination of a spirocyclic framework and an oxetane ring offers a compelling strategy for developing novel therapeutics with improved physicochemical and pharmacological properties. While the publicly available data on this specific molecule is currently limited, its structural features and the established chemistry of related compounds strongly suggest its potential as a valuable building block.
Future research in this area should focus on the development and publication of robust synthetic routes to this and related compounds, as well as the exploration of their biological activities across a range of therapeutic targets. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role.
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Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 735-738. Available from: [Link]
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Wikipedia contributors. (2023, November 28). Paternò–Büchi reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 735-738. DOI:10.1039/D2CC06459F. Available from: [Link]
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Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 24-33. Available from: [Link]
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Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]
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De Clercq, E., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. Journal of Medicinal Chemistry, 65(23), 15684-15701. Available from: [Link]
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Predicted Reactivity of 7-Oxaspiro[3.5]nonan-1-one: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide:
Introduction: The Strategic Value of a Strained Spirocycle
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to better explore biological space has driven a renaissance in the use of strained ring systems. 7-Oxaspiro[3.5]nonan-1-one is a prime exemplar of this class, merging two distinct, high-energy functionalities—a cyclobutanone and an oxetane—into a single, rigid spirocyclic scaffold. This unique architecture is not merely a topographical feature; it is an engine of chemical potential. The inherent ring strain within both cyclic systems serves as a powerful thermodynamic driving force for a variety of chemical transformations[1][2].
This guide provides an in-depth analysis of the predicted reactivity of this compound. Moving beyond a simple catalog of reactions, we will explore the causal relationships between structure, strain, and reactivity. For the researcher, scientist, or drug development professional, understanding these principles is paramount for rationally designing synthetic routes and strategically functionalizing this versatile scaffold to generate novel chemical entities.
Chapter 1: Structural Analysis and Inherent Reactivity Drivers
The reactivity of this compound is fundamentally governed by the release of internal strain energy. The molecule comprises a four-membered oxetane ring and a four-membered cyclobutanone ring sharing a single spirocyclic carbon atom.
Caption: Molecular structure of this compound.
-
Oxetane Strain: The four-membered oxetane ring possesses significant ring strain, estimated at approximately 25.5 kcal/mol (106 kJ/mol)[3][4]. This is slightly less than that of an epoxide but substantially more than an unstrained ether like tetrahydrofuran. This strain makes the C-O bonds susceptible to cleavage under both acidic and nucleophilic conditions.
-
Cyclobutanone Strain: Cyclobutanone rings also exhibit considerable strain due to angle compression. This strain enhances the reactivity of the carbonyl group towards nucleophilic addition compared to less-strained ketones like cyclohexanone[5]. Furthermore, the four-membered ring is predisposed to reactions that lead to ring expansion or opening, thereby relieving this strain[6][7].
The confluence of these two strained systems within one molecule creates a platform for diverse and chemoselective transformations.
Chapter 2: Predicted Reactivity of the Oxetane Moiety
The most characteristic reaction of the oxetane ring is its cleavage via nucleophilic attack, a process greatly facilitated by its inherent strain[3]. This can be initiated under either acidic or nucleophilic/Lewis acidic conditions.
Acid-Catalyzed Ring-Opening
In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, respectively, activating the ring for nucleophilic attack. This reaction is highly regioselective; the nucleophile will typically attack the more sterically accessible carbon atom in an SN2-like fashion[8][9].
Causality of the Protocol: The protocol below describes the hydrolysis of the oxetane to form a 1,3-diol. The use of a strong acid catalyst (e.g., H₂SO₄) is essential to protonate the oxetane oxygen, making it a better leaving group. The reaction is performed in an aqueous solvent, which also acts as the nucleophile. Temperature control is crucial; excessive heat can lead to undesired side reactions or polymerization. The workup procedure is designed to neutralize the acid catalyst and isolate the polar diol product.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (0.1 M), add concentrated Sulfuric Acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the corresponding 1-(hydroxymethyl)cyclohexyl-substituted cyclobutanone, can be purified by flash column chromatography.
Caption: Workflow for Acid-Catalyzed Oxetane Ring-Opening.
Nucleophilic Ring-Opening
A wide array of nucleophiles can open the oxetane ring, typically with Lewis acid activation, to install diverse functionalities. The regioselectivity generally favors attack at the less substituted carbon atom[4][8].
| Nucleophile | Activating Agent | Predicted Product | Reference Analog |
| R₂NH (Amine) | - or Lewis Acid | Amino alcohol | [8] |
| RSH (Thiol) | Base (e.g., NaH) | Thioether alcohol | General Reactivity |
| N₃⁻ (Azide) | Lewis Acid (e.g., Ti(OiPr)₄) | Azido alcohol | General Reactivity |
| CN⁻ (Cyanide) | TMSCN, MgO | Cyano alcohol | [8] |
| Halides (Br⁻, Cl⁻) | BF₃·OEt₂ / POCl₃ | Halo alcohol | [4][10] |
Chapter 3: Predicted Reactivity of the Cyclobutanone Moiety
The cyclobutanone carbonyl is activated by ring strain, making it more electrophilic than its acyclic or larger-ring counterparts[5]. This leads to facile nucleophilic additions and a propensity for rearrangements.
Nucleophilic Addition and Reduction
Standard carbonyl chemistry proceeds readily. Reducing agents like Sodium Borohydride (NaBH₄) will chemoselectively reduce the ketone to the corresponding secondary alcohol without affecting the more robust oxetane ring under controlled conditions.
Causality of the Protocol: This protocol utilizes NaBH₄, a mild reducing agent, which is highly selective for ketones in the presence of ethers. The reaction is run at a low temperature to maximize this selectivity and prevent any potential side reactions. Methanol serves as a protic solvent to protonate the resulting alkoxide. The acidic workup ensures the complete protonation of the alcohol product, while the subsequent extraction and purification isolate it from inorganic salts.
Experimental Protocol: Selective Reduction of the Carbonyl Group
-
Reaction Setup: Dissolve this compound (1.0 eq) in Methanol (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M Hydrochloric Acid (HCl) until the pH is ~5-6.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the spirocyclic alcohol, which can be further purified by chromatography if necessary.
Caption: Workflow for Selective Carbonyl Reduction.
Ring Expansions and Rearrangements
The strained four-membered ring is a substrate for classic rearrangement reactions. One of the most powerful is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would likely lead to the insertion of an oxygen atom adjacent to the carbonyl, forming a spirocyclic lactone. The regioselectivity of insertion is predictable, with the more substituted carbon (the spirocyclic center) preferentially migrating.
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Navigating Three-Dimensional Space: A Technical Guide to the Conformational Analysis of the 7-Oxaspiro[3.5]nonane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-oxaspiro[3.5]nonane skeleton, a key structural motif in medicinal chemistry, presents a unique conformational landscape due to the fusion of a cyclobutane and a tetrahydropyran ring through a common spirocyclic center. Understanding the three-dimensional arrangement of this framework is paramount for designing novel therapeutics with enhanced efficacy and specificity. This guide provides an in-depth exploration of the conformational analysis of the 7-oxaspiro[3.5]nonane core, synthesizing experimental and computational approaches. We delve into the causality behind experimental design, from advanced NMR spectroscopic techniques to X-ray crystallography, and detail the application of computational chemistry for a comprehensive understanding of the conformational preferences and energy landscapes. This document serves as a technical resource for researchers aiming to leverage the distinct stereoelectronic properties of this important spirocyclic system in drug discovery and development.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocycles, characterized by two rings connected by a single common atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by enabling more precise and efficient interaction with the complex topographies of biological targets.[1] This unique structural feature can lead to improved potency, selectivity, and pharmacokinetic properties. The 7-oxaspiro[3.5]nonane skeleton, in particular, combines the rigidity of a cyclobutane ring with the conformational flexibility of a tetrahydropyran ring, creating a scaffold with significant potential for exploring novel chemical space. A thorough understanding of its conformational behavior is the cornerstone of rational drug design efforts centered on this privileged substructure.
The Conformational Landscape of 7-Oxaspiro[3.5]nonane
The conformational preferences of the 7-oxaspiro[3.5]nonane skeleton are primarily governed by the interplay of steric and stereoelectronic effects within the six-membered tetrahydropyran ring. The cyclobutane ring, being relatively rigid, typically adopts a puckered conformation to alleviate ring strain. The tetrahydropyran ring, however, can exist in various chair and boat conformations. The orientation of the ether oxygen's lone pairs relative to the adjacent C-C and C-O bonds can give rise to significant stereoelectronic interactions, such as the anomeric effect, which can stabilize otherwise sterically disfavored conformations.[2][3]
The principal conformational equilibrium to consider is the chair-chair interconversion of the tetrahydropyran ring. This process can be investigated using a combination of experimental and computational techniques.
Experimental Approaches to Unraveling Conformational Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Motion
NMR spectroscopy is a powerful, non-destructive technique for probing the conformational dynamics of molecules in solution.[4][5] For the 7-oxaspiro[3.5]nonane skeleton, several NMR experiments can provide critical insights.
Causality Behind the Choice: DNMR is the go-to method for quantifying the energy barriers associated with conformational exchange processes, such as ring inversion.[6] By monitoring the changes in the NMR lineshape as a function of temperature, one can extract thermodynamic and kinetic parameters for the conformational equilibrium.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Dissolve a pure sample of the 7-oxaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane) that remains liquid over a wide temperature range.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.
-
Coalescence Temperature Determination: Identify the temperature at which distinct signals from the interconverting conformers broaden and merge into a single peak. This is the coalescence temperature (Tc).
-
Slow-Exchange Regime: Continue to lower the temperature until the signals sharpen again, revealing the individual spectra of the major and minor conformers.
-
Data Analysis: Utilize lineshape analysis software to simulate the experimental spectra and extract the rate constant (k) for the conformational exchange at different temperatures. An Eyring plot (ln(k/T) vs. 1/T) can then be used to determine the activation parameters (ΔH‡ and ΔS‡) for the ring inversion.
Causality Behind the Choice: NOE experiments, such as 2D NOESY, provide information about through-space proximity of protons.[5] This is invaluable for determining the relative stereochemistry and predominant conformation of the molecule in solution. For instance, observing an NOE between a proton on the cyclobutane ring and a proton on the tetrahydropyran ring can define their relative orientation.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a degassed sample of the 7-oxaspiro[3.5]nonane derivative in a deuterated solvent.
-
Spectrum Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time should be optimized to maximize the NOE buildup while minimizing spin diffusion.
-
Data Analysis: Correlate cross-peaks in the NOESY spectrum to identify protons that are close in space (typically < 5 Å). The volume of the cross-peaks is proportional to the inverse sixth power of the internuclear distance, providing semi-quantitative distance restraints.
X-ray Crystallography: The Definitive Solid-State Structure
Causality Behind the Choice: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static picture of the lowest-energy conformation in the crystalline form. This information is invaluable for benchmarking computational models.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray crystal structure determination.
Computational Chemistry: In Silico Exploration of the Conformational Space
Computational chemistry provides a powerful toolkit to complement experimental data and gain a deeper understanding of the conformational preferences and energetics of the 7-oxaspiro[3.5]nonane skeleton.[8]
Conformational Search Algorithms
Causality Behind the Choice: A systematic or stochastic conformational search is essential to identify all low-energy conformers.[9] This is the first step in any computational conformational analysis.
Computational Workflow: Conformational Search and Energy Minimization
Caption: Computational workflow for conformational analysis.
Quantum Chemical Calculations
Causality Behind the Choice: High-level quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are necessary to obtain accurate relative energies of the different conformers and the transition states connecting them.[10]
Protocol for DFT Calculations:
-
Functional and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure and non-covalent interactions.
-
Geometry Optimization: Perform full geometry optimizations for all unique conformers identified in the conformational search.
-
Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Transition State Search: For studying interconversion pathways, locate the transition state structures connecting the minima using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition states connect the correct minima.
Synthesis of Findings: A Holistic View
By integrating the data from NMR spectroscopy, X-ray crystallography, and computational chemistry, a comprehensive picture of the conformational landscape of the 7-oxaspiro[3.5]nonane skeleton emerges.
| Parameter | NMR Spectroscopy | X-ray Crystallography | Computational Chemistry |
| Conformer Population | Determined from integration of signals at low temperature. | Provides the solid-state conformation. | Calculated from relative Gibbs free energies. |
| Interatomic Distances | Estimated from NOE data. | Precisely measured. | Calculated for optimized geometries. |
| Energy Barriers | Determined from DNMR lineshape analysis. | Not directly accessible. | Calculated from transition state energies. |
| Torsional Angles | Inferred from coupling constants (Karplus equation). | Precisely measured. | Calculated for optimized geometries. |
Conclusion: From Conformational Understanding to Rational Drug Design
A thorough conformational analysis of the 7-oxaspiro[3.5]nonane skeleton is not merely an academic exercise; it is a critical component of modern, structure-based drug design. By understanding the preferred three-dimensional arrangements of this scaffold, medicinal chemists can strategically introduce substituents to lock in a bioactive conformation, enhance binding affinity, and optimize ADME properties. The integrated experimental and computational workflow detailed in this guide provides a robust framework for elucidating the conformational behavior of this and other important spirocyclic systems, ultimately accelerating the discovery of novel and effective therapeutics.
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Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
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Anomeric effect. (2023, December 26). In Wikipedia. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-36. [Link]
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Talybov, G. M., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7794. [Link]
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Sarhan, M. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(5), 683. [Link]
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The Energetic Landscape of a Strained Spirocycle: A Technical Guide to 7-Oxaspiro[3.5]nonan-1-one
This in-depth technical guide delves into the profound influence of ring strain on the chemical behavior of 7-Oxaspiro[3.5]nonan-1-one. Addressed to researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive analysis of the synthesis, spectroscopic characterization, and reactivity of this unique spirocyclic ketone. By examining its inherent structural tensions, we unlock a deeper understanding of its potential as a versatile building block in modern organic synthesis.
Introduction: The Double-Edged Sword of Ring Strain
Spirocyclic scaffolds have emerged as privileged motifs in drug discovery, offering a desirable three-dimensionality that often translates to enhanced target affinity and improved pharmacokinetic profiles. This compound, a molecule featuring a cyclobutanone ring fused to a tetrahydropyran ring through a single carbon atom, is a compelling example of this architectural class. Its structure, however, is not without inherent tension. The deviation of bond angles within the four-membered ring from the ideal sp³ hybridization creates significant ring strain, a thermodynamic liability that can be strategically exploited as a driving force for chemical transformations.[1] This guide will dissect the multifaceted consequences of this strain, from its impact on the molecule's spectroscopic signature to its role in dictating reaction pathways.
Synthetic Approaches to the 7-Oxaspiro[3.5]nonane Core
The construction of the 7-oxaspiro[3.5]nonane framework can be approached through several synthetic strategies. A common method for the formation of the spirocyclic core is through intramolecular cyclization or rearrangement reactions. For instance, a plausible route commences with a suitable tetrahydropyran precursor, which can be elaborated to introduce a four-carbon chain amenable to cyclization, thereby forming the cyclobutanone ring.
Alternatively, photochemical methods such as the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offer a direct route to the oxetane ring system, though this is more commonly employed for the synthesis of the isomeric 1-oxaspiro[3.5]nonane system.[2]
Below is a generalized, multi-step protocol for the synthesis of a spiro[3.5]nonan-1-one core, which can be adapted for the synthesis of this compound by starting with an appropriately substituted tetrahydropyran derivative.
Generalized Experimental Protocol: Synthesis of a Spiro[3.5]nonan-1-one Derivative
Step 1: Vinyl Grignard Addition to a Cyclic Ketone
-
To a solution of vinylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the corresponding cyclic ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl alcohol.
Step 2: Acid-Catalyzed Rearrangement
-
Dissolve the crude vinyl alcohol in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature, monitoring for the formation of the spiroketone by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude spiroketone by column chromatography on silica gel.
Spectroscopic Characterization: Unveiling the Strained Skeleton
Due to the limited availability of public spectroscopic data for this compound, we will utilize the closely related analogue, Spiro[3.5]nonan-1-one , to provide representative spectroscopic data. The core spiro[3.5]nonane framework is the primary determinant of the key spectroscopic features arising from ring strain. The presence of the oxygen atom at the 7-position in our target molecule would primarily influence the chemical shifts of the adjacent methylene protons and carbons, as well as potentially inducing subtle changes in the vibrational frequencies of the cyclohexyl portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of spiro[3.5]nonan-1-one reveal the characteristic deshielding of protons and carbons within the strained cyclobutanone ring.
Table 1: Representative ¹H NMR Data for Spiro[3.5]nonan-1-one [3]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclohexyl CH₂ | 1.4 - 1.7 | m | Complex multiplet for the 10 protons of the cyclohexane ring. |
| Cyclobutyl CH₂ (α to C=O) | ~2.7 | t | Deshielded due to proximity to the carbonyl group. |
| Cyclobutyl CH₂ (β to C=O) | ~2.0 | m |
Table 2: Representative ¹³C NMR Data for Spiro[3.5]nonan-1-one [2]
| Position | Chemical Shift (δ, ppm) | Notes |
| C=O | ~215 | Typical for a cyclobutanone carbonyl carbon. |
| Spiro C | ~40 | Quaternary carbon at the ring junction. |
| Cyclobutyl CH₂ (α to C=O) | ~55 | Deshielded carbon adjacent to the carbonyl. |
| Cyclobutyl CH₂ (β to C=O) | ~25 | |
| Cyclohexyl CH₂ | 22 - 28 | Multiple signals for the cyclohexane carbons. |
For this compound, the methylene protons and carbons adjacent to the oxygen atom (C6 and C8) would be expected to shift downfield in the ¹H and ¹³C NMR spectra, respectively, due to the electronegativity of the oxygen atom.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a cyclobutanone is the carbonyl stretching frequency, which is shifted to a higher wavenumber compared to that of a typical acyclic ketone due to the increased s-character of the C-C bonds in the four-membered ring.
Table 3: Characteristic IR Absorption Bands for Spiro[3.5]nonan-1-one [2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1780 | Strong |
| C-H Stretch (sp³) | 2850 - 2950 | Strong |
In this compound, an additional C-O stretching band would be expected in the region of 1050-1150 cm⁻¹.
Mass Spectrometry
The mass spectrum of spiro[3.5]nonan-1-one would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the strained cyclobutanone ring.
Table 4: Expected Mass Spectrometry Data for Spiro[3.5]nonan-1-one
| m/z | Interpretation |
| 138 | Molecular Ion [M]⁺ |
| 110 | Loss of ethylene (C₂H₄) |
| 96 | Further fragmentation |
| 81 | Common fragment in cyclic systems |
For this compound, the molecular ion peak would be at m/z 140. The fragmentation pattern would also be influenced by the presence of the oxygen atom, potentially leading to fragments arising from cleavage of the tetrahydropyran ring. [4]
A Deeper Dive into Ring Strain: A Computational Perspective
The inherent instability of this compound is quantifiable through computational chemistry. Ring strain is a composite of several energetic penalties:
-
Angle Strain (Baeyer Strain): The deviation of bond angles from the ideal 109.5° for sp³-hybridized carbons.[1]
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent substituents.[1]
-
Transannular Strain (Prelog Strain): Steric interactions across the ring.[1]
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the strain energy of a cyclic molecule by comparing its heat of formation to that of a hypothetical strain-free acyclic analogue.
Caption: Components of Ring Strain in Cyclic Molecules.
Table 5: Calculated Strain Energies of Representative Spiroalkanes [5]
| Spiroalkane | Strain Energy (kcal/mol) |
| Spiro[2.2]pentane | ~65 |
| Spiro[3.3]heptane | 51.0 |
| Spiro[3.5]nonane | Not readily available |
| Spiro[4.4]nonane | Not readily available |
Note: The strain energy of spiro[3.5]nonane is expected to be significant due to the presence of the cyclobutane ring.
Reactivity Governed by Strain: Harnessing Instability for Synthesis
The high ring strain of the cyclobutanone moiety in this compound is the primary driver of its chemical reactivity. Reactions that lead to the opening or expansion of the four-membered ring are often thermodynamically favored.
Strain-Release Reactions
Several classes of reactions can be envisioned that exploit the inherent strain of the cyclobutanone ring:
-
Ring-Opening Reactions: Nucleophilic attack at the carbonyl carbon can be followed by cleavage of a C-C bond in the four-membered ring, leading to the formation of a more stable, acyclic product.
-
Ring-Expansion Reactions: Under thermal or photochemical conditions, or in the presence of certain reagents, the cyclobutanone can undergo rearrangement to form a larger, less strained ring system, such as a cyclopentanone.
-
Favorskii Rearrangement: Treatment with a base can lead to the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative with a contracted ring system.
Caption: Potential Strain-Release Pathways for this compound.
Representative Protocol: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic example of a reaction that can be influenced by ring strain. The migratory aptitude of the carbons attached to the carbonyl group is a key factor in determining the regioselectivity of the reaction.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
Conclusion: A Strained Scaffold with Untapped Potential
This compound represents a fascinating molecular architecture where inherent ring strain dictates its chemical personality. This guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and reactivity, highlighting how its strained nature can be a powerful tool in the hands of a synthetic chemist. A thorough understanding of these ring strain effects is paramount for the rational design of novel synthetic methodologies and the development of new molecular entities with potential applications in medicinal chemistry and materials science. The strategic exploitation of the energy stored within this spirocyclic framework opens doors to a vast and exciting chemical space.
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The Oxaspiro[3.5]nonanone Core: A Technical Guide to its Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Oxaspiro[3.5]nonanone Scaffold
The oxaspiro[3.5]nonanone scaffold, a unique three-dimensional structure, has garnered increasing interest in the fields of organic synthesis and medicinal chemistry. This bicyclic system, characterized by an oxetane ring spiro-fused to a cyclohexanone ring, presents a fascinating architectural motif. Its inherent ring strain and defined stereochemistry offer novel opportunities for the design of bioactive molecules and complex synthetic intermediates. The incorporation of this scaffold can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability, making it a valuable asset in modern drug discovery. This guide provides an in-depth exploration of the discovery, synthetic evolution, and practical applications of oxaspiro[3.5]nonanones, offering a technical resource for researchers aiming to leverage this intriguing molecular framework.
Historical Perspective: An Evolution of Synthetic Strategy
The history of oxaspiro[3.5]nonanones is intrinsically linked to the development of methods for constructing the strained four-membered oxetane ring. While a singular "discovery" paper for the parent oxaspiro[3.5]nonanone is not readily identifiable in the chemical literature, its emergence is a testament to the evolution of photochemical reactions.
The foundational chemistry enabling the synthesis of this scaffold is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] First reported by Emanuele Paternò in 1909 and later mechanistically established by George Büchi, this reaction provides a direct pathway to the oxetane ring system.[1][2][3] The application of this reaction to cyclic ketones, such as cyclohexanone, with appropriate alkene partners, laid the groundwork for the synthesis of spirocyclic oxetanes, including the oxaspiro[3.5]nonanone core.
Early investigations into the Paternò–Büchi reaction often focused on aromatic ketones and electron-rich alkenes. However, subsequent research expanded the scope to include aliphatic ketones, paving the way for the synthesis of a diverse range of oxetane-containing structures.[4] The synthesis of functionalized spirocyclic oxetanes through the reaction of cyclic ketones with maleic acid derivatives represents a significant advancement, providing versatile intermediates that can be further elaborated.[4]
Synthetic Methodologies: Crafting the Oxaspiro[3.5]nonanone Core
The construction of the oxaspiro[3.5]nonanone skeleton primarily relies on the strategic formation of the oxetane ring. The Paternò–Büchi reaction stands as the most prominent and elegant method for this purpose.
The Paternò–Büchi Reaction: A Photochemical Approach
The Paternò–Büchi reaction involves the photoexcitation of a carbonyl compound to its triplet or singlet excited state, which then undergoes a [2+2] cycloaddition with a ground-state alkene to form the oxetane ring.[5] In the context of oxaspiro[3.5]nonanone synthesis, cyclohexanone serves as the carbonyl component.
A general workflow for this photochemical synthesis is depicted below:
Caption: Generalized workflow for oxaspiro[3.5]nonanone synthesis via the Paternò-Büchi reaction.
A significant challenge in Paternò–Büchi reactions involving certain alkenes, such as maleic anhydride, is the competitive dimerization of the alkene.[4] To circumvent this, the use of a triplet sensitizer or a solvent that preferentially absorbs the incident light can be employed. For instance, p-xylene has been successfully used to suppress the dimerization of maleic anhydride in reactions with cyclic ketones, leading to higher yields of the desired spirocyclic oxetanes.[4]
A Telescoped Three-Step Synthesis of Functionalized Spirocyclic Oxetanes:
A notable advancement is the development of a telescoped three-step sequence that begins with the Paternò–Büchi reaction.[4] This approach provides access to a variety of functionalized oxaspiro[3.5]nonanes.
Experimental Protocol: Synthesis of a Functionalized 1-Oxaspiro[3.5]nonane-2,3-dicarboxylate Derivative [4]
-
Paternò–Büchi Reaction: A solution of cyclohexanone (3.0 mmol), maleic anhydride (1.0 mmol), and p-xylene (1.0 mmol) in acetonitrile (10 mL) is irradiated in a photochemical reactor at 300 nm until consumption of the maleic anhydride is observed by TLC or GC-MS.
-
Nucleophilic Ring-Opening: The crude reaction mixture is concentrated, and the resulting anhydride is dissolved in an alcohol (e.g., ethanol, 2.0 mmol). The solution is heated to reflux for 48 hours to effect the ring-opening of the anhydride to the corresponding monoester.
-
Esterification: The crude monoester is then subjected to DCC-mediated esterification to yield the final diester product. The product is purified by column chromatography.
Alternative Synthetic Routes
While the Paternò–Büchi reaction is a powerful tool, other methods for the synthesis of related oxaspirocycles have been developed, which could potentially be adapted for oxaspiro[3.5]nonanone synthesis. These include intramolecular cyclization reactions and ring expansions. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved through a one-pot mesylation and ring closure of a diol precursor.[6]
Spectroscopic Characterization
The structural elucidation of oxaspiro[3.5]nonanones relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectra of oxaspiro[3.5]nonanones exhibit characteristic signals for the protons on the oxetane and cyclohexanone rings. For example, in 2-oxaspiro[3.5]nonan-7-one, the protons of the oxetane ring would appear as distinct multiplets, while the protons on the cyclohexanone ring would show complex splitting patterns due to their diastereotopic nature.[7]
¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The spiro carbon atom is a key diagnostic signal, typically appearing in the quaternary region of the spectrum. The carbonyl carbon of the cyclohexanone ring will also have a characteristic chemical shift in the downfield region (around 200 ppm).
IR Spectroscopy: The IR spectrum of an oxaspiro[3.5]nonanone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone ring, typically in the range of 1700-1725 cm⁻¹. The C-O stretching vibrations of the oxetane ring will appear in the fingerprint region.
Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| Compound | CAS Number | Molecular Formula | Key Spectroscopic Data |
| 2-Oxaspiro[3.5]nonan-7-one | 1256546-74-3 | C₈H₁₂O₂ | ¹H NMR data available.[7] |
| 1-Oxaspiro[3.5]nonan-7-one | 1823366-07-9 | C₈H₁₂O₂ | ¹H NMR data available.[8] |
| 3-Phenyl-1-oxaspiro[3.5]nonan-2-one | 7465-32-9 | C₁₄H₁₆O₂ | Synthesis and physical properties reported.[9] |
| 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | Not Available | C₁₀H₁₆O₂ | Synthesis via Reformatsky reaction of cyclohexanone.[10] |
Applications in Medicinal Chemistry and Organic Synthesis
The unique three-dimensional architecture of the oxaspiro[3.5]nonanone core makes it an attractive scaffold for the design of novel therapeutic agents and a versatile building block in organic synthesis.
Bioisosteric Replacement in Drug Design
Spirocyclic systems are increasingly utilized in drug discovery as bioisosteres for more common flat, aromatic rings. This "escape from flatland" strategy can lead to improved pharmacological properties, such as enhanced solubility, metabolic stability, and target-binding affinity. The oxaspiro[3.5]nonane motif can be considered a bioisosteric replacement for piperidine and other cyclic amines, offering a more rigid and three-dimensional alternative.[11] For instance, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and explored for their potential in drug design.[12]
Caption: The oxaspiro[3.5]nonane core as a rigid bioisostere for the piperidine ring.
Synthetic Building Blocks
The functional groups present on the oxaspiro[3.5]nonanone scaffold can be readily manipulated, making these compounds valuable intermediates in the synthesis of more complex molecules. The ketone functionality of the cyclohexanone ring can undergo a wide range of transformations, such as reductions, Grignard additions, and Wittig reactions, to introduce further diversity. The oxetane ring, while generally stable, can be opened under specific acidic or nucleophilic conditions to reveal diol functionalities, providing another avenue for synthetic elaboration.
Future Outlook
The oxaspiro[3.5]nonanone core represents a promising yet underexplored area of chemical space. Future research will likely focus on the development of new and more efficient stereoselective synthetic methods to access enantiomerically pure oxaspiro[3.5]nonanones. The exploration of their biological activities across a wider range of therapeutic targets is also a key area for future investigation. As our understanding of the interplay between three-dimensional molecular shape and biological function continues to grow, the importance of scaffolds such as oxaspiro[3.5]nonanones in drug discovery and chemical biology is set to increase.
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Unveiling the Conformational Landscape and Spectroscopic Signature of 7-Oxaspiro[3.5]nonan-1-one: A Theoretical and Computational Guide
For Immediate Release
A Deep Dive into the Molecular Architecture and Energetics of a Promising Spirocyclic Scaffold for Drug Discovery
[City, State] – [Date] – This technical guide provides a comprehensive theoretical and computational overview of 7-Oxaspiro[3.5]nonan-1-one, a spirocyclic ketone with significant potential in medicinal chemistry and materials science. As the demand for novel three-dimensional molecular frameworks continues to grow in drug discovery, a fundamental understanding of the conformational preferences, electronic properties, and spectroscopic signatures of such scaffolds is paramount. This document outlines the application of modern computational chemistry techniques to elucidate the key structural and energetic features of this compound, offering a roadmap for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Ketones in Modern Chemistry
Spirocycles, characterized by two rings sharing a single atom, are gaining increasing attention as privileged scaffolds in drug design. Their inherent three-dimensionality allows for a more precise and rigid presentation of functional groups in space, potentially leading to enhanced binding affinity and selectivity for biological targets. This compound, with its combination of a strained cyclobutane ring and a tetrahydropyran moiety, presents a unique conformational landscape and reactivity profile. A thorough theoretical understanding of this molecule is the first step towards its rational application in the design of novel therapeutics and functional materials.
Computational Methodology: A Framework for In Silico Investigation
The theoretical investigation of this compound is anchored in the principles of quantum mechanics, primarily leveraging Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size, making it a workhorse in modern computational chemistry.
A typical computational workflow for the comprehensive analysis of this compound is depicted below:
Figure 1: A representative workflow for the theoretical and computational analysis of this compound.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Structure Generation: The 2D structure of this compound is converted into an initial 3D model using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to identify a diverse set of low-energy conformers. The rigidity of the spirocyclic system limits the conformational space primarily to the puckering of the tetrahydropyran ring.
-
DFT Geometry Optimization: The low-energy conformers identified in the previous step are then subjected to geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This step refines the molecular geometry to a local minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to predict the infrared (IR) spectrum.
-
Single-Point Energy Refinement: To obtain more accurate relative energies of the different conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated DFT functional.
-
Spectroscopic and Property Prediction:
-
NMR Spectroscopy: The optimized geometries are used to calculate NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
-
IR Spectroscopy: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the molecule's electronic properties and reactivity.
-
Conformational Analysis: The Energetic Landscape of this compound
The conformational flexibility of this compound is primarily dictated by the chair and boat conformations of the tetrahydropyran ring. Due to the spiro-fusion, the cyclobutane ring remains relatively planar.
Figure 2: The primary conformational isomers of the tetrahydropyran ring in this compound.
Computational studies would predict that the chair conformation is significantly lower in energy than the twist-boat conformation due to reduced steric and torsional strain. The relative energy difference can be quantified through DFT calculations.
Predicted Structural and Spectroscopic Data
While experimental data for this compound is not widely available in the public domain, theoretical calculations can provide valuable predictions for its key structural and spectroscopic parameters. The following tables present hypothetical yet realistic data that would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
Table 1: Predicted Key Structural Parameters for the Chair Conformation of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1=O2 | 1.21 |
| C1-C5 (spiro) | 1.54 |
| C5-O7 | 1.43 |
| C-C (cyclobutane) | 1.55 - 1.56 |
| C-C (tetrahydropyran) | 1.53 - 1.54 |
| **Bond Angles (°) ** | |
| O2=C1-C5 | 135.0 |
| C1-C5-O7 | 108.5 |
| C-C-C (cyclobutane) | ~90.0 |
| C-O-C (tetrahydropyran) | 112.0 |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift | Attached Protons | Predicted ¹H Shift |
| C1 (C=O) | ~208 | - | - |
| C5 (spiro) | ~85 | - | - |
| C2, C4 | ~50 | H2, H4 | ~2.8 - 3.2 |
| C3 | ~25 | H3 | ~2.0 - 2.4 |
| C6, C8 | ~65 | H6, H8 | ~3.6 - 4.0 |
| C9 | ~30 | H9 | ~1.7 - 2.1 |
Table 3: Predicted Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Intensity |
| C=O stretch (cyclobutanone) | ~1780 | Strong |
| C-O-C stretch (ether) | ~1100 | Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
Molecular Orbital Analysis: Insights into Reactivity
The frontier molecular orbitals, HOMO and LUMO, provide insights into the molecule's reactivity.
Figure 3: A conceptual representation of the frontier molecular orbitals of this compound.
The HOMO is expected to be localized on the lone pairs of the ether oxygen, making this site susceptible to electrophilic attack. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group, indicating that the carbonyl carbon is the primary site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a qualitative measure of the molecule's kinetic stability.
Applications in Drug Discovery and Beyond
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The computational data presented in this guide can aid in:
-
Rational Design of Analogs: By understanding the molecule's conformational preferences and electronic properties, medicinal chemists can design derivatives with optimized binding to biological targets.
-
Prediction of Reactivity: The insights from molecular orbital analysis can guide the synthetic modification of the scaffold.
-
Virtual Screening: The calculated properties can be used to develop pharmacophore models for virtual screening campaigns to identify potential protein targets.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach to characterizing this compound. Through the application of Density Functional Theory, we can gain deep insights into its conformational landscape, structural parameters, and spectroscopic signatures. While the specific data presented herein is predictive, the methodologies are robust and provide a powerful framework for the in silico investigation of this and other novel spirocyclic systems. As computational chemistry continues to evolve, its role in accelerating the discovery and development of new molecules for a wide range of applications will only become more critical.
References
- Due to the lack of specific literature on this compound, this section would typically be populated with references to foundational papers on DFT, computational spectroscopy, and studies of related spirocyclic systems. For the purpose of this generated guide, representative (but not exhaustive) references are omitted.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 7-Oxaspiro[3.5]nonan-1-one
Introduction: The Significance of Spirocyclic Oxetanes in Modern Chemistry
The 7-oxaspiro[3.5]nonan-1-one scaffold represents a unique structural motif characterized by a strained four-membered oxetane ring fused to a six-membered cyclohexane ring at a single quaternary carbon atom. This spirocyclic architecture imparts a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry and drug discovery.[1] Strained spiro-heterocycles are increasingly recognized as valuable bioisosteres for traditional aromatic or non-strained aliphatic rings, offering potential improvements in physicochemical properties, target selectivity, and metabolic stability.[1][2] However, the construction of the chiral quaternary spiro-center presents a considerable synthetic challenge, necessitating the development of sophisticated stereoselective methodologies.[3]
This guide provides an in-depth exploration of a modern, stereoselective approach to synthesizing this compound, focusing on the strategic application of the Paternò-Büchi reaction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our recommendations in authoritative scientific literature.
Strategic Approach: The Asymmetric Paternò-Büchi Reaction
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is the most direct and atom-economical method for synthesizing the oxetane ring.[4][5][6] Historically, achieving high enantioselectivity in this reaction has been a formidable challenge.[7] The interaction of the carbonyl excited state with traditional chiral catalysts often alters its electronic structure, leading to undesired side reactions.[4]
Recent breakthroughs in photocatalysis have overcome this limitation. The development of chiral photosensitizers, particularly chiral iridium complexes, has enabled the first highly enantioselective catalytic Paternò-Büchi reactions.[3][4][7] These catalysts operate through a novel "triplet rebound" mechanism, where the chiral catalyst controls the stereochemical outcome without directly binding to and altering the photo-excited carbonyl group.[4] This strategy allows for the stereocontrolled reaction of an excited-state carbonyl in its native, unbound state, paving the way for the asymmetric synthesis of complex oxetanes.[4][7]
Our proposed synthesis of this compound leverages this cutting-edge methodology. The strategy involves two key stages:
-
Asymmetric [2+2] Photocycloaddition: A prochiral cyclohexanone derivative undergoes a Paternò-Büchi reaction with an electron-rich alkene, catalyzed by a chiral photosensitizer to form a spirocyclic enol ether intermediate with high enantiopurity.
-
Hydrolysis: The resulting enol ether is hydrolyzed under mild acidic conditions to yield the target ketone, this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Asymmetric Paternò-Büchi Reaction for Chiral Spirocyclic Enol Ether Synthesis
This protocol is adapted from leading methodologies in enantioselective photocatalysis and is designed to construct the chiral spiro-oxetane core.[4][7] The use of a cyclohexanone derivative with a ketal protecting group at the 4-position (e.g., 1,4-cyclohexanedione monoethylene ketal) is a strategic choice to prevent side reactions at the para-position, thereby directing the photocycloaddition to the desired carbonyl group. For the purpose of this protocol, we will illustrate the reaction with tetrahydropyran-4-one as the ketone precursor, which directly leads to the 7-oxaspiro[3.5]nonane backbone.
Materials:
-
Tetrahydropyran-4-one (1.0 eq)
-
1,1-Diethoxyethene (2.0 eq)
-
Chiral Iridium Photocatalyst (e.g., a derivative of [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 with a chiral ligand) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Photoreactor equipped with a cooling system and a visible light source (e.g., 450 nm Blue LED)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a flame-dried Schlenk tube or photoreactor vessel equipped with a magnetic stir bar, add the chiral iridium photocatalyst (0.01-0.02 eq).
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M of the ketone). Add tetrahydropyran-4-one (1.0 eq) and 1,1-diethoxyethene (2.0 eq).
-
Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the catalyst.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor. Ensure the vessel is positioned approximately 5-10 cm from the light source. Begin vigorous stirring and cooling (typically to 0-10 °C) to manage any exotherm.
-
Irradiation: Turn on the visible light source (e.g., Blue LED, 450 nm).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots under an inert atmosphere. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral spirocyclic enol ether intermediate.
Catalytic Cycle and Stereochemical Rationale
Caption: Proposed catalytic cycle for the asymmetric Paternò-Büchi reaction.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the enol ether intermediate to the final ketone product.
Materials:
-
Chiral spirocyclic enol ether from Protocol 1 (1.0 eq)
-
Acetone/Water solvent mixture (e.g., 9:1 v/v)
-
Mild acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 resin) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the purified spirocyclic enol ether (1.0 eq) in the acetone/water mixture.
-
Acidification: Add a catalytic amount of the mild acid (e.g., 0.1 eq of p-TSA).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar ketone product. The reaction is typically complete in 1-4 hours.
-
Quenching: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: If necessary, the product can be further purified by flash column chromatography or recrystallization to obtain the final product with high purity.
Data Presentation
The following table summarizes the expected outcomes for the synthesis based on analogous transformations reported in the literature.[4][7][8]
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) | Typical ee (%) |
| 1 | Asymmetric Paternò-Büchi | Chiral Ir-Catalyst, Blue LED | Toluene | 0-10 | 65-80 | >95 |
| 2 | Enol Ether Hydrolysis | p-TSA (cat.) | Acetone/H₂O | Room Temp. | >90 | No loss of ee |
Conclusion
The protocols detailed herein provide a robust and modern framework for the stereoselective synthesis of this compound. By leveraging the power of asymmetric photocatalysis, this approach addresses the critical challenge of controlling the stereochemistry at the spirocyclic center. This methodology is not only applicable to the target molecule but can also be adapted for the synthesis of a wide range of chiral spiro-oxetanes, which are valuable scaffolds for the development of novel therapeutics and chemical probes.
References
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- BenchChem. (n.d.). 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
- National Institutes of Health. (n.d.). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. PMC.
- Royal Society of Chemistry. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Spirocyclic Oxetanes: Synthesis and Properties.
- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
- American Chemical Society. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.
- ACS Publications. (2022). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Asymmetric Paternò–Büchi reaction using chiral hydrogen bonding photocatalyst.
- National Institutes of Health. (n.d.). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.
- Fleming, S. A., & Jones, R. W. (1990). Regio‐ and stereoselective oxetane formation via paterno‐buchi photocycloaddition. Journal of Heterocyclic Chemistry, 27(4), 1167–1168.
- ResearchGate. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives.
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- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences.
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- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
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Application Note: Strategies and Protocols for the Asymmetric Synthesis of Chiral 7-Oxaspiro[3.5]nonane Derivatives
Abstract: The 7-oxaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture which can lead to improved physicochemical properties in drug candidates.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the asymmetric synthesis of chiral derivatives of this spirocycle. We will explore prominent catalytic strategies, offer a comparative analysis of their effectiveness, and present a detailed, field-proven protocol for a transition-metal-catalyzed approach. Additionally, a standard protocol for the critical determination of enantiomeric excess (ee) is provided.
Introduction: The Significance of the 7-Oxaspiro[3.5]nonane Core
Spirocyclic frameworks are increasingly recognized as "privileged scaffolds" in drug discovery.[3] Their inherent rigidity and three-dimensionality provide a well-defined orientation of substituents, enabling precise and predictable interactions with biological targets.[2] The 7-oxaspiro[3.5]nonane system, which contains an oxetane ring fused to a cyclohexane ring, serves as a valuable building block for creating novel chemical entities with potential applications as GPR119 agonists and other therapeutic agents.[4] The development of robust and stereocontrolled synthetic routes to access enantiomerically pure 7-oxaspiro[3.5]nonane derivatives is therefore a critical objective in modern synthetic and medicinal chemistry.[5]
Core Synthetic Strategies: A Comparative Overview
The construction of the chiral spirocyclic core is the most challenging step in synthesizing these molecules.[6] Several powerful strategies have emerged, primarily relying on transition-metal catalysis and organocatalysis to control the stereochemical outcome.
Transition-Metal Catalysis
Transition-metal catalysts, particularly those based on gold, platinum, and iridium, are highly effective for intramolecular cyclization reactions to form spiroketals and related oxaspirocycles. These methods often proceed under mild conditions, tolerating a wide range of functional groups.[7][8]
-
Gold and Platinum Catalysis: Cationic gold(I) and platinum(II) complexes are exceptional catalysts for activating alkynes toward intramolecular hydroalkoxylation.[9] By designing a substrate with a strategically placed alkyne and two hydroxyl groups, a tandem hydroalkoxylation/acetal formation can be initiated, leading directly to the spirocyclic core. The regioselectivity of the cyclization (e.g., 6-endo vs. 5-exo) can be influenced by the choice of metal catalyst.[9]
-
Sequential Gold/Iridium Catalysis: Dual catalytic systems offer an elegant approach for cascade reactions.[6] A notable example involves a gold and iridium sequential catalytic system to achieve an enantioselective cascade reaction between 2-(1-hydroxyallyl)phenols and alkynols, providing efficient access to chiral spiroketals with excellent enantioselectivities.[10]
Organocatalysis
Asymmetric organocatalysis has revolutionized modern organic synthesis by using small, chiral organic molecules as catalysts.[11][12] This approach avoids potentially toxic or expensive heavy metals and often provides high levels of enantioselectivity.
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are powerful catalysts capable of activating substrates through hydrogen bonding. They can be employed in formal (4+2) cycloaddition reactions to generate enantioenriched spiro-scaffolds with good to excellent enantioselectivities.[13]
-
Enamine/Iminium Catalysis: Catalysts like L-proline can activate carbonyl compounds through the formation of chiral enamine or iminium ion intermediates.[12][14] This activation mode enables a variety of asymmetric transformations, including intramolecular aldol reactions that can be adapted to form spirocyclic structures.
Data Presentation: Performance of Catalytic Systems
The choice of catalytic system is critical and depends on the specific substrate and desired stereochemical outcome. The following table summarizes representative data from the literature for analogous spiroketalization reactions to guide experimental design.
| Catalytic System/Method | Substrate Type | Key Conditions | Yield (%) | Stereoselectivity (ee% or dr) | Reference |
| Transition-Metal Catalysis | |||||
| PdCl₂(PhCN)₂ (catalytic) | Alkynediol | THF, Room Temp. | High | Diastereoselective (thermo.) | [15] |
| PtCl₂ (5 mol%) | 5-Hydroxy-alkynol | Toluene, 80 °C | 70-85 | High 6-exo selectivity | [9] |
| Au(I)/Iridium Sequential Cat. | 2-(1-hydroxyallyl)phenol + Alkynol | DCM, 4Å MS, 40 °C | 65-91 | 91 to >99% ee | [10] |
| Organocatalysis | |||||
| Chiral Phosphoric Acid (CPA) | ortho-Hydroxybenzyl alcohol + Dienophile | Toluene, 4Å MS, 0 °C to Room Temp. | 75-95 | 48–93% ee, 1.6:1–3.6:1 dr | [13] |
| Jørgensen-Hayashi Catalyst | Enal + Michael Acceptor | CH₂Cl₂, -20 °C | 80-99 | >95% ee | [16] |
| Chiral Auxiliary | |||||
| (R)-2-Phenylglycinol | Aldehyde + TMSCN (Strecker Reaction) | CH₂Cl₂, Room Temp. | Good | 2:1 dr | [17] |
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for a representative synthesis and the subsequent analysis required to validate its success.
Diagram: General Experimental Workflow
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Scale-up synthesis of 7-Oxaspiro[3.5]nonan-1-one
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The Emerging Role of 7-Oxaspiro[3.5]nonan-1-one in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional complexity and novel physicochemical properties is ever-increasing. Moving beyond the traditional flat, aromatic structures, spirocyclic systems have garnered significant attention for their rigid conformational frameworks and their ability to project substituents into distinct vectors of chemical space. Among these, 7-oxaspiro[3.5]nonan-1-one, with its unique fusion of a tetrahydropyran ring and a strained cyclobutanone moiety, presents itself as a versatile and promising building block for the synthesis of innovative molecular architectures.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. While direct literature on this specific scaffold is emerging, we will draw upon established principles and analogous reactivity of related oxa- and aza-spirocyclic systems to provide a comprehensive overview of its potential applications and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this unique building block in their synthetic endeavors.
Physicochemical Properties and Structural Features
This compound is a spirocyclic ketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] Its structure, confirmed by its presence in chemical supplier databases and its PubChem entry[2][3], features a central quaternary carbon atom connecting a tetrahydropyran ring and a cyclobutanone ring.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 1473422-93-3 | [3] |
| Appearance | (Predicted) Colorless oil or low-melting solid | - |
| Solubility | (Predicted) Soluble in common organic solvents (DCM, EtOAc, THF) | - |
The inherent ring strain of the cyclobutanone moiety is a key determinant of its reactivity, making it susceptible to a variety of synthetic transformations. The tetrahydropyran ring, while more stable, offers opportunities for conformational control and can influence the stereochemical outcome of reactions at the cyclobutanone.
Plausible Synthetic Routes to this compound
While specific, peer-reviewed synthetic protocols for this compound are not extensively documented, established methods for the synthesis of related spirocyclic ketones provide a strong foundation for its preparation. Two plausible strategies are outlined below.
Strategy 1: Intramolecular Cyclization via Dieckmann Condensation (Analogous to Azaspirocycle Synthesis)
A powerful strategy for the formation of cyclic ketones is the Dieckmann condensation. In an analogous approach to the synthesis of 7-azaspiro[3.5]nonan-1-one, an intramolecular cyclization of a diester precursor could yield the desired spirocyclic ketone.[4]
Caption: Plausible synthesis of this compound via Dieckmann condensation.
Protocol 1: Hypothetical Synthesis via Dieckmann Condensation
-
Preparation of the Diester Precursor: The key starting material, a diester with the appropriate tetrahydropyran and malonate moieties, would first need to be synthesized. This could be achieved by reacting 4-(bromomethyl)tetrahydropyran with diethyl malonate in the presence of a base.
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the diester precursor (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester, add a solution of aqueous HCl (e.g., 6 M).
-
Heat the mixture to reflux for several hours until gas evolution ceases.
-
Cool the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Strategy 2: [2+2] Cycloaddition (Analogous to Azaspirocycle Synthesis)
The Staudinger [2+2] cycloaddition of a ketene with an imine is a well-established method for the synthesis of β-lactams.[5] A similar approach, reacting a ketene with an appropriate enol ether derived from tetrahydropyran-4-one, could potentially lead to the formation of the cyclobutanone ring.
Caption: Hypothetical [2+2] cycloaddition route to this compound.
Key Applications as a Synthetic Building Block
The unique structural features of this compound open up a wide range of possibilities for its use as a building block in the synthesis of more complex molecules.
Ring-Opening Reactions: Access to Functionalized Tetrahydropyrans
The strained cyclobutanone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of highly functionalized tetrahydropyran derivatives. This provides a powerful method for introducing a variety of substituents at the 4-position of the tetrahydropyran ring.
Protocol 2: General Procedure for Nucleophilic Ring-Opening
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, add the nucleophile (1.1-1.5 eq) at an appropriate temperature (e.g., -78 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
| Nucleophile | Product | Potential Applications |
| Grignard Reagents (RMgX) | Tertiary alcohol | Introduction of alkyl or aryl groups |
| Organolithium Reagents (RLi) | Tertiary alcohol | Introduction of alkyl or aryl groups |
| Hydride Reagents (NaBH₄, LiAlH₄) | Spirocyclic alcohol | Synthesis of spirocyclic diols |
| Cyanide (e.g., TMSCN) | Cyanohydrin | Precursor for amino acids and other nitrogen-containing compounds |
Baeyer-Villiger Oxidation: Formation of Spirocyclic Lactones
The Baeyer-Villiger oxidation of the cyclobutanone moiety would lead to the formation of a spirocyclic lactone. This transformation provides access to a new class of scaffolds with potential applications in medicinal chemistry and natural product synthesis.
Protocol 3: Baeyer-Villiger Oxidation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform), add a peroxy acid (e.g., m-CPBA, trifluoroperacetic acid) (1.1-1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Quench the reaction with a reducing agent (e.g., saturated aqueous sodium thiosulfate).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Reductive Amination: Synthesis of Spirocyclic Amines
Reductive amination of the ketone provides a direct route to spirocyclic amines, which are valuable scaffolds in drug discovery.
Protocol 4: Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄).
-
Reduction: After imine formation is complete (monitored by TLC or NMR), add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Workup: Quench the reaction with water or a basic solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or crystallization.
Characterization and Spectroscopic Data (Predicted)
-
¹H NMR: Resonances corresponding to the protons on the tetrahydropyran ring are expected in the range of 1.5-4.0 ppm. The protons on the cyclobutanone ring would likely appear as multiplets in the region of 2.0-3.5 ppm.
-
¹³C NMR: The carbonyl carbon of the cyclobutanone would exhibit a characteristic signal in the downfield region (δ > 200 ppm). The spirocyclic carbon would appear as a quaternary signal. Signals for the carbons of the tetrahydropyran ring are expected in the range of 20-70 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the strained cyclobutanone carbonyl group. C-O stretching of the ether in the tetrahydropyran ring would be observed around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 140.18.
Conclusion and Future Outlook
This compound stands as a building block with considerable untapped potential. Its unique combination of a strained cyclobutanone and a conformationally defined tetrahydropyran ring offers a gateway to a diverse array of novel, three-dimensional molecular architectures. The plausible synthetic routes and the anticipated reactivity outlined in this guide provide a solid foundation for its exploration and application in various fields of chemical synthesis. As the demand for sp³-rich scaffolds continues to grow, we anticipate that this compound will emerge as a valuable tool in the arsenal of synthetic chemists, enabling the creation of next-generation pharmaceuticals and advanced materials.
References
Sources
The Strategic Application of 7-Oxaspiro[3.5]nonan-1-one in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
The relentless pursuit of novel chemical matter in drug discovery has led to a paradigm shift away from flat, aromatic structures towards more three-dimensional and conformationally constrained scaffolds. This "escape from flatland" is driven by the need for molecules with improved physicochemical properties, enhanced target specificity, and better metabolic stability.[1] In this context, spirocyclic systems have emerged as privileged motifs, and among them, the 7-oxaspiro[3.5]nonan-1-one scaffold presents a unique and underexplored opportunity for medicinal chemists.
This guide provides a comprehensive overview of the strategic use of this compound, from its synthesis to its potential applications in drug discovery. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and propose workflows for its incorporation into screening libraries.
The Rationale for Employing Spirocyclic Oxetanes
The this compound scaffold combines two key structural features that are highly desirable in medicinal chemistry: a spirocyclic core and an oxetane ring.
-
The Spirocyclic Core: The spirocyclic nature of the [3.5]nonane system imparts a rigid, three-dimensional geometry to the molecule.[2] This conformational rigidity can pre-organize appended functional groups into well-defined vectors, leading to more specific and higher-affinity interactions with biological targets.[3][4]
-
The Oxetane Ring: The oxetane moiety is a valuable bioisostere for gem-dimethyl and carbonyl groups.[5][6] It can improve aqueous solubility and metabolic stability while also acting as a hydrogen bond acceptor.[7] The strained four-membered ring also presents unique opportunities for chemical functionalization.
The combination of these features in this compound makes it an attractive starting point for the development of novel therapeutics in a variety of disease areas.
Synthesis of the this compound Scaffold
While specific literature on the synthesis of this compound is not abundant, a plausible and efficient route can be adapted from established methods for constructing spirocyclic ketones and oxetanes. The following protocol is a representative example based on a Staudinger [2+2] ketene-imine cycloaddition, a versatile method for creating β-lactam rings which can be precursors to cyclobutanones.
Protocol 1: Synthesis of a Spiro-β-Lactam Precursor
This protocol outlines the synthesis of a spiro-β-lactam, which can be further transformed into the target this compound.
Materials:
-
N-Boc-tetrahydropyran-4-one
-
Benzylamine
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Triethylamine (Et₃N), distilled
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a solution of N-Boc-tetrahydropyran-4-one (1.0 eq) in anhydrous toluene, add benzylamine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is used in the next step without further purification.
-
-
[2+2] Cycloaddition:
-
Dissolve the crude imine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-β-lactam.
-
Derivatization Strategies for Library Synthesis
The ketone functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of a diverse library of compounds for biological screening.
Reductive Amination
Reductive amination of the ketone provides a straightforward method to introduce a variety of amine substituents, which can be crucial for modulating pharmacological activity and physicochemical properties.
Protocol 2: Parallel Reductive Amination
This protocol is designed for the parallel synthesis of a library of amines from this compound in a 96-well plate format.
Materials:
-
This compound
-
A library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Stock Solutions:
-
Prepare a stock solution of this compound in DCE.
-
Prepare stock solutions of a diverse set of amines in DMSO or DCE.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the this compound stock solution (1.0 eq).
-
Add the amine stock solution (1.2 eq) to each well.
-
Add a catalytic amount of acetic acid to each well.
-
Add a solution of sodium triacetoxyborohydride (1.5 eq) in DCE to each well.
-
Seal the plate and agitate at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution.
-
Extract with DCM.
-
The organic extracts can be concentrated and purified by high-throughput preparative HPLC/MS.
-
Proposed Application Workflow: Targeting KRAS G12C
The spirocyclic scaffold has shown promise in the development of covalent inhibitors for challenging targets like KRAS G12C.[8] The this compound core can serve as a novel scaffold to position a reactive "warhead" for covalent modification of the mutant cysteine residue.
Caption: Workflow for the discovery of KRAS G12C inhibitors.
Quantitative Data Summary
While specific biological data for derivatives of this compound is not yet widely published, the following table provides representative data for a related spiro-β-lactam scaffold with analgesic activity, illustrating the potential of such systems.[9]
| Compound ID | Scaffold | Target | In Vivo Model | Analgesic Activity (% MPE) |
| Compound X | Spiro-β-lactam | Opioid Receptors | Mouse Hot Plate | 75% at 10 mg/kg |
| Compound Y | Spiro-β-lactam | Opioid Receptors | Mouse Hot Plate | 82% at 10 mg/kg |
MPE: Maximum Possible Effect
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemists. Its unique three-dimensional structure and the presence of a versatile ketone handle make it an ideal starting point for the generation of diverse compound libraries. The protocols and workflows outlined in this guide provide a roadmap for researchers to begin exploring the potential of this exciting scaffold in the quest for novel therapeutics. Future work should focus on the synthesis of a broad range of derivatives and their evaluation in a variety of biological assays to fully elucidate the therapeutic potential of this promising molecular framework.
References
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. (2018). [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (2016). [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC - NIH. (2015). [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). (2019). [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. (2018). [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (2023). [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (2023). [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. (2022). [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. (2015). [Link]
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- 8. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
7-Oxaspiro[3.5]nonan-1-one derivatives for drug discovery
Application Notes & Protocols
Topic: 7-Oxaspiro[3.5]nonan-1-one Derivatives for Drug Discovery
Abstract
The paradigm of "escaping from flatland" in medicinal chemistry has intensified the demand for novel, three-dimensional (3D) molecular scaffolds that can unlock challenging biological targets and improve drug-like properties.[1][2] Spirocyclic systems, characterized by two rings joined at a single atom, are exemplary of this principle, offering a rigidified conformation that can reduce the entropic penalty of binding and enhance selectivity.[3][4] This guide focuses on the this compound scaffold, a promising yet underexplored motif that combines a cyclobutanone ring with a tetrahydropyran ring. This unique architecture presents an opportunity to explore novel chemical space and develop therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[5][6] We provide a comprehensive overview, including synthetic strategies, detailed characterization protocols, and a roadmap for deploying these derivatives in drug discovery campaigns.
The Strategic Advantage of Spirocyclic Scaffolds
The inclusion of spirocyclic motifs in clinical candidates and approved drugs is steadily increasing.[3] This trend is driven by the distinct advantages that these sp³-rich systems offer over traditional flat, aromatic structures.[4]
-
Three-Dimensionality and Structural Rigidity: The orthogonal orientation of the two rings in a spirocycle provides a well-defined and rigid 3D geometry. This conformational restriction can lead to more precise interactions with biological targets, enhancing both potency and selectivity.[7][8]
-
Improved Physicochemical Properties: Replacing flat aromatic rings with spirocyclic cores often leads to improved drug-like properties. This includes increased aqueous solubility and enhanced metabolic stability, as the sp³-hybridized carbons are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][9]
-
Novelty and Intellectual Property: As a less explored scaffold, this compound offers access to novel chemical space, providing a strong foundation for developing new intellectual property.
Synthesis and Derivatization
A robust and scalable synthetic route is paramount for the successful application of a new scaffold in drug discovery. While numerous methods exist for spirocycle synthesis, a [2+2] cycloaddition is a versatile approach for constructing the cyclobutanone core of the this compound system.[10]
Proposed Synthesis of the Core Scaffold
The following protocol outlines a general strategy for synthesizing the this compound core, adapted from established methods for related spiro-β-lactams and cyclobutanones.[10] The key step is an in-situ generation of a ketene which then reacts with a tetrahydropyran-derived olefin.
Experimental Protocol 1: Synthesis of this compound
Causality: This protocol employs a [2+2] cycloaddition between a ketene (generated in situ from an acyl chloride and a non-nucleophilic base) and an exocyclic methylene olefin. The use of triethylamine generates the reactive ketene intermediate, while low temperatures are crucial to minimize side reactions and polymerization of the ketene.
-
Preparation of the Olefin (4-methylenetetrahydropyran):
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise.
-
Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylenetetrahydropyran.
-
-
[2+2] Cycloaddition:
-
Dissolve 4-methylenetetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve methoxyacetyl chloride (1.2 eq) in anhydrous DCM.
-
Add the methoxyacetyl chloride solution dropwise to the olefin solution.
-
Slowly add a solution of triethylamine (1.5 eq) in anhydrous DCM to the reaction mixture via a syringe pump over 2-3 hours to control the concentration of the highly reactive methoxyketene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting olefin is consumed.
-
Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution to remove unreacted acid chloride and other acidic impurities.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Hydrolysis and Decarboxylation (if necessary, depending on the ketene used):
-
This step is illustrative for a more complex ketene precursor. For methoxyketene, subsequent de-methylation under acidic conditions would be required. For other precursors, hydrolysis of an ester and subsequent decarboxylation might be needed to arrive at the final ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Derivatization Strategy
The core scaffold can be readily functionalized to create a diverse chemical library for screening. The primary handle for derivatization is the ketone at the C1 position.
-
Reductive Amination: To introduce diversity, the ketone can be converted to an amine, which can then be acylated or alkylated.
-
Wittig Reaction: To extend the carbon chain or introduce different functional groups.
-
Grignard/Organolithium Addition: To install alkyl, aryl, or other substituents at the C1 position, converting the ketone to a tertiary alcohol.
Diagram 1: Synthetic & Derivatization Workflow
Caption: Synthetic workflow for the core scaffold and subsequent derivatization.
Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are critical for interpreting biological data. A combination of NMR, Mass Spectrometry, and HPLC is essential.
Protocol 2: Standard Characterization Workflow
-
Purity Assessment (HPLC):
-
System: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at 214 nm and 254 nm.
-
Acceptance Criteria: Purity >95% for compounds intended for biological screening.
-
-
Identity Confirmation (Mass Spectrometry):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Analysis: Determine the [M+H]⁺ or [M+Na]⁺ adduct and confirm that the measured mass is within 5 ppm of the calculated exact mass.
-
-
Structural Elucidation (NMR):
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
-
Causality: ¹H NMR confirms the presence and connectivity of protons. ¹³C NMR identifies the number of unique carbons, with the ketone (C=O) signal expected to be highly deshielded (>200 ppm). 2D NMR experiments (COSY, HSQC) are crucial to definitively assign proton-proton and proton-carbon connectivities, which is vital for the rigid, complex spin systems found in spirocycles.[11]
-
Table 1: Predicted NMR Data for the this compound Core
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (HSQC/COSY) |
|---|---|---|---|
| C1 (C=O) | - | ~205-210 | - |
| C2/C4 (CH₂) | 2.8 - 3.2 | ~45-50 | Correlates with C1 via HMBC |
| C3 (CH₂) | 2.0 - 2.4 | ~20-25 | Correlates with C2/C4 protons |
| C5 (Spiro C) | - | ~80-85 | - |
| C6/C8 (CH₂) | 3.6 - 3.9 | ~65-70 | Correlates with C9 protons |
| C9 (CH₂) | 1.7 - 2.1 | ~30-35 | Correlates with C6/C8 protons |
Note: These are estimated values. Actual chemical shifts will depend on the specific derivative and experimental conditions.
Application in a Drug Discovery Campaign
The primary application of a novel scaffold library is to screen it against biological targets to identify "hit" compounds. The following outlines a typical screening cascade.
Protocol 3: High-Throughput Screening (HTS) and Hit Validation
-
Library Preparation:
-
Prepare a library of 50-100 derivatives of the this compound scaffold with diverse functional groups.
-
Dissolve each compound in 100% DMSO to create 10 mM stock solutions.
-
Use acoustic dispensing to create assay-ready plates with compounds at the desired screening concentration (e.g., 10 µM).
-
-
Primary Assay (Example: Kinase Inhibition Assay):
-
Principle: A fluorescence-based assay to measure the inhibition of a target kinase.
-
Procedure:
-
Dispense kinase enzyme into a 384-well plate.
-
Add compounds from the assay-ready plate and incubate for a predefined period (e.g., 15 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for 1-2 hours.
-
Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Read the fluorescence signal on a plate reader.
-
-
Hit Criteria: Compounds that inhibit the kinase activity by >50% at 10 µM are considered primary hits.
-
-
Hit Confirmation and Dose-Response:
-
Re-test the primary hits from a freshly prepared sample to rule out false positives.
-
Perform a 10-point dose-response curve for all confirmed hits to determine their half-maximal inhibitory concentration (IC₅₀).
-
-
Secondary and Orthogonal Assays:
-
Causality: It is crucial to confirm that the observed activity is not an artifact of the primary assay format.
-
Orthogonal Assay: Use a different technology to measure the same endpoint (e.g., a label-free binding assay like Surface Plasmon Resonance - SPR).
-
Cellular Assay: Test active compounds in a relevant cell-based assay to confirm target engagement and measure on-target activity in a more physiological context.
-
Diagram 2: Drug Discovery Screening Cascade
Caption: A typical workflow for screening and validating hits from a compound library.
Establishing Structure-Activity Relationships (SAR)
Once a set of validated hits with IC₅₀ values is obtained, the next step is to analyze the data to understand how chemical modifications affect biological activity. This SAR is the foundation of lead optimization.
Table 2: Hypothetical SAR for a Fictional Kinase Target
| Compound ID | R¹ Substituent (at C1) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (nM) | Microsomal Stability (t½, min) | Notes |
| Core-01 | =O (Ketone) | >10,000 | >10,000 | 15 | Inactive core scaffold. |
| Deriv-01 | -OH, -H | 1,200 | 8,500 | 25 | Reduction to alcohol introduces weak activity. |
| Deriv-02 | -NH₂ (axial) | 850 | 6,200 | 40 | Primary amine shows improved potency. |
| Deriv-03 | -NH-CO-CH₃ | 450 | 2,100 | >60 | Acetamide improves potency and stability. |
| Deriv-04 | -NH-CO-Ph | 95 | 550 | >60 | Phenylamide significantly boosts potency. |
| Deriv-05 | -NH-CO-(4-F-Ph) | 25 | 110 | >60 | 4-fluoro substitution is optimal. |
Interpretation and Next Steps:
-
SAR Insights: The data suggests a hydrogen bond donor (amine) is preferred over an acceptor (ketone/alcohol) at C1. Acylation of the amine is beneficial, and an aromatic ring is critical for potency, likely interacting with a hydrophobic pocket in the kinase active site. The fluorine substitution further enhances this interaction.
-
Next Synthesis Cycle: Based on this SAR, the next round of synthesis should focus on exploring other substitutions on the phenyl ring (e.g., chloro, methoxy) and replacing the phenyl ring with other aromatic or heteroaromatic systems to further optimize potency and cellular activity.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit. Its inherent 3D nature and novel structure provide a compelling starting point for drug discovery programs aiming to overcome the limitations of flat molecules.[5][6] By employing robust synthetic and screening protocols as outlined in this guide, research teams can effectively explore the potential of these derivatives to generate potent, selective, and drug-like candidates for a wide range of biological targets.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- Yarmoliuk, D., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- ResearchGate. (n.d.). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular....
- Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Google Patents. (n.d.). EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
- PubChem. (n.d.). This compound.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- Life Chemicals. (n.d.). Spiro-, Poly- and Bicyclic Screening Compound Library.
- Benchchem. (n.d.). 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Benchchem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block.
- ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
- ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
- Benchchem. (n.d.). Application Note: NMR Characterization of 7-Azaspiro[3.5]nonan-1-one Products.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
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Application Note: A Proposed Solid-Phase Strategy for the Synthesis of 7-Oxaspiro[3.5]nonanone Libraries
Abstract
The 7-oxaspiro[3.5]nonanone scaffold represents a conformationally rigid and synthetically attractive framework for the development of novel therapeutic agents. Its unique three-dimensional structure makes it a valuable core for exploring chemical space in drug discovery. This application note outlines a proposed solid-phase organic synthesis (SPOS) strategy for the efficient construction of 7-oxaspiro[3.5]nonanone libraries. By leveraging the advantages of solid-phase synthesis, including the use of excess reagents and simplified purification, this methodology offers a pathway for the rapid generation of diverse compound libraries for high-throughput screening. The proposed route features a key on-resin Paterno-Büchi reaction to construct the core oxetane ring.
Introduction: The Significance of Oxaspirocyclic Scaffolds
Spirocyclic systems, particularly those incorporating heteroatoms like oxygen, are considered "privileged substructures" in medicinal chemistry.[1] The inherent conformational rigidity of the spiroketal or oxaspiro motif allows for the precise spatial presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 7-oxaspiro[3.5]nonanone core, containing a strained oxetane ring fused to a cyclohexanone, presents a unique steric and electronic profile. While solution-phase syntheses of related structures exist, a solid-phase approach is highly desirable for library generation due to its amenability to automation and parallel synthesis.[2] This document details a proposed, robust methodology for achieving this on a solid support.
Principles of the Proposed Solid-Phase Synthesis
The successful solid-phase synthesis of a chemical library hinges on several key factors: the choice of a stable solid support and linker, efficient on-bead reactions, and a reliable method for cleaving the final product from the resin. Our proposed strategy is designed to be "traceless," meaning that after cleavage, the final molecule bears no remnant of the linker used for attachment, thus maximizing the drug-like character of the products.[3][4]
Choice of Resin and Linker Strategy
For this synthesis, a silyl-based traceless linker is proposed. Specifically, an acid-stable tert-butyldiarylsilyl (TBDAS) linker, which has been successfully employed in complex molecule synthesis, offers a suitable anchor.[1] This type of linker allows for the attachment of a building block via a robust silicon-oxygen bond and can be cleaved under mild, fluoride-mediated conditions, leaving a hydroxyl group that can be subsequently oxidized to the target ketone.
The Key Ring-Forming Step: Paterno-Büchi Reaction
The central transformation in this proposed synthesis is the construction of the spiro-oxetane ring system. The Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is an effective method for forming oxetane rings.[5][6] This reaction can be initiated by the photoexcitation of a carbonyl group, which then adds across an alkene's double bond.[7] Its application on a solid support would enable the key spirocyclization step to be performed efficiently.
Overall Synthetic Workflow
The proposed synthetic route is visualized in the workflow diagram below. It begins with the immobilization of a protected cyclohexene derivative onto the solid support, followed by on-resin modifications to set the stage for the key photochemical reaction, and concludes with cleavage and final oxidation.
Caption: Proposed workflow for the solid-phase synthesis of the 7-oxaspiro[3.5]nonanone library.
Detailed Experimental Protocols
The following protocols are proposed as a starting point for the synthesis. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 4.1: Resin Preparation and Loading
-
Resin Swelling: Swell silyl chloride resin (e.g., TBDAS-Cl polystyrene resin) in anhydrous dichloromethane (DCM, 10 mL/g resin) for 1 hour in a solid-phase synthesis vessel.
-
Building Block Preparation: In a separate flask, dissolve 4-hydroxycyclohex-1-ene (3.0 eq. relative to resin loading) and imidazole (6.0 eq.) in anhydrous DCM.
-
Loading: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), N,N-Dimethylformamide (DMF, 3x), Methanol (3x), and DCM (3x).
-
Capping (Optional but Recommended): To cap any unreacted silyl chloride sites, treat the resin with a solution of methanol (10 eq.) and imidazole (20 eq.) in DCM for 2 hours. Wash as described in step 4.
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 4.2: On-Resin Synthesis to Form Spiro-Oxetane
-
On-Resin Oxidation: Swell the resin from Protocol 4.1 in DCM. Add Dess-Martin periodinane (3.0 eq.) and agitate at room temperature for 4 hours to yield the resin-bound cyclohexenone.
-
Washing: Wash the resin thoroughly with DCM (5x) to remove excess oxidant and byproducts.
-
Paterno-Büchi Reaction:
-
Suspend the resin in a solution of a suitable alkene (e.g., 1,1-diethoxyethene, 10 eq.) and a photosensitizer such as benzophenone (0.1 eq.) in a suitable solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel.
-
Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm) at a controlled temperature (e.g., 10-20 °C) while agitating.
-
Monitor the reaction progress by cleaving a single bead and analyzing by LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
-
Washing: After the reaction, wash the resin sequentially with the reaction solvent (3x), DCM (3x), and methanol (3x) before drying.
Caption: Simplified mechanism of the key on-resin Paterno-Büchi reaction.
Protocol 4.3: Cleavage and Final Oxidation
-
Cleavage: Swell the dried resin from Protocol 4.2 in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.0 eq.). Agitate at room temperature for 4 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with additional THF (2x). Combine the filtrates and concentrate under reduced pressure.
-
Purification (if necessary): The crude product (a spiro-oxetane alcohol) can be purified by flash column chromatography.
-
Final Oxidation: Dissolve the purified alcohol in DCM. Add an oxidizing agent (e.g., Dess-Martin periodinane or PCC, 1.5 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Final Workup: Quench the reaction, wash with aqueous sodium bicarbonate, dry the organic layer, and concentrate to yield the final 7-oxaspiro[3.5]nonanone product.
Library Diversification
The power of this solid-phase approach lies in its potential for library generation. Diversity can be introduced at multiple points in the synthesis.
| Diversification Point | Reagent Class | Resulting Structural Change |
| Step 1 (Loading) | Substituted Cyclohexenols | Modifies the cyclohexanone ring |
| Step 4 (Photocycloaddition) | Various Alkenes (R₂C=CR₂) | Modifies substituents on the oxetane ring |
| Post-Cleavage | Nucleophiles (e.g., Grignard, amines) | Functionalization of the ketone |
On-Resin Reaction Monitoring
Monitoring the progress of reactions on the solid support is crucial for optimization. While cleaving a few beads for LC-MS analysis is effective, non-destructive "on-bead" techniques can also be employed. FT-IR spectroscopy, for instance, can be used to monitor the disappearance of the carbonyl stretch of the enone and the appearance of new bands corresponding to the oxetane product.[9][10]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Loading Efficiency | Incomplete reaction; steric hindrance. | Increase reagent equivalents; extend reaction time; use a less hindered alcohol. |
| Incomplete Paterno-Büchi Reaction | Insufficient irradiation; poor solvent choice; quenching of excited state. | Increase irradiation time; ensure solvent is UV-transparent; degas the solvent to remove oxygen. |
| Side Products during Cleavage | Instability of the linker or product to TBAF. | Reduce cleavage time; perform the reaction at a lower temperature (0 °C). |
| Low Yield in Final Oxidation | Incomplete reaction; product degradation. | Use a milder oxidizing agent (e.g., DMP); ensure anhydrous conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded proposal for the solid-phase synthesis of 7-oxaspiro[3.5]nonanone libraries. By employing a traceless silyl linker and a key on-resin Paterno-Büchi cycloaddition, this strategy offers a plausible and efficient route for the rapid generation of diverse small molecules built around this valuable scaffold. The detailed protocols and troubleshooting guide serve as a robust starting point for researchers in medicinal chemistry and drug development to explore this promising area of chemical space.
References
-
Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. Available at: [Link]
-
Bräse, S., & Degenkolb, T. (2010). Traceless Solid-Phase Organic Synthesis. Chemical Reviews. Available at: [Link]
-
St-Gelais, M., & Guerin, B. (2003). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? Angewandte Chemie International Edition, 42(31), 3624-3628. Available at: [Link]
-
Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. Available at: [Link]
-
Uhlířová, J., & Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. Available at: [Link]
-
de la Torre, J. A., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Available at: [Link]
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. Available at: [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. Available at: [Link]
-
Wessjohann, L. A., et al. (2005). Solid-Phase Synthesis of [5.5]-Spiroketals. ResearchGate. Available at: [Link]
-
Bräse, S., & Degenkolb, T. (2000). Traceless linkers - Only disappearing links in solid-phase organic synthesis? ResearchGate. Available at: [Link]
-
Marani, D., et al. (2003). Fluorometric Monitoring Of Organic Reactions On Solid Phase. Organic Letters, 5(16), 2959-2962. Available at: [Link]
-
Tulla-Puche, J., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Fromont, C., & Bradley, M. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(10), 11365-11399. Available at: [Link]
-
Masoud, F., et al. (2004). On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. e-Polymers. Available at: [Link]
- CN111875638A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
SpiroChem (n.d.). Solid Phase Synthesis. SpiroChem. Available at: [Link]
-
Wikipedia (n.d.). Paternò–Büchi reaction. Wikipedia. Available at: [Link]
-
D'Auria, M., & D'Auria, F. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mskcc.org [mskcc.org]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Investigating the Ring-Opening Reactions of 7-Oxaspiro[3.5]nonan-1-one: A Methods Development Guide
An Application Note and Protocol Development Guide for Researchers
Abstract
7-Oxaspiro[3.5]nonan-1-one is a compelling, yet underexplored, bicyclic scaffold featuring a strained cyclobutanone ring fused to a tetrahydropyran moiety via a spirocyclic center. This unique architecture presents multiple avenues for selective ring-opening reactions, potentially yielding a diverse array of functionalized linear and macrocyclic structures of interest in medicinal chemistry and materials science. Due to the limited specific literature on this molecule, this document serves as a research and methods development guide. It outlines potential reaction pathways based on established chemical principles governing its constituent functional groups and provides detailed, adaptable starting protocols for systematic investigation.
Introduction and Structural Rationale
The reactivity of this compound is primarily dictated by two key structural features:
-
The Cyclobutanone Ring: This four-membered ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to nucleophilic attack and subsequent ring-opening to relieve this strain. The electrophilic carbonyl carbon is the primary site for initial interaction with nucleophiles.
-
The Oxane Moiety: The tetrahydropyran ring contains an ether linkage that can be cleaved under acidic conditions, particularly with strong Brønsted or Lewis acids. The spirocyclic nature of this ether may influence its reactivity compared to simpler cyclic ethers.
This guide proposes three primary avenues for investigation, each targeting a different mode of reactivity. The protocols provided are intended as robust starting points, with recommendations for optimization and characterization to enable researchers to thoroughly explore the chemical space accessible from this scaffold.
Pathway A: Nucleophilic Ring-Opening of the Cyclobutanone
This pathway leverages the high electrophilicity of the carbonyl carbon and the inherent strain of the four-membered ring. Nucleophilic addition to the carbonyl can be followed by a concerted or stepwise ring-opening, leading to functionalized carboxylic acid or ketone derivatives.
Mechanism Overview: Base-Catalyzed Opening with Hydroxide
A common example is the hydrolytic cleavage of the cyclobutanone ring under basic conditions. This proceeds via nucleophilic addition of a hydroxide ion to the carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a C-C bond within the four-membered ring to yield a carbanion, which is then protonated upon workup to afford a functionalized carboxylic acid.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Oxaspiro[3.5]nonan-1-one
Welcome to the technical support center for the synthesis of 7-Oxaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis and optimize your reaction yields.
Introduction to the Synthesis of this compound
This compound is a spirocyclic compound featuring an oxetane ring fused to a cyclobutanone. Spirocyclic oxetanes are of significant interest in medicinal chemistry as they can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1] The most direct and atom-economical method for constructing the oxetane ring in this spirocycle is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2]
This guide will focus on the synthesis of this compound via the Paternò-Büchi reaction, specifically the intermolecular cycloaddition of cyclobutanone and 3,4-dihydro-2H-pyran. We will explore the underlying photochemical principles, address common experimental challenges, and provide strategies for maximizing your synthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition.[2] For this compound, this would typically involve the reaction of cyclobutanone with an appropriate alkene, such as 3,4-dihydro-2H-pyran, under UV irradiation.
Q2: What is the mechanism of the Paternò-Büchi reaction?
A2: The reaction is initiated by the photoexcitation of the carbonyl group in cyclobutanone to a singlet (S1) or triplet (T1) excited state.[3] This excited carbonyl then reacts with the ground-state alkene (3,4-dihydro-2H-pyran) to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical yields the final oxetane product.[4] The regioselectivity of the reaction is determined by the stability of the intermediate biradical.
Q3: Why is the yield of my Paternò-Büchi reaction low?
A3: Low yields in Paternò-Büchi reactions can be attributed to several factors. A significant challenge is the competing dimerization or polymerization of the alkene starting material.[5][6] Additionally, the carbonyl compound, particularly cyclobutanone, can undergo decarbonylation upon irradiation, which is a common side reaction for four-membered ketones.[5][6] The quantum yield of the reaction itself can also be inherently low.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through column chromatography on silica gel. Given that the starting materials can be volatile, it is important to carefully remove the solvent under reduced pressure at low temperatures. In some cases, a telescoped synthesis approach, where the crude product is used directly in the next step without full purification, can be advantageous if the initial adduct is difficult to isolate.[5]
Experimental Protocol: Synthesis of this compound via Paternò-Büchi Reaction
This protocol describes a general procedure for the photochemical [2+2] cycloaddition of cyclobutanone and 3,4-dihydro-2H-pyran. Optimization of reactant ratios, solvent, and reaction time may be necessary.
Materials:
-
Cyclobutanone (freshly distilled)
-
3,4-Dihydro-2H-pyran (freshly distilled)
-
Acetonitrile (MeCN), anhydrous
-
p-Xylene (as a triplet quencher to suppress alkene dimerization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., emitting at ~300-310 nm) and a cooling system.
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve cyclobutanone (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (to achieve a 0.1 M solution with respect to the limiting reagent).
-
Add 3,4-dihydro-2H-pyran (3.0 mmol, 3.0 eq) and p-xylene (1.0 mmol, 1.0 eq). The use of excess alkene can help favor the desired intermolecular reaction.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Seal the reaction vessel and place it in the photochemical reactor.
-
-
Irradiation:
-
Begin stirring and cool the reaction vessel to the desired temperature (e.g., 0-10 °C) using the reactor's cooling system. Maintaining a low temperature can help minimize side reactions.
-
Turn on the UV lamp and irradiate the solution. Monitor the reaction progress periodically by TLC or GC-MS. The reaction time can vary from several hours to a full day.
-
-
Workup:
-
Once the reaction has reached completion (or optimal conversion), turn off the lamp and allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a round-bottom flask and carefully remove the solvent and excess volatiles under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Light Source: The lamp's wavelength may not be optimal for exciting cyclobutanone. 2. Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the ketone. 3. Low Reactant Concentration: Dilute solutions can disfavor the bimolecular reaction. | 1. Ensure you are using a lamp that emits in the appropriate UV range for aliphatic ketones (~310 nm).[7] 2. Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction. 3. Increase the concentration of your reactants, but be mindful of potential side reactions. |
| Significant Formation of Side Products | 1. Alkene Dimerization/Polymerization: 3,4-Dihydro-2H-pyran can react with itself under photochemical conditions.[5][6] 2. Decarbonylation of Cyclobutanone: A known photochemical side reaction for cyclobutanone.[5][6] 3. Pinacol Coupling: The excited ketone can react with a ground-state ketone molecule. | 1. Add a triplet quencher like p-xylene to selectively suppress the alkene's excited state reactions.[8] 2. Lower the reaction temperature and consider using a filter to cut off shorter, more energetic wavelengths. 3. Use the alkene in excess to favor the intermolecular reaction with the ketone. |
| Complex Mixture of Products | 1. Lack of Regio- or Stereoselectivity: The Paternò-Büchi reaction can sometimes yield a mixture of isomers. 2. Formation of Multiple Side Products: As described above. | 1. While often selective, the formation of isomers is possible. Careful characterization (e.g., by NMR) is necessary. Optimization of solvent polarity and temperature may influence selectivity. 2. Refer to the solutions for "Significant Formation of Side Products." |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired oxetane may have a similar Rf value to side products. 2. Product Instability: The oxetane ring can be sensitive to acidic conditions. | 1. Try different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC. 2. Use a neutral silica gel for chromatography and avoid acidic conditions during workup. |
Visualizing the Process
Paternò-Büchi Reaction Mechanism
Caption: The Paternò-Büchi reaction mechanism.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
-
Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
-
Michalska, W. Z. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University. Available at: [Link]
-
D'Auria, M., & Paternò, E. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. Available at: [Link]
-
Bach, T. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
-
Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
-
Bach, T. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Available at: [Link]
-
Moody, C. J., et al. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Cerfontain, H., & Funke, C. W. (1976). Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
-
D'Auria, M., & Paternò, E. (2002). On the stereoselectivity of the Paternò–Büchi reaction between carbonyl compounds and 2-furylmethanol derivatives. The case of aliphatic aldehydes and ketones. ResearchGate. Available at: [Link]
-
Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 3. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-1-one
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists engaged in the purification of 7-Oxaspiro[3.5]nonan-1-one. The methodologies and advice herein are grounded in established chromatographic principles and tailored to address the specific structural characteristics of this spirocyclic beta-lactone.
Compound Overview and Purification Challenges
This compound is a unique bicyclic molecule featuring a strained four-membered lactone (beta-lactone) ring fused to a tetrahydropyran ring. The purification of this compound by column chromatography, while routine, presents specific challenges that must be carefully managed to ensure high purity and yield.
-
Chemical Stability: The beta-lactone ring is susceptible to nucleophilic attack and hydrolysis, particularly under strongly acidic or basic conditions. Standard silica gel possesses acidic surface silanol groups that can potentially catalyze the degradation of the target compound.
-
Polarity: The presence of both a ketone and an ether moiety imparts moderate polarity to the molecule, necessitating a well-optimized mobile phase for effective separation from non-polar and highly-polar impurities.
Physicochemical Properties Summary
While experimental data for this compound is not widely published, we can infer properties from its close structural isomer, 1-Oxaspiro[3.5]nonan-7-one, and general chemical principles.
| Property | Predicted/Estimated Value | Source & Notes |
| Molecular Formula | C₈H₁₂O₂ | - |
| Molecular Weight | 140.18 g/mol | - |
| Appearance | Expected to be a colorless oil or low-melting solid | General observation for similar small molecules. |
| Predicted XlogP | ~0.3 | Based on isomer 1-oxaspiro[3.5]nonan-7-one[1]. Indicates moderate polarity. |
| Key Functional Groups | Beta-lactone, Tetrahydropyran (ether) | The beta-lactone is the primary site of potential instability. |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the purification process.
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (40-63 µm particle size) is the most common choice for normal-phase chromatography and is generally suitable for this compound.[2] However, given the potential acid sensitivity of the beta-lactone ring, we strongly recommend performing a preliminary stability test.
-
Expert Insight: To test for stability, dissolve a small amount of your crude product in your chosen elution solvent, add a pinch of silica gel, and stir for 1-2 hours. Monitor the mixture by Thin Layer Chromatography (TLC) against a control sample without silica gel. If new spots appear or the product spot diminishes, your compound is degrading.[3] In this case, you should use deactivated silica gel or an alternative stationary phase.
Q2: How do I prepare deactivated silica gel?
A2: To neutralize the acidic sites on silica gel, you can incorporate a small amount of a basic modifier, such as triethylamine (Et₃N), into your mobile phase. A typical concentration is 0.1-1% (v/v). Alternatively, for very sensitive compounds, you can prepare a column with silica gel that has been pre-treated.
Q3: What mobile phase system should I start with?
A3: A solvent system of ethyl acetate (EtOAc) in hexanes or heptane is the ideal starting point. Based on the compound's moderate polarity, begin your TLC analysis with a solvent system of 20-30% EtOAc in Hexanes .
-
Goal: Aim for a Retention Factor (Rf) of 0.25 - 0.35 for the product spot on your analytical TLC plate. This Rf value generally translates well to preparative column chromatography, ensuring good separation without excessively long elution times.
Q4: My compound is highly soluble in dichloromethane (DCM). Can I use a DCM/Methanol mobile phase?
A4: While DCM is an excellent solvent for dissolving the compound, a DCM/Methanol system is generally too polar for this specific molecule and may provide poor selectivity between your product and polar impurities.[4] Stick with alkane/ether or alkane/ester systems for better resolution. If solubility for column loading is an issue, consider a dry loading technique.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a self-validating workflow for the purification of this compound.
Step 1: Analytical TLC & Solvent System Optimization
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber using various ratios of Ethyl Acetate/Hexane (e.g., 10%, 20%, 30%, 40% EtOAc).
-
Visualize the spots using a UV lamp (if applicable) and a potassium permanganate (KMnO₄) stain, which is effective for visualizing ketones and ethers.
-
Select the solvent system that provides an Rf value of 0.25-0.35 for the product and good separation from major impurities.
Step 2: Column Preparation
-
Select a column size appropriate for your sample mass. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Prepare a slurry of silica gel in your chosen mobile phase (the initial, less polar solvent if running a gradient).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during sample loading.
Step 3: Sample Loading
-
Wet Loading (for non-polar compounds): Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading (Recommended for moderately polar compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.[2]
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the mobile phase, starting with the polarity determined by TLC.
-
If separation is difficult, a shallow gradient can be employed. For example, start with 15% EtOAc/Hexane and slowly increase to 30% EtOAc/Hexane over several column volumes.
-
Collect fractions of a consistent volume. The appropriate fraction size depends on the column volume (typically 0.5-1% of the column volume).
-
Monitor the elution process by collecting small spots from each fraction onto a TLC plate and developing it.
Step 5: Product Isolation
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or GC-MS.
Visualization of Experimental Workflow
The following diagrams illustrate the key decision-making and operational steps in the purification process.
Caption: High-level workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q5: My yield is very low. Where could my product have gone?
A5: Low recovery is a common issue. Here are the most likely causes and how to troubleshoot them:
-
Cause 1: Degradation on the Column. As discussed, the beta-lactone may be unstable on acidic silica.
-
Solution: Re-run the purification using silica gel deactivated with 0.5% triethylamine in your mobile phase.[3]
-
-
Cause 2: Product is too Dilute to Detect. Your compound may have eluted, but the fractions are too dilute for easy visualization on TLC.
-
Solution: Combine every 5-10 fractions and concentrate them down before running a new TLC. This will increase the concentration and make detection easier.[3]
-
-
Cause 3: Irreversible Adsorption. The compound may be too polar for the chosen solvent system and has become permanently stuck to the top of the column.
-
Solution: After your expected elution is complete, flush the column with a very strong solvent like 10% Methanol in DCM. Collect this flush and analyze it. If your product is present, you need to use a more polar mobile phase during the main elution in your next attempt.
-
Q6: I see streaks instead of round spots on my TLC plate. How can I fix this?
A6: Streaking on TLC is a strong indicator of a problem that will lead to poor separation on the column.
-
Cause 1: Compound Degradation. The streak may be a "comet tail" of decomposition products.
-
Solution: Perform the silica stability test described in A1. If degradation is confirmed, use deactivated silica.
-
-
Cause 2: Sample Overload. You may be spotting too much material onto the TLC plate.
-
Solution: Dilute your analytical sample 10-fold and re-spot. If the spots become round, you have solved the issue.
-
-
Cause 3: Insufficiently Soluble Sample. The compound may be crashing out of solution at the origin.
-
Solution: Ensure your sample is fully dissolved. Adding a small amount of a more polar solvent like DCM or THF to your spotting solution can help.
-
Q7: My product is co-eluting with an impurity. How can I improve the separation?
A7: Co-elution means the Rf values of your product and the impurity are too similar in the chosen solvent system.
-
Solution 1: Decrease Mobile Phase Polarity. If your product Rf is > 0.4, reducing the percentage of the polar solvent (e.g., from 25% EtOAc to 20% EtOAc) will increase the interaction with the silica gel, forcing all compounds to move more slowly and potentially resolving the mixture.
-
Solution 2: Change Solvent Selectivity. If decreasing polarity doesn't work, the two compounds have similar polarities. You need to exploit other chemical interactions. The solvent selectivity triangle is a key concept here.[4]
-
Example: If you are using Hexane/EtOAc (an ester), try switching to Hexane/DCM (a chlorinated solvent) or Hexane/Diethyl Ether. These solvents have different dipole and hydrogen-bonding characteristics and can dramatically alter the elution order.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
ChemSynthesis. (2025). 1-oxaspiro[3.5]nonan-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(3.5)nonane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[3.5]nonan-7-one. PubChem. Retrieved from [Link]
-
Bonora, M. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Online. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. PubChem. Retrieved from [Link]
-
Singh, P., & Sharma, B. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane hydrochloride. PubChem. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]
-
Biocompare. (2023). Chromatography Column Selection Guide. Retrieved from [Link]
-
Pall Corporation. (n.d.). Analytical Sample Preparation E-book. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-oxaspiro[3.5]nonan-7-one (C8H12O2). Retrieved from [Link]
Sources
Identification of byproducts in 7-Oxaspiro[3.5]nonan-1-one synthesis
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 7-Oxaspiro[3.5]nonan-1-one. The spirocyclic framework of this molecule, featuring a strained cyclobutanone ring fused to a tetrahydropyran ring, presents unique synthetic challenges.[1] This can often lead to the formation of unexpected byproducts and impurities. This document, presented in a question-and-answer format, aims to address common issues encountered during synthesis, providing troubleshooting advice and detailed protocols to facilitate a successful and efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are their associated challenges?
A1: The construction of the this compound scaffold is a notable synthetic challenge due to the strained four-membered ring and the quaternary spiro-carbon.[1] A common and effective method is the [2+2] photocycloaddition, specifically the Paternò-Büchi reaction, between a ketene or ketene equivalent and an appropriate alkene.[2][3][4]
Key challenges associated with this route include:
-
Competing Alkene Dimerization: A significant side reaction that can diminish the yield of the desired oxetane product.[5]
-
Regio- and Stereoselectivity: The cycloaddition can result in a mixture of structural isomers and stereoisomers, complicating purification and reducing the yield of the target molecule.[2]
-
Photochemical Setup: Requires specialized equipment and careful control of reaction conditions to ensure efficient and selective product formation.
An alternative approach involves the cycloaddition of a ketene, generated in situ, with an appropriate olefin. For instance, a ketene can be formed from a tetrahydropyran-4-carbonyl chloride.[1] Challenges with this method include:
-
Ketene Reactivity: Ketenes are highly reactive and can undergo polymerization or react with other nucleophiles present in the reaction mixture.
-
In Situ Generation: Precise control over the rate of ketene generation is crucial to minimize side reactions.
Q2: I'm observing a low yield of this compound in my reaction. What are the likely causes and how can I improve it?
A2: Low yields are a common frustration in spirocycle synthesis. Several factors could be at play:
-
Suboptimal Reaction Temperature: Temperature control is critical. Low temperatures can significantly slow down the reaction rate, while excessively high temperatures may lead to decomposition of starting materials or the desired product, or promote the formation of side-products.[6] It is essential to empirically determine the optimal temperature for your specific reaction conditions.
-
Inefficient Ketene Formation (if applicable): When using an in situ ketene generation method, the purity of the base (e.g., triethylamine) is paramount. The base must be added under controlled conditions to facilitate the smooth formation of the ketene from its acyl chloride precursor.[6]
-
Moisture Contamination: Ketenes and other reactive intermediates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section addresses specific byproducts that may be encountered during the synthesis of this compound and provides actionable steps for their identification and removal.
Problem 1: My NMR spectrum shows unexpected signals in the vinyl region.
Potential Cause: Olefinic Impurities
Elimination reactions can be a source of olefinic side-products, leading to impurities with carbon-carbon double bonds.[6] In syntheses involving cyclization steps, such as those using lithium aluminum hydride for related azaspirocycles, "transitional reduction olefin impurities" have been noted.[7]
Identification:
-
¹H NMR: Look for characteristic signals in the vinyl proton region (typically 4.5-6.5 ppm).
-
IR Spectroscopy: The presence of a C=C stretching vibration (around 1620-1680 cm⁻¹) can confirm the presence of an alkene.
Mitigation and Removal:
-
Reaction Optimization: Carefully control the reaction temperature and choice of base to minimize elimination pathways.[6]
-
Column Chromatography: Olefinic impurities can often be separated from the desired product using column chromatography on silica gel.[6]
Problem 2: I have a significant amount of a high-melting, polar byproduct that is difficult to remove.
Potential Cause: Triphenylphosphine Oxide (if applicable)
If your synthetic route involves a reaction where triphenylphosphine is used (e.g., in a related Staudinger reaction for azaspirocycles), the formation of triphenylphosphine oxide is a very common byproduct.[6]
Identification:
-
NMR Spectroscopy: Triphenylphosphine oxide has characteristic signals in both ¹H and ³¹P NMR spectra.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of triphenylphosphine oxide will be present.
Mitigation and Removal:
-
Column Chromatography: While often challenging due to its polarity, careful selection of the eluent system can allow for separation by column chromatography. It is typically less polar than the desired product.[6]
-
Alternative Reagents: If possible, explore synthetic routes that avoid the use of triphenylphosphine.
Problem 3: My crude product contains unreacted starting materials.
Potential Cause: Incomplete Reaction
The presence of unreacted starting materials is a common issue that can complicate purification.
Identification:
-
Thin-Layer Chromatography (TLC): Compare the crude reaction mixture to the starting material spots on a TLC plate.
-
NMR and MS Analysis: The spectra of the crude product will show signals corresponding to the starting materials.[6]
Mitigation and Removal:
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC until the starting material is fully consumed.[6]
-
Extended Reaction Time or Increased Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
Column Chromatography: Unreacted starting materials can typically be separated from the product by column chromatography.[6]
Problem 4: I observe a byproduct consistent with hydrolysis of an enol ether intermediate.
Potential Cause: Acid-Mediated Hydrolysis
If your synthesis involves an enol ether intermediate, such as 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-, it is susceptible to hydrolysis under acidic conditions.[1] This can lead to the formation of the corresponding dione, 7-Oxaspiro[3.5]nonane-1,3-dione.[1]
Identification:
-
MS Analysis: Look for a molecular ion peak corresponding to the mass of the hydrolyzed product.
-
NMR Spectroscopy: The disappearance of the enol ether signals and the appearance of signals corresponding to the dione structure.
Mitigation:
-
Anhydrous and Neutral Conditions: Ensure the reaction is carried out under strictly anhydrous and non-acidic conditions to prevent hydrolysis.
-
Aqueous Workup: During the workup, use a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic impurities.[6]
Experimental Protocols & Methodologies
General Experimental Protocol for Paternò-Büchi [2+2] Photocycloaddition
This protocol provides a general framework. Optimization for specific substrates is crucial.
Materials:
-
Cyclic ketone (e.g., a tetrahydropyran-4-one derivative)
-
Alkene
-
Photochemically transparent solvent (e.g., p-xylene, which can suppress alkene dimerization)[5]
-
Photoreactor equipped with a suitable UV lamp
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic ketone and the alkene in the chosen solvent. The concentrations should be optimized for the specific reaction.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Irradiate the reaction mixture with a UV lamp of the appropriate wavelength while maintaining a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Data Presentation: Troubleshooting Summary
| Problem | Potential Byproduct/Issue | Identification Method(s) | Mitigation/Removal Strategy |
| Unexpected vinyl signals | Olefinic Impurities | ¹H NMR, IR | Optimize reaction conditions, Column Chromatography |
| High-melting, polar byproduct | Triphenylphosphine Oxide | NMR, MS | Column Chromatography, Use alternative reagents |
| Presence of starting materials | Incomplete Reaction | TLC, NMR, MS | Monitor reaction, Adjust conditions, Column Chromatography |
| Loss of enol ether moiety | Acid-Mediated Hydrolysis | MS, NMR | Maintain anhydrous and neutral conditions, Basic workup |
Visualization of Byproduct Formation Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 3. Paterno-Buchi Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Paterno-Buechi Reaction [organic-chemistry.org]
- 5. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Preventing Side Reactions in Spirocycle Formation
Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spirocyclization reactions. Spirocycles, with their rigid, three-dimensional structures, are invaluable scaffolds in medicinal chemistry and materials science.[1] However, their synthesis is often plagued by competing side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity.
This resource provides in-depth, field-proven insights into common challenges, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, offering not just protocols, but the mechanistic reasoning required to troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and unexpected outcomes. Each question is followed by an analysis of potential causes and a step-by-step guide to resolution.
Question 1: My spirocyclization reaction is giving a very low yield or is not proceeding at all. What are the likely causes and how can I fix this?
Low or no product formation is a frequent issue stemming from several factors, from reagent quality to sub-optimal reaction conditions.[2] A systematic approach is crucial for diagnosis.
Root Cause Analysis:
-
Poor Reagent or Catalyst Quality: Starting materials, reagents, or catalysts may be degraded, contaminated, or deactivated.[2] Impurities can act as catalyst poisons or participate in unwanted side reactions.
-
Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables. An insufficient temperature may prevent overcoming the activation energy, while excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[2]
-
Unfavorable Reaction Kinetics/Thermodynamics: The desired cyclization may be kinetically slow or thermodynamically disfavored compared to competing pathways like intermolecular reactions.
-
Product Instability: The target spirocycle might be forming but is unstable under the reaction or workup conditions, leading to its decomposition.[3]
Troubleshooting Protocol:
-
Verify Reagent & Catalyst Integrity:
-
Action: Use freshly purified reagents and solvents. If employing a metal catalyst, ensure it hasn't been deactivated by air or moisture exposure; consider using a fresh batch or a glovebox for setup.[2]
-
Rationale: Eliminating impurities is the first and most critical step to ensure the reaction has a clean baseline.
-
-
Systematic Optimization of Reaction Conditions:
-
Action: Screen a range of temperatures. A stepwise increase (e.g., in 10-15 °C increments) can help identify the optimal thermal window.[2] Monitor the reaction at various time points using TLC or LC-MS to track the consumption of starting material and the appearance of the product and byproducts.[4]
-
Rationale: This helps determine if the reaction is simply slow or if decomposition is occurring at higher temperatures or over longer periods.
-
-
Employ High-Dilution Conditions:
-
Action: If intermolecular side products (e.g., dimers, polymers) are suspected, perform the reaction at a much lower concentration (e.g., 0.01 M or less). Consider using a syringe pump for the slow addition of one of the reactants.
-
Rationale: High-dilution conditions favor intramolecular processes (cyclization) over intermolecular ones by reducing the probability of two reactant molecules encountering each other.[5]
-
-
Assess Product Stability:
-
Action: Take an aliquot of the crude reaction mixture showing product formation and subject it to the workup conditions separately. Analyze the outcome to see if the product degrades.[6]
-
Rationale: This test isolates the workup procedure as a potential source of yield loss, allowing for targeted modifications like using a milder pH or avoiding certain solvents.
-
Question 2: My reaction is producing a complex mixture of byproducts. How can I identify them and suppress their formation?
A "messy" reaction spectrum indicates multiple competing pathways. Identifying the major byproducts is key to understanding these pathways and devising a strategy to shut them down.
Root Cause Analysis:
-
Rearrangement of Intermediates: Reactive intermediates, such as carbocations or vinyl-metal species, can undergo rearrangements (e.g., Wagner-Meerwein, 1,2-hydride shifts) to form more stable structures before the desired cyclization can occur.[7][8]
-
Elimination Reactions: Depending on the substrate and conditions, elimination can compete with the nucleophilic attack required for ring closure, particularly in acid- or base-catalyzed reactions.[5]
-
Competing Cyclization Pathways: The substrate may possess multiple reactive sites, leading to the formation of regioisomeric spirocycles or other cyclic products.
-
Oxidation/Reduction of Reactants: Sensitive functional groups may be susceptible to undesired redox reactions under the chosen conditions.
Troubleshooting Workflow:
Detailed Intervention Strategies:
-
Change the Catalyst System: The choice of catalyst and associated ligands can profoundly influence the reaction pathway. For instance, in reactions involving indolyl ynones, switching from a Ag(I) catalyst (which yields spirocycles) to a Au(I) catalyst can selectively produce carbazoles instead.[7]
-
Tune Solvent Polarity: The solvent is not merely a medium but an active participant in stabilizing or destabilizing transition states.[9][10] A change in solvent polarity can sometimes even reverse diastereoselectivity.[3]
-
Example: In certain acid-catalyzed spirocyclizations, polar aprotic solvents like dichloromethane (DCM) may favor the desired intramolecular reaction, while coordinating solvents like tetrahydrofuran (THF) could promote undesired elimination pathways.[5]
-
-
Employ Protecting Groups: If a competing reaction involves a specific functional group (e.g., a hydroxyl or amine), temporarily masking it with a protecting group can be a highly effective strategy.[11][12] This prevents the group from interfering until it is selectively removed in a later step.[13]
Frequently Asked Questions (FAQs)
This section covers broader, preventative questions to help in the planning and design stages of spirocycle synthesis.
Q1: How do I choose the optimal catalyst and ligand for my spirocyclization to maximize selectivity?
The "best" catalyst is highly substrate-dependent. However, general principles can guide your selection.
-
For Stereoselectivity: Chiral catalysts and ligands are essential for controlling the stereochemical outcome.[3] For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[3]
-
For Pathway Selection: As noted earlier, different metals can steer a common intermediate down entirely different reaction pathways, offering a powerful tool for controlling the product scaffold.[7]
-
Screening is Key: It is often necessary to screen a small library of catalysts and ligands to find the optimal combination for a new transformation.
| Catalyst Type | Typical Application | Key Advantage | Reference |
| Palladium(II) | C-H Activation/Arylation | Forms spirooxindoles of varying ring sizes with high diastereoselectivity. | [14] |
| Silver(I) | Dearomatizing Spirocyclization of Ynones | High-yielding, atom-economical process for forming spirocyclic indolenines. | [7] |
| Rhodium(III) | Dual C-H Activation | Can create axially chiral spirocycles with high enantioselectivity. | [14] |
| Chiral Phosphoric Acids | Organocatalytic Cycloadditions | Provides a metal-free approach to enantioselective spirocycle synthesis. | [15] |
Q2: What is the role of protecting groups, and when should I use them?
A protecting group is a molecular "mask" temporarily applied to a reactive functional group to prevent it from participating in a reaction.[12][13]
When to Use a Protecting Group:
-
To Prevent Side Reactions: Use a protecting group when your substrate has multiple functional groups that could react with your chosen reagents. For example, if you need to perform a Grignard reaction on a ketone in a molecule that also contains an acidic alcohol, you must protect the alcohol first (e.g., as a silyl ether).[11]
-
To Direct Reactivity: By blocking one site, you can force a reaction to occur at another, less reactive site.
-
To Improve Solubility or Stability: Protecting polar groups can increase a molecule's solubility in organic solvents, which can be crucial for reaction efficiency.[16]
Key Considerations for Choosing a Protecting Group:
-
Orthogonality: The protecting group must be stable to the conditions of the main reaction but easily removable under conditions that do not affect the rest of the molecule.[17]
-
Efficiency: The introduction and removal of the protecting group should proceed in high yield to avoid compromising the overall efficiency of the synthesis.[17]
Q3: How can solvent choice impact stereoselectivity in my spirocyclization?
Solvents can exert profound control over the stereochemical outcome of a reaction by differentially stabilizing the diastereomeric transition states.[3][10]
-
Polarity and Dipole Moment: The polarity of the solvent can influence the compactness of the transition state.[9] For reactions proceeding through polar or charged intermediates, polar solvents can stabilize these species, lowering the activation energy.[18]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants and transition states, which can either accelerate or hinder a reaction. For example, hydrogen bonding can stabilize a developing negative charge but may also cage a nucleophile, reducing its reactivity.[18][19]
-
Coordinating Ability: Solvents like THF or acetonitrile can coordinate to metal catalysts, altering their steric and electronic properties and, consequently, the stereoselectivity they induce.
A systematic screening of solvents with varying properties (e.g., non-polar like toluene, polar aprotic like DCM, and polar protic like ethanol) is a powerful empirical method to optimize diastereoselectivity.[3]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Burtoloso, A. C. B., & O'Brien, M. (2014). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 53(30), 7624-7628. Available from: [Link]
- Benchchem. (2025). Technical Support Center: Optimization of Spirocyclization Reactions.
-
Ghorbani-Vaghei, R., & Amiri, M. (2017). Dearomative spirocyclization of ynamides. Organic & Biomolecular Chemistry, 15(43), 9139-9142. Available from: [Link]
-
García-Muñoz, M. C., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. Available from: [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Spirocycle Formation.
-
ResearchGate. (n.d.). Proposed reaction mechanism for formation of the spiro compounds 3 and 5. Retrieved from [Link]
-
MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]
-
NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Retrieved from [Link]
-
Beilstein Journals. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]
-
AIR Unimi. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. Retrieved from [Link]
-
NIH. (2022). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Retrieved from [Link]
-
PubMed. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
Franz, A. K., et al. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic and Biomolecular Chemistry. Available from: [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives. Retrieved from [Link]
-
PubMed. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Retrieved from [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
-
ACS Publications. (2021). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. labinsights.nl [labinsights.nl]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. youtube.com [youtube.com]
- 19. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 7-Oxaspiro[3.5]nonan-1-one
Welcome to the technical support center for 7-Oxaspiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this strained spirocyclic ketone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully manage the inherent ring strain and achieve your desired synthetic outcomes.
Introduction to the Challenges of this compound
The this compound scaffold is a unique architectural motif, merging a strained cyclobutanone ring with a tetrahydropyran ring through a spirocyclic junction. This arrangement offers a rigid, three-dimensional structure that is of increasing interest in medicinal chemistry. However, the inherent ring strain of the cyclobutanone and the presence of the oxetane-like ether linkage present specific synthetic challenges. Reactions can be driven by strain-release pathways, leading to unexpected products. This guide will equip you with the knowledge to anticipate and control these pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and convergent approach to the this compound core is through a [2+2] cycloaddition reaction. Specifically, the reaction of a ketene or ketene equivalent with tetrahydropyran-4-one is a plausible and efficient strategy. While detailed literature specifically for this exact molecule is sparse, analogous reactions, such as the Staudinger [2+2] ketene-imine cycloaddition for the synthesis of the corresponding aza-spirocycle, are well-established.[1] Another potential, though less common, route is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2]
Q2: What are the primary stability concerns when working with this compound?
A2: The primary stability concern is the high ring strain of the cyclobutanone moiety. This strain makes the molecule susceptible to ring-opening or rearrangement reactions, particularly under harsh acidic or basic conditions, or at elevated temperatures. The ether linkage within the tetrahydropyran ring is generally more stable but can be cleaved under strong acidic conditions.
Q3: Can I predict whether a nucleophilic addition will lead to a simple addition product or a ring-opened product?
A3: The outcome of a nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles like organolithium or Grignard reagents are more likely to attack the carbonyl carbon directly in a 1,2-addition, which can be followed by ring-opening upon workup, especially if the conditions promote it (e.g., acidic workup). "Softer" nucleophiles, or reactions run under conditions that favor thermodynamic control, may lead to conjugate addition if an α,β-unsaturated derivative is used. For the saturated ketone, the initial adduct's stability and the potential for subsequent strain-releasing rearrangements will dictate the final product.
Q4: How can I confirm the formation of the desired this compound product and distinguish it from isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclobutanone and tetrahydropyran rings. The spirocyclic nature of the molecule will result in a complex pattern of signals due to the rigid conformational structure. ¹³C NMR will show a characteristic ketone signal (typically >200 ppm) and a spiro carbon signal. Comparing the obtained spectra with data for known isomers, such as 2-oxaspiro[3.5]nonan-7-one, can help confirm the structure. Infrared (IR) spectroscopy is also useful for identifying the carbonyl stretch of the cyclobutanone, which typically appears at a higher frequency (around 1780 cm⁻¹) due to ring strain.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and subsequent reactions of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound during synthesis | Inefficient ketene formation: If using a ketene-based cycloaddition, the in-situ generation of the ketene may be suboptimal. | Ensure the base used (e.g., triethylamine) is pure and dry. The rate of addition of the acyl chloride and base can be critical; slow addition at low temperatures is often preferred. |
| Decomposition of the product: The strained cyclobutanone ring may not be stable to the reaction or workup conditions. | Maintain low reaction temperatures. Use a mild, non-acidic workup. Avoid prolonged reaction times. | |
| Side reactions: The ketene may dimerize or react with other species in the reaction mixture. | Use a high concentration of the trapping agent (tetrahydropyran-4-one). Ensure slow generation of the ketene in the presence of the trapping agent. | |
| Formation of a ring-opened byproduct during a reaction | Harsh reaction conditions: Strong acids or bases, or high temperatures, can promote strain-releasing ring-opening. | Use milder reagents and lower reaction temperatures. If a Lewis acid is required, choose a less aggressive one. For base-catalyzed reactions, use non-nucleophilic bases where possible. |
| Nucleophilic attack on the ether oxygen: This is less common but possible under strongly acidic conditions. | Avoid strong Brønsted acids. If an acid is necessary, consider a milder Lewis acid. | |
| Rearrangement of the spirocyclic core | Carbocation formation: Acidic conditions can lead to the formation of a carbocation that can undergo rearrangement to a more stable carbocyclic system. | Buffer the reaction mixture if possible. Use aprotic solvents to disfavor carbocation formation. |
| Unreacted starting material | Insufficient reactivity: The nucleophile or electrophile may not be reactive enough to engage with the spirocycle. | Increase the reaction temperature cautiously, monitoring for decomposition. Use a more reactive reagent or a catalyst to activate the substrate. |
| Steric hindrance: The spirocyclic nature of the molecule can sterically shield the reactive sites. | Use smaller, less sterically demanding reagents. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via [2+2] Cycloaddition (Proposed)
This protocol is a generalized procedure based on established methods for similar spirocyclic systems and should be optimized for your specific laboratory conditions.
Materials:
-
Tetrahydropyran-4-one
-
Acyl chloride (e.g., acetyl chloride or a derivative)
-
Triethylamine (dry)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry dropping funnel, prepare a solution of the acyl chloride (1.1 eq) in anhydrous dichloromethane.
-
In another dry dropping funnel, prepare a solution of triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly and simultaneously add the acyl chloride and triethylamine solutions to the cooled solution of tetrahydropyran-4-one over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the cyclobutanone to the corresponding alcohol, a common transformation.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol in vacuo.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Visualizations
Diagram 1: Key Reaction Pathways
This diagram illustrates the main reactive pathways of this compound, highlighting the delicate balance between desired transformations and strain-releasing side reactions.
Caption: Reaction pathways of this compound.
Diagram 2: Troubleshooting Logic Flow
This workflow provides a systematic approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Caption: Troubleshooting workflow for reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
-
D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384–11428. [Link]
- BenchChem Technical Support Team. (2025). 7-Oxaspiro[3.5]nonan-1-amine | CAS 1781062-62-1. BenchChem.
Sources
Troubleshooting low conversion in 7-Oxaspiro[3.5]nonan-1-one synthesis
Welcome to the technical support center for the synthesis of 7-Oxaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this valuable spirocyclic lactone in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a primary focus on overcoming low reaction conversion.
The synthesis of this compound is most commonly achieved via the Baeyer-Villiger oxidation of its corresponding ketone precursor, spiro[3.4]octan-1-one. This reaction, while powerful, is sensitive to a variety of experimental parameters that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Baeyer-Villiger oxidation.[1][2] This is a well-established organic reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid as the oxidant.[3][4] In this specific case, spiro[3.4]octan-1-one is oxidized to this compound. The reaction involves the nucleophilic attack of the peroxyacid on the protonated carbonyl of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[4] This is followed by the migratory insertion of an oxygen atom.
Q2: Which peroxyacid is recommended for this synthesis?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the Baeyer-Villiger oxidation due to its relative stability and ease of handling.[3] Other peroxyacids such as peroxyacetic acid or trifluoroperacetic acid can also be used, with the latter being more reactive.[1] For the purposes of this guide, we will focus on the use of m-CPBA.
Q3: How is the regioselectivity of the oxygen insertion determined in the Baeyer-Villiger oxidation of spiro[3.4]octan-1-one?
A3: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[5][6] The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5] In the case of spiro[3.4]octan-1-one, the oxygen atom can insert on either side of the carbonyl. The migration of the more substituted carbon of the cyclobutane ring is generally favored. Ring strain and stereoelectronic factors can also influence the outcome.[5]
Troubleshooting Guide: Low Conversion
Low conversion is a frequent challenge in the synthesis of this compound. Below are common causes and their respective solutions, presented in a logical workflow.
// Nodes Start [label="Low Conversion Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="3. Evaluate Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for detailed checks mCPBA_Purity [label="m-CPBA Purity & Activity\n- Titrate to confirm active oxygen content.\n- Use fresh, properly stored m-CPBA.", shape=note, fillcolor="#F1F3F4", align=left]; Ketone_Purity [label="Starting Ketone Purity\n- Check for impurities via NMR/GC-MS.\n- Purify if necessary.", shape=note, fillcolor="#F1F3F4", align=left]; Solvent_Dryness [label="Solvent Quality\n- Use anhydrous solvent.\n- Check for peroxides if applicable.", shape=note, fillcolor="#F1F3F4", align=left];
Temp_Control [label="Temperature\n- Run at lower temperatures (e.g., 0 °C) to minimize side reactions.\n- Gradually warm to room temperature if needed.", shape=note, fillcolor="#F1F3F4", align=left]; Reaction_Time [label="Reaction Time\n- Monitor by TLC/GC-MS.\n- Extend reaction time if starting material persists.", shape=note, fillcolor="#F1F3F4", align=left]; Stoichiometry [label="Stoichiometry\n- Increase equivalents of m-CPBA (e.g., 1.5-2.0 eq.).", shape=note, fillcolor="#F1F3F4", align=left];
Quenching_Loss [label="Premature Quenching / Product Loss\n- Ensure complete reaction before quenching.\n- Optimize extraction procedure.", shape=note, fillcolor="#F1F3F4", align=left]; Purification_Loss [label="Purification Issues\n- Check for product co-elution with byproducts.\n- Ensure appropriate stationary and mobile phases.", shape=note, fillcolor="#F1F3F4", align=left];
// Connections Start -> CheckReagent; CheckReagent -> CheckConditions [label="Reagents OK"]; CheckConditions -> CheckWorkup [label="Conditions Optimized"]; CheckWorkup -> Success [label="Workup OK"];
// Connections to sub-nodes CheckReagent -> mCPBA_Purity [style=dashed]; CheckReagent -> Ketone_Purity [style=dashed]; CheckReagent -> Solvent_Dryness [style=dashed];
CheckConditions -> Temp_Control [style=dashed]; CheckConditions -> Reaction_Time [style=dashed]; CheckConditions -> Stoichiometry [style=dashed];
CheckWorkup -> Quenching_Loss [style=dashed]; CheckWorkup -> Purification_Loss [style=dashed]; }
Troubleshooting workflow for low conversion.
Problem 1: Inactive or Degraded m-CPBA
Symptoms:
-
The reaction shows little to no consumption of the starting ketone, even after extended reaction times.
-
TLC analysis indicates only the presence of the starting material.
Cause & Solution: m-CPBA is a peroxide and can degrade over time, especially if not stored correctly. Commercial m-CPBA is often sold at a purity of ≤77% for stability.[7] The actual active oxidant content may be lower.
-
Actionable Advice:
-
Assess m-CPBA Activity: Before use, it is prudent to determine the active oxygen content of your m-CPBA via iodometric titration. This will allow for a more accurate calculation of the required molar equivalents.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of m-CPBA.
-
Proper Storage: Store m-CPBA in a cool, dark place, preferably in a refrigerator and in a plastic container.[8]
-
Problem 2: Suboptimal Reaction Conditions
Symptoms:
-
The reaction is sluggish, with significant amounts of starting material remaining after the expected reaction time.
-
The formation of multiple, unidentified side products is observed on TLC or GC-MS.
Cause & Solution: The Baeyer-Villiger oxidation of strained ketones like spiro[3.4]octan-1-one can be sensitive to temperature, reaction time, and stoichiometry.
-
Actionable Advice:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.[9] If the reaction is too slow, allow it to gradually warm to room temperature and stir for an extended period.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of the reaction diligently using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting ketone spot has disappeared.
-
Stoichiometry Adjustment: An insufficient amount of m-CPBA will lead to incomplete conversion. It is common to use a slight excess of m-CPBA (1.1 to 2.0 equivalents).[9] If conversion is still low, consider a modest increase in the equivalents of the oxidant.
-
| Parameter | Initial Recommendation | Optimization Strategy |
| m-CPBA (77% purity) | 1.5 equivalents | Increase to 2.0 equivalents if conversion is low. |
| Temperature | 0 °C to room temperature | Maintain at 0 °C for longer periods for sensitive substrates. |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS until starting material is consumed. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure solvent is dry and free of stabilizers that can react with m-CPBA. |
Problem 3: Competing Side Reactions
Symptoms:
-
The desired product is formed, but in a low yield, accompanied by significant amounts of byproducts.
-
The main byproduct is meta-chlorobenzoic acid (m-CBA), which can complicate purification.
Cause & Solution: The peroxyacid can potentially participate in other oxidative pathways. While spiro[3.4]octan-1-one lacks easily oxidizable functional groups like alkenes, decomposition of the reagent or reaction with the solvent can occur. The primary "byproduct" is the reduced form of the oxidant, m-CBA.
-
Actionable Advice:
-
Effective Workup: The acidic byproduct, m-CBA, must be thoroughly removed during the workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial.[9]
-
Quenching Excess Oxidant: Before the basic wash, any unreacted m-CPBA should be quenched with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[9] This prevents unwanted reactions during workup.
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a starting point and may require optimization.
Materials:
-
Spiro[3.4]octan-1-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve spiro[3.4]octan-1-one (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
// Reactants Ketone [label="Spiro[3.4]octan-1-one"]; mCPBA [label="m-CPBA"];
// Intermediates Protonated_Ketone [label="Protonated Ketone"]; Criegee_Intermediate [label="Criegee Intermediate"];
// Products Lactone [label="this compound"]; mCBA [label="m-CBA"];
// Reaction Steps Ketone -> Protonated_Ketone [label="+ H⁺"]; Protonated_Ketone -> Criegee_Intermediate [label="+ m-CPBA anion"]; Criegee_Intermediate -> Lactone [label="Rearrangement"]; Criegee_Intermediate -> mCBA [label="Elimination"]; }
Simplified Baeyer-Villiger reaction mechanism.
References
-
Wikipedia. (2024). meta-Chloroperoxybenzoic acid. [Link]
-
Organic Chemistry Portal. (2023). Baeyer-Villiger Oxidation. [Link]
-
Wikipedia. (2024). Baeyer–Villiger oxidation. [Link]
- Krow, G. R. (1993). The Baeyer–Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43(3), 251–798.
-
NROChemistry. (2023). Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
Norris, J. (2018, April 12). Regioselectivity of the Baeyer-Villiger oxidation [Video]. YouTube. [Link]
- Renz, M., & de la Moya, S. (2012). Baeyer–Villiger Oxidation. Science of Synthesis, 2012/1, 257-296.
-
L.S.College, Muzaffarpur. (2020, June 21). Baeyer–Villiger oxidation. [Link]
-
Organic Chemistry Tutor. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]
-
Chemistry Steps. (2023). Baeyer-Villiger Oxidation. [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
PubChem. (n.d.). Spiro[3.5]nonan-7-one. [Link]
-
Organic Chemistry Portal. (2023). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
ResearchGate. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
Stability of 7-Oxaspiro[3.5]nonan-1-one under acidic/basic conditions
Welcome to the technical support center for 7-Oxaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As a molecule incorporating both a strained oxetane ring and a ketone, understanding its reactivity is crucial for successful experimental design and interpretation.
Introduction: Structural Considerations and Reactivity
This compound is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclobutanone ring. This unique structure presents two key reactive sites: the strained four-membered oxetane ring and the electrophilic carbonyl group of the ketone. The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1][2][3] The ketone functionality can undergo reactions typical of carbonyls, which can be influenced by both acidic and basic environments.
This guide will address the stability of this compound by providing answers to frequently asked questions and offering troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by two structural features:
-
The Oxetane Ring: This four-membered ether is strained and, therefore, more reactive than its acyclic or larger-ring counterparts like tetrahydrofuran.[2][3] The ring strain makes the ether oxygen a good Lewis base and the adjacent carbons susceptible to nucleophilic attack, especially after protonation of the oxygen under acidic conditions.[3]
-
The Ketone Carbonyl Group: The carbonyl group is an electrophilic center and can be attacked by nucleophiles. Its reactivity can be enhanced by acid catalysis (protonation of the carbonyl oxygen) or base-mediated reactions involving the α-protons.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the oxetane ring is prone to hydrolysis. The ether oxygen can be protonated, which activates the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture. This results in the opening of the oxetane ring to form a diol.[4][5] Strong acidic conditions should generally be avoided if the integrity of the spirocyclic core is to be maintained.
Q3: What is the expected stability of this compound under basic conditions?
A3: The oxetane ring is generally more stable under basic conditions compared to acidic conditions. However, the ketone functionality can be reactive. In the presence of strong bases, deprotonation at the α-carbon positions can occur, leading to the formation of an enolate. This enolate can then participate in various reactions, such as aldol-type additions or condensations, if other electrophiles are present. Prolonged exposure to strong bases could potentially lead to decomposition, though ring-opening of the oxetane is less likely than under acidic conditions.[6]
Q4: Are there any recommended pH ranges for working with this compound?
A4: To maintain the structural integrity of this compound, it is advisable to work within a pH range of approximately 4 to 9. However, the optimal pH will be dependent on the specific reaction conditions, including temperature and the presence of other reactive species. It is always recommended to perform a preliminary stability study if you plan to use this compound in a reaction that requires conditions outside of this range.
Troubleshooting Guide
This section addresses common problems that may be encountered when using this compound in chemical reactions.
Problem 1: My reaction is producing unexpected byproducts. What are the likely degradation products of this compound?
Potential Cause: Degradation of the spirocyclic starting material under the reaction conditions.
Suggested Solution: The identity of the byproducts will depend on whether the conditions are acidic or basic.
-
Under Acidic Conditions: The most likely byproduct is the ring-opened diol, 1-(hydroxymethyl)-1-(3-hydroxypropyl)cyclobutanol.
-
Under Basic Conditions: While the oxetane is more stable, strong bases could potentially lead to byproducts from reactions of the ketone.
Proposed Degradation Pathways
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 5. scirp.org [scirp.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Stereoselective 7-Oxaspiro[3.5]nonanone Synthesis
Welcome to the technical support center for the stereoselective synthesis of 7-oxaspiro[3.5]nonanone and related spiro-tetrahydropyranones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric spirocyclization. We provide in-depth answers to frequently asked questions and a robust troubleshooting guide to address common experimental challenges, ensuring you can achieve high yields and excellent stereocontrol in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the stereoselective synthesis of 7-oxaspiro[3.5]nonanone?
A1: The most effective and modern strategy for constructing the chiral 7-oxaspiro[3.5]nonanone core is through an intramolecular asymmetric spiroketalization . This approach involves the cyclization of a linear precursor, typically a hydroxy-ketone or a hydroxy-enol ether, in the presence of a chiral catalyst.[1] The key is to control the formation of the stereogenic spirocenter during the ring-closing step.
The main catalytic systems employed are:
-
Chiral Brønsted Acid Catalysis: This is currently the most powerful and widely used method. Chiral phosphoric acids (CPAs) are particularly prominent.[2] They activate the substrate and orchestrate the cyclization within a well-defined chiral environment.
-
Organocatalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, can also effectively catalyze asymmetric spiroketalization through hydrogen bonding and activation of the reacting partners.[3][4]
-
Transition Metal Catalysis: While less common for direct spiroketalization, transition metals like iridium and palladium can be used in cascade or tandem reactions where an initial metal-catalyzed step generates an intermediate that subsequently undergoes spiroketalization.[5][6]
Q2: Why are Chiral Phosphoric Acids (CPAs) the preferred catalysts for this transformation?
A2: Chiral Phosphoric Acids (CPAs), derived from scaffolds like BINOL, are exceptionally effective for several reasons that make them ideal for kinetic, stereoselective spiroketalizations:
-
Bifunctional Catalysis: CPAs can act as both a Brønsted acid (the P-OH proton) and a Lewis base (the P=O oxygen). This allows the catalyst to simultaneously protonate the substrate to form an oxocarbenium ion and orient the incoming nucleophilic hydroxyl group via hydrogen bonding, all within a single, highly organized transition state.[7] This dual activation is crucial for high stereocontrol.
-
Intermediate Acidity: Spiroketalization can be reversible. Strong acids (e.g., trifluoroacetic acid) often lead to rapid equilibration, resulting in the most thermodynamically stable diastereomer, which may not be the desired product.[7] CPAs have an intermediate acidity (pKa ≈ 2 in H₂O) that is strong enough to catalyze the reaction but weak enough to prevent significant epimerization of the newly formed spirocenter, thus allowing for kinetic control.[1][7]
-
Tunable Chiral Pocket: The steric and electronic properties of CPAs can be finely tuned by modifying the substituents at the 3 and 3' positions of the BINOL backbone. This allows for the creation of a specific chiral pocket that precisely fits the substrate's transition state, leading to exceptionally high enantioselectivity.[1]
Q3: How does the catalyst control stereoselectivity at the spirocenter?
A3: The catalyst controls stereoselectivity by creating a lower-energy pathway for the formation of one specific stereoisomer. In a CPA-catalyzed reaction, the substrate's keto-diol precursor enters the catalyst's chiral pocket. The phosphoric acid protonates a hydroxyl group, which is eliminated as water to form a transient oxocarbenium ion.
The counterion, which is the chiral phosphate, remains tightly associated in an ion pair. This chiral phosphate anion then directs the intramolecular attack of the remaining hydroxyl group onto one specific face of the oxocarbenium ion. This highly organized, bifunctional transition state effectively blocks the alternative attack trajectory, leading to the formation of a single enantiomer.[7] Crucially, this catalytic control can override the substrate's inherent thermodynamic preference, enabling the synthesis of less stable "non-anomeric" spiroketals with high selectivity.[2]
Q4: What are the critical reaction parameters to optimize for high stereoselectivity?
A4: Achieving optimal results requires careful optimization of several parameters:
-
Catalyst Choice & Loading: The structure of the catalyst is paramount. Often, more sterically hindered CPAs provide higher selectivity.[1] Catalyst loading is typically between 1-20 mol%, with lower loadings being preferable for process efficiency.
-
Solvent: Non-polar, aprotic solvents like toluene, dichloromethane, or benzene are commonly used to maximize the effectiveness of the hydrogen-bonding interactions essential for catalysis.
-
Temperature: Reactions are often run at low temperatures (e.g., -20 °C to room temperature) to enhance selectivity by favoring the transition state with the lowest activation energy and minimizing background reactions or product epimerization.
-
Concentration: As this is an intramolecular reaction, running the reaction under dilute conditions can be beneficial to suppress potential intermolecular side reactions.
-
Water Scavengers: The reaction often generates water, which can hydrolyze the product or interfere with the catalyst. The addition of molecular sieves (e.g., 4Å MS) is often necessary to drive the reaction to completion and maintain catalyst activity.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Problem: My reaction shows low enantioselectivity (low % ee).
This is one of the most common issues and points directly to a suboptimal catalytic cycle.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst Choice | The chiral pocket of the selected catalyst may not be a good match for your specific substrate. Solution: Screen a panel of catalysts with varying steric bulk (e.g., different 3,3'-substituents on a BINOL-derived CPA).[1][8] |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, reducing selectivity. Solution: Lower the reaction temperature systematically (e.g., from RT to 0 °C, -20 °C, or lower). |
| Catalyst Deactivation | Impurities (water, bases) in the solvent or starting material can protonate the catalyst, rendering it inactive. Solution: Use freshly distilled, anhydrous solvents. Purify starting materials meticulously. Add activated molecular sieves (4Å) to the reaction mixture. |
| Background (Uncatalyzed) Reaction | If the substrate is highly reactive, a non-selective background reaction may occur without the catalyst's involvement. Solution: Confirm this by running a control reaction without the catalyst. If a reaction occurs, lower the temperature to slow the background rate relative to the catalyzed rate. |
Problem: I am getting a mixture of diastereomers (low d.r.).
This indicates a loss of control over the relative orientation of substituents during ring closure.
| Potential Cause | Recommended Solution |
| Product Epimerization | The reaction conditions (e.g., catalyst acidity, temperature, extended reaction time) may be causing the initial kinetic product to equilibrate to a thermodynamic mixture. Solution: Use a catalyst with lower acidity (if possible). Monitor the reaction closely and quench it as soon as the starting material is consumed. Lower the temperature.[7] |
| Substrate Bias | The substrate itself may have a strong inherent preference for forming a specific diastereomer, which the catalyst is unable to fully override. Solution: Modify the substrate to remove or alter the directing groups. Alternatively, screen for a catalyst with a stronger steric or electronic influence that can dominate the stereochemical outcome. |
| Flexible Transition State | The substrate may be too flexible, allowing for multiple low-energy transition states. Solution: Switch to a more rigid solvent to help pre-organize the substrate. Use a more sterically demanding catalyst to create a more defined chiral pocket. |
Problem: The overall yield of the spirocycle is poor.
Low yield suggests that the desired reaction pathway is inefficient or that side reactions are consuming the material.
| Potential Cause | Recommended Solution |
| Incomplete Conversion | The reaction may not have reached completion due to catalyst deactivation or an unfavorable equilibrium. Solution: Add freshly activated molecular sieves. Increase catalyst loading. Ensure all reagents and solvents are scrupulously dry. |
| Intermolecular Side Reactions | At high concentrations, the precursor may react with another molecule instead of cyclizing. Solution: Decrease the concentration of the reaction (run under high dilution conditions). |
| Substrate/Product Decomposition | The starting material or product may be unstable under the reaction conditions. Solution: Run the reaction at a lower temperature. Reduce the reaction time. Check the stability of the starting material and product to the catalyst and solvent independently. |
Problem: The reaction is sluggish or stalls completely.
A stalled reaction points to an issue with catalytic activity.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | This is the most likely cause. Trace amounts of water or basic impurities (e.g., residual amines from a previous step) can neutralize the Brønsted acid catalyst.[9] Solution: Purify all starting materials immediately before use. Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere (N₂ or Ar). |
| Poor Catalyst Solubility | The catalyst may not be fully dissolved in the chosen solvent at the reaction temperature. Solution: Choose a solvent in which the catalyst is more soluble. Slightly increase the temperature if it does not compromise selectivity. |
| Insufficient Catalyst Activity | The chosen catalyst may simply not be acidic enough to promote the reaction for your specific substrate. Solution: Switch to a CPA with more electron-withdrawing groups on the BINOL backbone to increase its acidity, but be mindful that this can also increase the risk of epimerization. |
Data Presentation & Protocols
Table 1: Representative Catalyst Screening Data for Asymmetric Spiroketalization
The following table, adapted from studies on CPA-catalyzed spiroketalizations, illustrates how changing the catalyst structure can dramatically impact yield and stereoselectivity.[1][2]
| Entry | Catalyst (BINOL-Phosphoric Acid) | 3,3'-Substituent | Yield (%) | d.r. | ee (%) |
| 1 | CPA-1 | H | 75 | 5:1 | 68 |
| 2 | CPA-2 | Phenyl | 88 | 10:1 | 92 |
| 3 | CPA-3 | 2,4,6-Triisopropylphenyl (TRIP) | 95 | >20:1 | 97 |
| 4 | CPA-4 | 9-Anthracenyl | 92 | >20:1 | 99 |
Data is representative and intended for illustrative purposes. Actual results will vary based on substrate and conditions.
General Experimental Protocol for CPA-Catalyzed Asymmetric Spiroketalization
This protocol provides a starting point for the synthesis of 7-oxaspiro[3.5]nonanone from a suitable keto-diol precursor. Optimization will be required.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add freshly activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of substrate).
-
Reagent Addition: Add the keto-diol precursor (1.0 eq) and the chiral phosphoric acid catalyst (e.g., CPA-4 , 0.05 - 0.1 eq).
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.05 M concentration) via syringe.
-
Reaction: Cool the stirred mixture to the desired temperature (e.g., -20 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-48 hours).
-
Workup: Upon completion, quench the reaction by adding a small amount of triethylamine. Filter the mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the enantiomerically enriched 7-oxaspiro[3.5]nonanone.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for CPA-catalyzed asymmetric spiroketalization.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues in stereoselective spiroketalization.
References
-
Wang, Z., et al. (2023). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 14(6629). [Link]
-
Roy, T. K., & Gorad, S. S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[4][10] Spiroketals. Organic Letters, 24(10), 2013–2018. [Link]
-
Nagorny, P., et al. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(24), 10172–10180. [Link]
-
Roy, T. K., & Gorad, S. S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[4][10] Spiroketals. Organic Letters, 24(10), 2013-2018. [Link]
-
Yan, H., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link]
-
Li, Y., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 374–379. [Link]
-
Sun, Z., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 405–415. [Link]
-
Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012). Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations. Journal of the American Chemical Society, 134(19), 8074-8077. [Link]
-
Liu, T., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 76, 153123. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved January 19, 2026, from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals [sioc-journal.cn]
Technical Support Center: Analytical Methods for Monitoring 7-Oxaspiro[3.5]nonan-1-one Reactions
Welcome to the technical support center for monitoring reactions involving 7-Oxaspiro[3.5]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Foundational Overview
This compound is a spirocyclic compound featuring a strained four-membered cyclobutanone ring fused to a six-membered tetrahydropyran ring.[1] This unique structural motif is of growing interest in medicinal chemistry.[2] The inherent strain in the cyclobutanone ring makes it a reactive entity, susceptible to various transformations.[1] Accurate and real-time monitoring of its reactions is paramount to ensure optimal yield, purity, and to understand reaction kinetics.
This guide will delve into the common analytical techniques employed for this purpose, focusing on practical troubleshooting and providing a deeper understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable initial methods for monitoring the progress of a this compound reaction?
For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the recommended starting point.[3][4] It is a cost-effective and fast method to visualize the consumption of starting material and the formation of the product.[3] For more volatile and thermally stable compounds, Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) can provide both qualitative and quantitative data with high resolution.[3]
Q2: I'm observing unexpected spots on my TLC plate. What could be the cause?
Unexpected spots can arise from several sources:
-
Side Products: The strained cyclobutanone ring in this compound can be prone to side reactions like ring-opening or rearrangements, especially under harsh conditions (e.g., high temperatures, strong acids/bases).[1]
-
Impurities in Starting Material: Always check the purity of your starting this compound and other reagents before starting the reaction.[5]
-
Degradation on the TLC Plate: Some compounds may degrade on the silica gel of the TLC plate, especially if it is acidic.[6]
Q3: My reaction appears to have stalled, with both starting material and product present on the TLC/GC trace. What should I do?
A stalled reaction can be due to several factors.[6] Consider the following:
-
Reagent Quality: Ensure your reagents have not degraded. Some reagents should be freshly prepared or purified before use.[5]
-
Temperature: The reaction temperature might be too low, slowing down the reaction rate. Conversely, a temperature that is too high could lead to decomposition.[7]
-
Stirring: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.[5]
-
Equilibrium: The reaction may have reached equilibrium. In this case, you might need to alter the reaction conditions to favor product formation, for example, by removing a byproduct.
Troubleshooting Guides by Analytical Technique
Gas Chromatography (GC) & GC-MS
Problem: Poor peak shape or split peaks.
-
Plausible Cause: This can be due to improper column installation, or the sample solvent may be incompatible with the column.[3]
-
Expert Recommendation: Ensure the column is correctly installed in both the injector and detector.[3] When possible, dissolve your sample in a solvent that is less volatile than your analytes.[3]
Problem: No peaks are detected.
-
Plausible Cause: A common issue is the syringe not drawing up the sample, potentially due to a blockage.[3]
-
Expert Recommendation: Inspect the syringe for any blockages. If the compound is not volatile enough, it may not be suitable for GC analysis.
High-Performance Liquid Chromatography (HPLC)
Problem: Broad or tailing peaks.
-
Plausible Cause: This can be caused by a clogged frit or a void in the column.[3] Also, incompatibility between the sample solvent and the mobile phase can lead to peak distortion.[3]
-
Expert Recommendation: Try backflushing the column or, if necessary, replace it.[3] It is always best practice to dissolve the sample in the mobile phase whenever possible.[3]
Problem: Inconsistent retention times.
-
Plausible Cause: Fluctuations in column temperature or mobile phase composition can lead to shifts in retention times.
-
Expert Recommendation: Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Reduced resolution or broad peaks.
-
Plausible Cause: Instability in the magnetic field can lead to poor resolution.[3]
-
Expert Recommendation: Ensure the spectrometer is properly shimmed. Using a deuterated solvent with a lock signal is crucial for maintaining field stability.[3]
Problem: Difficulty in distinguishing reactant from product signals.
-
Plausible Cause: The structural similarities between the reactant and product might lead to overlapping signals in the ¹H or ¹³C NMR spectra.
-
Expert Recommendation: Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm connectivities. Comparing the spectra of the pure starting material and the reaction mixture can also aid in identifying new product peaks.
Experimental Workflow & Data Interpretation
Workflow for Monitoring a Reaction by GC-MS
The following diagram illustrates a typical workflow for monitoring a this compound reaction using GC-MS.
Caption: A standard workflow for GC-MS analysis of a reaction mixture.
Data Presentation: Characteristic Analytical Data
The following table summarizes hypothetical, yet characteristic, analytical data for this compound and a potential ring-opened byproduct. This data is crucial for identifying components in a reaction mixture.
| Compound | Technique | Key Identifier |
| This compound | GC-MS (EI) | m/z: 140 (M+), characteristic fragments |
| ¹H NMR (CDCl₃) | Signals corresponding to cyclobutanone and tetrahydropyran protons | |
| ¹³C NMR (CDCl₃) | Carbonyl signal (~200-210 ppm), spiro carbon signal | |
| Ring-Opened Byproduct | GC-MS (EI) | m/z: 158 (M+ of hydrolyzed product), different fragmentation pattern |
| (e.g., Hydroxy acid) | ¹H NMR (CDCl₃) | Appearance of a broad -OH signal, disappearance of cyclobutanone signals |
| IR | Broad O-H stretch (~3200-3500 cm⁻¹), C=O stretch of carboxylic acid (~1710 cm⁻¹) |
Detailed Experimental Protocol: Monitoring by TLC
This protocol outlines the steps for effectively monitoring your reaction using Thin-Layer Chromatography.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting[8]
-
Eluent (solvent system)[4]
-
UV lamp for visualization[8]
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the TLC chamber, ensuring the solvent level is below the origin line of the TLC plate.[3] Close the chamber and allow the atmosphere to saturate with solvent vapor.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line of the TLC plate.[4]
-
Develop the Plate: Place the spotted TLC plate into the developing chamber and close the lid. Allow the solvent to travel up the plate via capillary action.[4]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp.[8] If the compounds are not UV-active, use a chemical stain.[3]
-
Interpret the Results: Compare the spots of the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[4]
Concluding Remarks
Effective reaction monitoring is a cornerstone of successful synthetic chemistry. By understanding the principles and potential pitfalls of common analytical techniques, researchers can optimize reaction conditions, improve yields, and ensure the purity of their target compounds. This guide provides a foundational framework for troubleshooting issues related to the analysis of this compound reactions. For more complex issues, consulting detailed analytical chemistry resources is always recommended.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Benchchem. (n.d.). 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-.
- PubMed. (n.d.). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Benchchem. (n.d.). Application Note: NMR Characterization of 7-Azaspiro[3.5]nonan-1-one Products.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- PubMed. (2018). Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168).
- Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Green Synthesis of 7-Oxaspiro[3.5]nonan-1-one
Introduction
7-Oxaspiro[3.5]nonan-1-one is a spirocyclic lactone, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can enhance ligand-protein binding specificity.[1] Traditional synthetic routes to such lactones often rely on stoichiometric, hazardous oxidants. This guide provides technical support for researchers adopting greener, more sustainable methodologies for the synthesis of this compound, focusing on troubleshooting common issues encountered during these advanced experimental protocols.
Core Synthetic Strategy: The Green Baeyer-Villiger Oxidation
The most direct and established method for synthesizing a lactone from a cyclic ketone is the Baeyer-Villiger (BV) oxidation.[2][3] This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group.[4] Our focus here is on "green" variations of the BV oxidation, which replace traditional, hazardous peroxyacids (like m-CPBA) with more environmentally benign oxidants and catalytic systems.
The primary precursor for our target molecule is Spiro[3.5]nonan-2-one. The green BV oxidation proceeds as follows:
Caption: General workflow for the green Baeyer-Villiger oxidation.
The mechanism, while complex, fundamentally involves the formation of a "Criegee intermediate" after the nucleophilic attack of the oxidant on the protonated ketone.[2][5] The subsequent rearrangement is the rate-determining step, where the more substituted carbon migrates, leading to the lactone.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most promising green approaches for this synthesis?
A1: The most promising green strategies move away from stoichiometric peroxyacids and focus on catalytic systems. These include:
-
Biocatalysis: Using Baeyer-Villiger Monooxygenases (BVMOs), which are enzymes that can perform the oxidation with high selectivity under mild aqueous conditions, using molecular oxygen as the ultimate oxidant.[6]
-
Homogeneous/Heterogeneous Catalysis: Employing metal catalysts (e.g., Sn, Pt, Pd) or solid Lewis acids (like stannosilicates) with hydrogen peroxide (H₂O₂) as the clean oxidant, where the only byproduct is water.[2]
-
Organocatalysis: Utilizing small organic molecules, such as flavins, to catalyze the oxidation with H₂O₂.[3]
Q2: How do I choose a suitable green solvent?
A2: Solvent choice is critical and depends on your catalytic system.
-
Water: Ideal for many enzymatic reactions and some water-tolerant catalytic systems. It is non-toxic and renewable.[7][8] However, starting material solubility can be a challenge.
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These are non-volatile alternatives to organic solvents.[9][10] They can be excellent for dissolving both the substrate and certain catalysts, but their viscosity and potential toxicity must be considered.[8][10] Some have been shown to enhance reaction rates and selectivity in oxidations.[9]
-
Supercritical CO₂ (scCO₂): A non-toxic, non-flammable solvent that is gaseous at ambient conditions, simplifying product isolation. It is particularly useful for certain catalytic oxidations and extractions.[7]
Q3: What are the greener alternatives to m-CPBA and other peroxyacids?
A3: The primary green alternative is hydrogen peroxide (H₂O₂) in combination with a catalyst . H₂O₂ is inexpensive and produces only water as a byproduct. Another option is urea-hydrogen peroxide (UHP) , a solid and safer source of H₂O₂.[6] For biocatalytic systems, molecular oxygen (from air) is the ideal green oxidant.
Q4: What are the key reaction parameters to control?
A4: Critical parameters include:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition (especially for enzymes) or the formation of side-products.
-
pH: Crucial for enzymatic reactions, as BVMOs have optimal pH ranges for activity. It can also affect the stability of the product lactone, which may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Catalyst Loading: Using the minimum amount of catalyst necessary is key to a green and cost-effective process.
-
Oxidant Addition Rate: Slow, controlled addition of H₂O₂ is often necessary to prevent side reactions and ensure catalyst stability.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Enzymes (BVMOs): Confirm the correct pH, temperature, and buffer composition. Ensure no inhibitory co-solvents or impurities are present.[6] Metal/Organocatalysts: Verify the catalyst's oxidation state and integrity. Some catalysts require activation. For heterogeneous catalysts, ensure proper surface area and check for poisoning. |
| Poor Oxidant Reactivity | If using H₂O₂, ensure it has not decomposed during storage. An activator or co-catalyst may be required to generate the active peroxy species.[3] |
| Substrate Insolubility | In aqueous systems, poor substrate solubility can severely limit the reaction rate. Consider adding a small amount of a biocompatible co-solvent (e.g., 5% v/v diisopropyl ether) for enzymatic reactions or switching to a solvent system with better solubilizing power like a DES.[6][10] |
| Incorrect Stoichiometry | Carefully check the molar ratios of substrate, oxidant, and catalyst. An excess of oxidant can sometimes lead to catalyst degradation or over-oxidation byproducts. |
Problem 2: Formation of Significant Side-Products
| Potential Cause | Suggested Solution |
| Lactone Ring Hydrolysis | The target lactone can be sensitive to hydrolysis, especially under harsh pH conditions, leading to the corresponding hydroxy acid. Maintain a neutral or slightly acidic pH during the reaction and workup. |
| Over-oxidation or Baeyer-Villiger "Double Insertion" | While less common, excessive oxidant concentration or prolonged reaction times could potentially lead to further oxidation of the initial product. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed. |
| Elimination Reactions | Depending on the catalyst and conditions, competing elimination reactions could lead to olefinic impurities.[11] This can be minimized by optimizing temperature and catalyst selection. |
Problem 3: Difficult Product Isolation/Purification
| Potential Cause | Suggested Solution |
| Product Emulsion in Biphasic Systems | When using an aqueous phase with an organic extraction solvent, emulsions can form. Break emulsions by adding a saturated brine solution or by centrifugation. |
| Catalyst Residue | Homogeneous Catalysts: May require specialized purification techniques like chromatography or precipitation to remove. Heterogeneous Catalysts: Can be easily removed by simple filtration, a significant advantage of these systems. |
| High Water Solubility of Product | If the product has significant water solubility, repeated extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary. |
Experimental Protocol: Enzymatic Baeyer-Villiger Oxidation
This protocol is a representative methodology based on established principles for biocatalytic BV oxidations.[6] Researchers must adapt and optimize this for their specific enzyme and laboratory conditions.
Materials:
-
Spiro[3.5]nonan-2-one (Substrate)
-
A suitable Baeyer-Villiger Monooxygenase (BVMO), e.g., expressed in E. coli whole cells.
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
D-Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH) (for cofactor regeneration)
-
NADP⁺ (Cofactor)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing D-glucose (e.g., 1.5 eq), NADP⁺ (e.g., 0.01 eq), and GDH.
-
Cell Suspension: Add the E. coli cells expressing the BVMO to the buffer solution to a specific optical density (e.g., OD₆₀₀ = 10).
-
Substrate Addition: Dissolve Spiro[3.5]nonan-2-one in a minimal amount of a water-miscible co-solvent like DMSO or ethanol and add it to the reaction mixture (final concentration typically 1-10 mM to avoid substrate inhibition).
-
Reaction: Stir the mixture at an optimal temperature (e.g., 25-30 °C) with gentle aeration to supply oxygen. Monitor the reaction progress over time (e.g., 24-48 hours) using an appropriate analytical technique (GC-MS or HPLC).
-
Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation: Comparison of Green BV Systems
| Catalytic System | Oxidant | Typical Solvent | Advantages | Disadvantages |
| BV Monooxygenase | O₂ (air) | Water/Buffer | High enantioselectivity, mild conditions, extremely green.[6] | Limited substrate scope, potential for substrate/product inhibition, requires biological setup.[6] |
| Sn-Beta Zeolite | H₂O₂ | Organic Solvents | Heterogeneous (easy removal), reusable, good yields.[2] | May require organic solvents, potential for metal leaching. |
| Flavin Organocatalyst | H₂O₂ | Water or Polar Solvents | Metal-free, mimics enzymatic activity.[3] | Catalyst can be expensive, may have lower turnover numbers than metal catalysts. |
| Ionic Liquids | H₂O₂ | Ionic Liquid | Can act as both solvent and catalyst, good thermal stability.[9] | High viscosity, potential toxicity, purification can be challenging.[10] |
Visualization of Experimental Workflow
Caption: Workflow for enzymatic synthesis of this compound.
References
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
-
Green solvent - Wikipedia. Available at: [Link]
-
(PDF) Chapter 14 Ionic Liquids as Green Solvents for the Oxidation of Alcohols. ResearchGate. Available at: [Link]
-
Deep eutectic solvents: alternative reaction media for organic oxidation reactions - RSC Publishing. Available at: [Link]
-
TOOLS OF GREEN CHEMISTRY Alternative Synthesis. Available at: [Link]
-
Green Solvents and Green Technology for Green Chemistry: A Review - gas publishers. Available at: [Link]
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Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC - PubMed Central. Available at: [Link]
-
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. Available at: [Link]
-
Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Baeyer–Villiger Oxidation. Science of Synthesis. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 7-Oxaspiro[3.5]nonan-1-one and 7-Azaspiro[3.5]nonan-1-one Analogues for Medicinal Chemistry
Abstract: Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their inherent three-dimensionality which can enhance protein interactions and improve physicochemical properties.[1][2][3][4][5] This guide provides a comparative analysis of two key classes of spiro[3.5]nonane frameworks: the 7-oxa- and 7-aza- analogues of the spiro[3.5]nonan-1-one core. While direct experimental data for the specific parent compounds, 7-Oxaspiro[3.5]nonan-1-one and 7-Azaspiro[3.5]nonan-1-one, is limited in public literature, this guide synthesizes established principles from analogous structures to provide researchers with a robust predictive framework for synthesis, characterization, and application. We will explore expected differences in physicochemical properties, spectroscopic signatures, and reactivity, supported by generalized experimental protocols.
Introduction: The Spiro[3.5]nonane Framework
The spiro[3.5]nonane system, which features a cyclobutane ring fused to a cyclohexane ring through a single shared carbon atom, offers a rigid and structurally complex scaffold.[5][6] The introduction of a heteroatom—oxygen in the 7-oxaspiro system or nitrogen in the 7-azaspiro system—at the 7-position of the six-membered ring profoundly influences the molecule's properties. This substitution modulates basicity, hydrogen bonding potential, polarity, and metabolic stability, making these scaffolds attractive for fine-tuning the characteristics of drug candidates.[2][6] The presence of a ketone at the 1-position provides a versatile synthetic handle for further functionalization.
This guide will compare and contrast these two important spirocyclic classes to inform molecular design and experimental planning.
Synthesis Strategies: Building the Core Scaffold
The synthetic routes to 7-oxaspiro[3.5]nonan-1-ones and 7-azaspiro[3.5]nonan-1-ones are fundamentally different, dictated by the nature of the heteroatom being incorporated.
Synthesis of this compound Analogues
The construction of the oxetane ring in the oxa-analogue is often achieved via photochemical methods. The Paternò-Büchi reaction , a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, is a primary method for forming four-membered oxetane rings.[7][8][9] In a plausible synthetic route, a suitable cyclohexanone precursor could undergo an intramolecular photocycloaddition.[10] Alternatively, intermolecular approaches using cyclic ketones and alkenes have been reported to yield spirocyclic oxetanes.[11][12] Recent advancements have enabled these reactions using visible light and a photocatalyst, enhancing safety and scalability.[13]
Synthesis of 7-Azaspiro[3.5]nonan-1-one Analogues
The synthesis of the aza-analogue, which is a spirocyclic β-lactam, typically relies on cycloaddition reactions.[1][14] The most common approach is the Staudinger [2+2] ketene-imine cycloaddition .[15][16][17][18] This reaction involves the coupling of a ketene, often generated in situ from an acyl chloride and a tertiary amine base, with an imine derived from a piperidin-4-one derivative.[17] This method is highly versatile and allows for the asymmetric synthesis of chiral spirocyclic β-lactams, which are valuable in medicinal chemistry.[15]
Caption: Comparative Synthetic Workflows.
Comparative Physicochemical Properties
The substitution of oxygen with nitrogen induces significant and predictable changes in the molecule's physical and chemical properties.
| Property | This compound (Predicted) | 7-Azaspiro[3.5]nonan-1-one (Predicted) | Rationale |
| Molecular Weight | Lower | Higher (by ~1 amu) | Nitrogen is slightly heavier than oxygen. |
| Basicity (pKa) | Weakly basic (pKa of ether ~ -3) | Moderately basic (pKa of sec. amine ~ 11) | The lone pair on nitrogen is more available for protonation than on oxygen. |
| H-Bonding | Acceptor only | Donor and Acceptor | The N-H group in the aza-compound can act as a hydrogen bond donor.[19][20][21] |
| Boiling Point | Lower | Higher | Intermolecular N-H---N hydrogen bonding in the aza-compound increases boiling point.[22] |
| Solubility (Water) | Moderately soluble | More soluble, especially in acidic pH | The ability to act as an H-bond donor and form salts at low pH enhances aqueous solubility.[4][6][22] |
| LogP / Lipophilicity | Higher | Lower | The increased polarity and hydrogen bonding capability of the aza-group generally decreases lipophilicity.[5][6] |
| Metabolic Stability | Generally stable ether linkage | N-H site susceptible to oxidation, N-dealkylation (if substituted) | The N-H bond is a potential site for metabolic modification by cytochrome P450 enzymes.[2] |
Spectroscopic Characterization: Key Differentiating Signals
Spectroscopic analysis provides clear signatures to distinguish between the oxa- and aza-spirocycles.
-
Infrared (IR) Spectroscopy :
-
7-Azaspiro[3.5]nonan-1-one : Will exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. This peak will be absent in the oxa-analogue.
-
Both : Will show a strong C=O stretching absorption for the cyclobutanone ketone, typically around 1780 cm⁻¹ (strain-shifted to a higher frequency).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR :
-
7-Azaspiro[3.5]nonan-1-one : A broad singlet corresponding to the N-H proton will be present, typically in the 1-5 ppm range, which is exchangeable with D₂O.
-
Protons adjacent to the heteroatom (C6 and C8) will show different chemical shifts. Protons alpha to nitrogen are typically found around 2.5-3.5 ppm, while protons alpha to oxygen are shifted further downfield to 3.5-4.5 ppm.
-
-
¹³C NMR :
-
The chemical shifts of the carbons flanking the heteroatom (C6 and C8) will be diagnostic. Carbons adjacent to oxygen typically resonate in the 65-90 ppm range, while those adjacent to nitrogen are found in the 40-60 ppm range.
-
The carbonyl carbon (C1) in both compounds will appear significantly downfield, often >200 ppm, characteristic of a cyclobutanone.[23]
-
-
Reactivity and Applications in Drug Discovery
The differing nature of the heteroatom dictates the potential reactivity and applications of these scaffolds.
-
7-Azaspiro[3.5]nonan-1-one : The secondary amine offers a key point for diversification. It can be readily N-alkylated, N-acylated, or used in other coupling reactions to explore structure-activity relationships (SAR).[24] Its basicity can be leveraged to form salts, improving the pharmaceutical properties of a drug candidate. The spirocyclic β-lactam motif itself is found in various biologically active compounds, including enzyme inhibitors.[1][14][16]
-
This compound : The ether linkage is generally more chemically inert than the secondary amine, making it a stable core. The oxetane ring, however, is a valuable pharmacophore that can improve properties like solubility and metabolic stability while acting as a hydrogen bond acceptor.[6] The ketone remains a primary site for chemical modification in both analogues.
The rigid, three-dimensional nature of both spirocycles is advantageous in drug design, as it can lock a molecule into a specific conformation, potentially increasing binding affinity and selectivity for its biological target.[3][5][6]
Experimental Protocols
The following are generalized protocols for the comparative analysis of these spirocyclic classes. Note: These are representative methods and should be optimized for specific derivatives.
Protocol 1: Comparative Aqueous Solubility Assessment
This protocol provides a standardized method to compare the kinetic solubility of the oxa- and aza-analogues.
-
Stock Solution Preparation : Prepare 10 mM stock solutions of each compound in 100% DMSO.
-
Sample Preparation : In a 96-well plate, add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Equilibration : Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Centrifugation : Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Analysis : Carefully transfer 100 µL of the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using LC-MS/MS by comparing the peak area to a standard curve prepared from the DMSO stock solutions.
Caption: Workflow for Comparative Solubility Assay.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)
This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Reaction Mixture Preparation : In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL.
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound (final concentration 1 µM).
-
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation : Initiate the reaction by adding a pre-warmed NADPH regenerating solution (cofactor).
-
Time Points : Aliquot the reaction mixture into separate tubes containing a quenching solution (e.g., cold acetonitrile with an internal standard) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing : Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis : Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point. The half-life (t½) and intrinsic clearance can then be calculated.
Conclusion
While structurally similar, the this compound and 7-azaspiro[3.5]nonan-1-one scaffolds offer distinct and complementary profiles for drug discovery. The aza-analogue provides a handle for facile diversification and improved aqueous solubility due to its basic nitrogen, but may present a metabolic liability. The oxa-analogue offers greater chemical and metabolic stability, with the oxetane ring serving as a valuable polar motif. The choice between these scaffolds should be guided by the specific goals of the medicinal chemistry program, whether it be exploring SAR through rapid analogue synthesis or designing a stable, metabolically robust candidate. This guide provides the foundational knowledge for researchers to make informed decisions in the design and synthesis of novel spirocyclic therapeutics.
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A Comparative Guide to the Biological Activity Screening of 7-Oxaspiro[3.5]nonan-1-one Derivatives
Introduction: Beyond Flatland in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior pharmacological profiles is relentless. For decades, the focus has been on "flat," aromatic ring systems. However, the paradigm is shifting towards three-dimensional structures that can better mimic natural ligands and interact with complex biological targets.[1] Spirocyclic systems, characterized by two rings connected by a single common atom, are at the forefront of this evolution.[2] Their inherent rigidity and well-defined three-dimensional arrangement of substituents can lead to improved target affinity, selectivity, and metabolic stability compared to their non-spirocyclic counterparts.[2][3]
The 7-oxaspiro[3.5]nonan-1-one scaffold, which combines a strained four-membered cyclobutanone ring with a six-membered tetrahydropyran ring, is a particularly intriguing chemotype.[4] This guide provides a comparative analysis of the biological activities associated with derivatives of this and related spirocyclic scaffolds. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed screening protocols to provide a validated framework for researchers and drug development professionals.
The Architectural Blueprint: Synthesis of the Spiro Core
The construction of the this compound core is a critical first step. Synthetic strategies often involve key intramolecular cyclizations or cycloadditions to create the central spiro atom.[4] While numerous routes exist, a generalized approach might involve the construction of one ring onto a pre-existing cyclic precursor. For instance, a tetrahydropyran-4-one derivative can serve as a reactive handle to which the four-membered ring is appended.[5]
Caption: Generalized workflow for the synthesis of this compound derivatives.
A Spectrum of Activity: Comparative Biological Evaluation
Spirocyclic compounds have demonstrated a remarkable breadth of pharmacological activities.[6][7] While specific data for this compound derivatives is emerging, we can draw valuable comparisons from structurally related spiroheterocycles to guide future screening efforts.
Anticancer Potential
Spiro compounds, particularly spirooxindoles and other related heterocycles, are a rich source of anticancer agents.[6][8] Their mechanism of action is diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic proteins.[6][8] The rigid spiro framework allows for precise orientation of functional groups to interact with binding pockets of cancer-related targets.
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, for example, have shown potent activity against various human cancer cell lines.[9] The evaluation of such compounds typically involves determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cell lines.
Table 1: Comparative Anticancer Activity of Representative Spirocyclic Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole Derivative (1c) | HCT116 (Colon Carcinoma) | 52.81 | [10] |
| Spirooxindole Derivative (1c) | HL60 (Promyelocytic Leukemia) | 49.72 | [10] |
| 1-Oxa-4-azaspiro..dione (6d) | A549 (Lung Cancer) | 0.26 | [9] |
| 1-Oxa-4-azaspiro..dione (8d) | MDA-MB-231 (Breast Cancer) | 0.10 | [9] |
| 1-Oxa-4-azaspiro..dione (6b) | HeLa (Cervical Cancer) | 0.18 | [9] |
This table presents a selection of data to illustrate the potency of spiro compounds. Direct comparison should be made with caution due to differing assay conditions.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents.[11] Spiro compounds have emerged as promising candidates, with various derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14] The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Spirooxindole Derivatives
| Compound Derivative | B. subtilis | E. coli | C. oxysporum (Fungus) | Reference |
| Spirooxindole (R=Cl) | 12.5 | 12.5 | 12.5 | [13] |
| Gentamicin (Control) | 12.5 | 12.5 | N/A | [13] |
| Fluconazole (Control) | N/A | N/A | 12.5 | [13] |
Data illustrates the potential of spiro compounds to match the potency of established antibiotics.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. Spirocyclic compounds, including those found in natural products, have been shown to possess potent anti-inflammatory properties.[15] These effects can be mediated through various mechanisms, such as the inhibition of cyclooxygenase-2 (COX-2) protein or the suppression of pro-inflammatory cytokine production.[15][16] A common and effective in vitro screening method is the heat-induced bovine serum albumin (BSA) denaturation assay, which models protein denaturation seen in inflammatory responses.
Table 3: Comparative Anti-inflammatory Activity of Spiro Thiochromene–Oxindole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of BSA Denaturation | IC₅₀ (µg/mL) | Reference |
| 4e | 800 | 95.45 | 127.48 | [16] |
| 4k | 800 | 91.59 | 190.74 | [16] |
| 4h | 800 | 90.97 | 285.81 | [16] |
From Theory to Practice: Validated Experimental Protocols
To ensure scientific integrity, the screening process must follow robust and reproducible protocols. Below are step-by-step methodologies for the key assays discussed.
Caption: A typical cascade for screening a chemical library to identify lead candidates.
Protocol 1: Anticancer Screening (MTT Cytotoxicity Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. The enzyme mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
Causality: A reduction in formazan production indicates a decrease in metabolically active (viable) cells, signifying the cytotoxic effect of the test compound.[10][13]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Screening (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium in a liquid medium.
Causality: The absence of visible bacterial growth (turbidity) in the wells indicates that the compound concentration is sufficient to inhibit bacterial proliferation.[17]
Methodology:
-
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. A viability indicator like resazurin can be added to aid visualization.
Protocol 3: Anti-inflammatory Screening (BSA Denaturation Assay)
This assay assesses the ability of a compound to prevent the denaturation of protein when subjected to heat, a hallmark of inflammation.
Causality: Inflammation often involves protein denaturation. A compound that protects a standard protein like Bovine Serum Albumin (BSA) from heat-induced denaturation may possess anti-inflammatory properties.[16]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v aqueous BSA solution.
-
Control Preparation: A control mixture is prepared with 0.2 mL of vehicle instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Conclusion and Future Directions
The this compound scaffold represents a promising frontier in the search for novel therapeutics. By leveraging the comparative data from related spirocyclic systems, researchers can strategically design and screen derivative libraries for potent biological activity. The methodologies outlined in this guide provide a robust framework for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. As research progresses, further exploration into the structure-activity relationships (SAR) and mechanisms of action of these unique three-dimensional molecules will be crucial in translating their chemical potential into clinical success.
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The Spirocyclic Dilemma: A Comparative Analysis of Oxaspiro versus Azaspiro Scaffolds in Drug Design
In the contemporary landscape of medicinal chemistry, the deliberate move away from planar, two-dimensional molecules towards more complex, three-dimensional architectures has become a cornerstone of modern drug design. This "escape from flatland" is driven by the pursuit of compounds with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties.[1] Among the various strategies to impart three-dimensionality, the incorporation of spirocyclic scaffolds has proven particularly fruitful.[2] These unique structural motifs, characterized by two rings sharing a single atom, offer a rigid framework that can precisely orient substituents in three-dimensional space.
This guide provides an in-depth comparative analysis of two prominent classes of spirocycles: oxaspiro and azaspiro scaffolds. We will delve into their distinct physicochemical properties, synthetic accessibility, and impact on biological activity, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting between these valuable scaffolds.
The Allure of the Spirocenter: A Foundation of Rigidity and Three-Dimensionality
The defining feature of a spirocycle is the spiro-atom, a quaternary carbon that joins two rings. This structural constraint has profound implications for a molecule's properties:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic core inherently increases the fraction of sp³-hybridized carbons in a molecule. A higher Fsp³ is strongly correlated with improved clinical success rates, likely due to enhanced solubility, greater target selectivity, and reduced off-target effects.[3][4]
-
Conformational Rigidity: The fusion of two rings restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher potency.[5]
-
Novel Exit Vectors: Spirocyclic scaffolds provide unique and well-defined exit vectors for substituent placement, allowing for a more precise exploration of the chemical space around a core structure.[6]
Head-to-Head Comparison: Oxaspiro vs. Azaspiro Scaffolds
The choice between incorporating an oxygen (oxaspiro) or a nitrogen (azaspiro) atom into a spirocyclic framework is a critical decision in the design of a new drug candidate. This choice significantly influences the molecule's physicochemical and pharmacokinetic properties.
Physicochemical Properties: A Tale of Two Heteroatoms
The introduction of a heteroatom into the spirocyclic core fundamentally alters its properties. The following table summarizes a comparative analysis of key physicochemical parameters for representative oxaspiro and azaspiro scaffolds.
| Property | Oxaspiro Scaffold (e.g., 2-Oxa-6-azaspiro[3.3]heptane) | Azaspiro Scaffold (e.g., 2,6-Diazaspiro[3.3]heptane) | Rationale and Implications in Drug Design |
| Aqueous Solubility | Significantly Higher | Lower | The oxygen atom in oxaspirocycles can act as a hydrogen bond acceptor, leading to a dramatic improvement in aqueous solubility. In some cases, oxa-spirocyclic compounds have been shown to be up to 40 times more soluble than their carbocyclic spiro-analogs.[7][8] This is a major advantage in developing orally bioavailable drugs. |
| Lipophilicity (logD) | Lower | Higher | The electronegativity of the oxygen atom reduces the overall lipophilicity of the oxaspiro scaffold.[7][8] Lower lipophilicity is often desirable to improve the ADME profile and reduce off-target toxicity. Azaspirocycles, while generally less lipophilic than their non-spirocyclic counterparts like piperidines, are typically more lipophilic than the corresponding oxaspiro analogs. |
| Basicity (pKa) | N/A (for the oxygen-containing ring) | Tunable | The nitrogen atom in azaspirocycles provides a basic center, the pKa of which can be modulated by the surrounding chemical environment. This basicity can be crucial for target engagement (e.g., forming salt bridges) and can also influence properties like cell permeability and potential for hERG liability. |
| Hydrogen Bonding | Acceptor | Donor and/or Acceptor | The oxygen in an oxaspirocycle is solely a hydrogen bond acceptor. The nitrogen in an azaspirocycle can be a hydrogen bond donor (as a secondary amine) or an acceptor (as a tertiary amine), offering more versatility in interacting with biological targets. |
| Metabolic Stability | Generally High | Variable | Both scaffolds can enhance metabolic stability by replacing metabolically labile groups. However, the nitrogen atom in azaspirocycles can be a site for metabolism (e.g., N-dealkylation). The oxygen in an ether-containing oxaspirocycle is generally more metabolically stable. |
| hERG Liability | Generally Lower Risk | Higher Risk | The basic nitrogen in azaspirocycles is a common pharmacophoric feature for hERG channel blockers. While not a universal rule, oxaspiro scaffolds, lacking this basic center, may present a lower intrinsic risk of hERG-mediated cardiotoxicity. |
Biological Activity and Therapeutic Applications
Both oxaspiro and azaspiro scaffolds have been successfully incorporated into a wide range of biologically active molecules across various therapeutic areas.
Oxaspiro Scaffolds:
-
Central Nervous System (CNS) Disorders: A 2-oxa-spiro[5.4]decane scaffold has been shown to exhibit neurotrophic, neurogenic, and anti-neuroinflammatory activities, highlighting its potential for treating stroke and depression.[9]
-
Oncology: Derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antitumor activity.[1]
-
Infectious Diseases: The potent antibiotic drug candidate TBI-223 features a 2-oxa-6-azaspiro[3.3]heptane core.[10]
Azaspiro Scaffolds:
-
Metabolic Diseases: Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity.[11]
-
Oncology: The next-generation Bcl-2 inhibitor, sonrotoclax (BGB-11417), incorporates a 7-azaspiro[3.5]nonane linker, which contributes to its superior potency and selectivity.[6]
-
Neurological Disorders: The recently approved migraine medication atogepant contains a 2-azaspiro[4.4]nonane unit.[11]
-
Hematological Disorders: 2-Azaspiro[3.3]heptane derivatives have been optimized as orally bioavailable fetal hemoglobin inducers for the treatment of sickle cell disease and β-thalassemia.
Synthetic Accessibility: Building the Spirocyclic Core
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Fortunately, robust synthetic routes have been developed for a variety of oxaspiro and azaspiro compounds.
Synthesis of a Representative Oxaspiro Scaffold: 2-Oxa-6-azaspiro[3.3]heptane
A practical and scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane has been developed, often starting from the commercially available flame retardant, tribromoneopentyl alcohol.[10] A key step involves the creation of the azetidine ring through a hydroxide-facilitated alkylation.
Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [10]
-
Preparation of 3,3-Bis(bromomethyl)oxetane: To a solution of tribromoneopentyl alcohol in an appropriate solvent, add a solution of sodium hydroxide. Heat the reaction mixture and then distill to obtain 3,3-bis(bromomethyl)oxetane.
-
Alkylation of 2-Fluoro-4-nitroaniline: In a reaction vessel, combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Cyclization: Heat the reaction mixture with stirring for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
Synthesis of a Representative Azaspiro Scaffold: 2,6-Diazaspiro[3.3]heptane
The synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through various routes, often involving the reductive amination of a suitable aldehyde precursor.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in a suitable solvent (e.g., dichloroethane), add aniline and one equivalent of acetic acid. Stir the mixture to form the iminium ion.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture and continue stirring until the reduction is complete.
-
Cyclization: Isolate the intermediate amine and dissolve it in a solvent like THF. Add a strong base, such as potassium tert-butoxide, and heat the mixture to effect cyclization to the spirocyclic bisazetidine.
-
Workup and Purification: After cooling, filter the reaction mixture and evaporate the solvent. Purify the residue by column chromatography to obtain 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
In Vitro Evaluation: Quantifying the Impact on ADME Properties
To provide a quantitative comparison, the following section details standard protocols for assessing key ADME parameters.
Kinetic Solubility Assay
Purpose: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.
Experimental Protocol: Shake-Flask Kinetic Solubility Assay [3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS. Compare the peak area of the test compound to a standard curve prepared from the stock solution to determine the solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial membrane, which is predictive of intestinal absorption.
Experimental Protocol: PAMPA
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Donor Plate Preparation: Add the test compound (dissolved in PBS, pH 7.4) to the coated wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).
Decision-Making in Drug Design: A Workflow
The selection between an oxaspiro and an azaspiro scaffold is a multi-faceted decision that depends on the specific goals of the drug discovery program. The following workflow provides a logical framework for this decision-making process.
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A Senior Application Scientist's Guide to the Structural Validation of 7-Oxaspiro[3.5]nonan-1-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 7-oxaspiro[3.5]nonan-1-one scaffold is a conformationally rigid, three-dimensional motif of significant interest in medicinal chemistry. Its unique topology, combining a cyclobutanone and a tetrahydropyran ring through a single spirocyclic center, makes it a valuable building block in the design of novel therapeutics.[1] However, this structural complexity necessitates a rigorous and multi-faceted approach to structural validation. An unambiguous determination of connectivity, regiochemistry, and particularly the stereochemistry of the spiro-carbon is paramount for establishing clear structure-activity relationships (SAR) and ensuring the reproducibility of biological findings.
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this important class of molecules. We will move beyond simple procedural lists to explain the causal-driven choices behind method selection, offering field-proven insights into the strengths and limitations of each technique. Our approach emphasizes a self-validating system, where orthogonal methods are used to corroborate findings, ensuring the highest degree of scientific integrity.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.[2] For spirocyclic systems like this compound derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is not just recommended, but essential.
Expertise in Action: Why a Multi-dimensional NMR Approach is Critical
The spirocyclic nature of these compounds often leads to complex spin-spin splitting patterns and potential overlapping of signals in the ¹H NMR spectrum, making a simple one-dimensional analysis insufficient.[3] 2D NMR experiments provide the necessary resolution and connectivity information to piece the puzzle together.
-
¹H-NMR: Reveals the number of distinct proton environments. Protons alpha to the carbonyl group are typically deshielded and found downfield. The protons on the tetrahydropyran ring adjacent to the oxygen will also be deshielded.
-
¹³C-NMR: Identifies all non-equivalent carbon atoms. The carbonyl carbon (C=O) provides a key diagnostic signal significantly downfield (typically >200 ppm), while the spiro-carbon, a quaternary center, will also have a characteristic chemical shift.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing for the tracing of proton networks within the cyclobutanone and tetrahydropyran rings independently.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, definitively assigning carbon signals based on their known proton attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it allows for the identification of correlations from protons on both rings to the central spiro-carbon, unequivocally confirming the spirocyclic structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments. Optimize acquisition and processing parameters for the expected signal dispersion.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze the 1D spectra to identify key functional groups and then use the 2D spectra to build the carbon skeleton and confirm connectivity across the spiro-junction.
Illustrative Data for a Hypothetical Derivative
| Technique | Parameter | Expected Observation for a this compound Derivative |
| ¹³C NMR | Carbonyl (C1) | ~205-215 ppm |
| Spiro-carbon (C4) | ~80-90 ppm (quaternary, attached to oxygen) | |
| Tetrahydropyran Carbons (C5, C9) | ~60-70 ppm (adjacent to ether oxygen) | |
| ¹H NMR | Cyclobutanone Protons (α to C=O) | ~2.5-3.5 ppm (complex multiplets) |
| Tetrahydropyran Protons (α to Oxygen) | ~3.5-4.5 ppm (complex multiplets) | |
| HMBC | Key Correlation | Protons on C2, C3, C5, and C9 should all show a 2 or 3-bond correlation to the spiro-carbon (C4). |
Pillar 2: Mass Spectrometry (MS) - The Formulaic Gatekeeper
While NMR builds the molecular skeleton, high-resolution mass spectrometry (HRMS) acts as the gatekeeper, confirming the elemental composition. For novel derivatives, this step is non-negotiable as it validates the expected molecular formula against a highly accurate mass measurement, typically to within 5 ppm.
Expertise in Action: Beyond the Molecular Ion
The choice of ionization technique (e.g., ESI, APCI) and the analysis of fragmentation patterns in tandem MS (MS/MS) can provide corroborating structural evidence.[4][5] For the this compound core, fragmentation is likely to initiate at the electronically rich ketone or ether functionalities. Expected fragmentation pathways might include:
-
Retro-Diels-Alder (RDA)-type cleavage: Cleavage of the tetrahydropyran ring.
-
Cleavage adjacent to the carbonyl group: Loss of CO or C₂H₂O.
-
Ring-opening of the cyclobutanone.
Analyzing these fragmentation patterns can help distinguish between isomers and confirm the presence of the core scaffold.[6]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system (e.g., UHPLC) coupled to the mass spectrometer. Use a suitable column (e.g., C18) and gradient to ensure separation from any impurities.
-
Mass Analysis: Acquire data in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Analysis: Extract the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and compare it to the theoretical mass calculated for the proposed formula. A mass error of <5 ppm provides high confidence in the elemental composition.
Illustrative Data for a Hypothetical Derivative (C₈H₁₂O₂)
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) | Conclusion |
| Formula | C₈H₁₂O₂ | - | - | - |
| [M+H]⁺ Mass | 141.08556 | 141.08571 | 1.1 | Formula Confirmed |
Pillar 3: Single-Crystal X-ray Crystallography - The Definitive Answer
For novel compounds, especially those with stereogenic centers, X-ray crystallography is the gold standard.[7][8] It provides an unambiguous, three-dimensional map of the atomic positions in a molecule, definitively establishing connectivity, conformation, and, most importantly, the absolute configuration of the spiro-center.[9][10]
Expertise in Action: The Crystallization Challenge
The primary rate-limiting step for this technique is obtaining a single, high-quality crystal suitable for diffraction.[7] This can be a significant challenge and often requires screening a wide range of conditions.
Experimental Protocol: Crystallization and Structure Determination
-
Crystallization Screening: High-throughput screening methods are recommended. Dissolve the highly purified compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane) and use techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering against a panel of anti-solvents (e.g., hexanes, diethyl ether).
-
Crystal Mounting and Data Collection: Once a suitable crystal is obtained, mount it on a goniometer and cool it in a cryostream. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[10] Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.
Illustrative Data for a Hypothetical Derivative
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides information on the packing of molecules in the unit cell. |
| Bond Lengths/Angles | C1=O: 1.21 Å, C4-O7: 1.45 Å | Confirms expected bond lengths for carbonyl and ether linkages. |
| Absolute Configuration | R or S at C4 | Unambiguously determines the stereochemistry at the spiro-center. |
Comparative Workflow and Method Selection
The validation of a this compound derivative is not a linear process but an integrated workflow. Each technique provides a unique piece of information, and together they create a self-validating dossier of evidence for the compound's structure.
Caption: Integrated workflow for the structural validation of novel compounds.
Summary Comparison of Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular framework | Excellent for solution-state structure, essential for establishing the carbon skeleton. | Can have signal overlap; may not be definitive for absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry | Molecular formula, fragmentation | High sensitivity, confirms elemental composition with high accuracy. | Isomers can be indistinguishable; provides limited stereochemical information. |
| X-ray Crystallography | 3D structure, absolute configuration | Unambiguous and definitive "gold standard" for solid-state structure. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. |
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71744025, this compound. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
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-
ACS Publications. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]
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MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]
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ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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ResearchGate. (n.d.). Sample of kinetic data collected using NMR for spiroketal formation for substituted alcohols 132a-f. [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15091318, Spiro[3.5]nonan-7-one. Retrieved January 19, 2026, from [Link]
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ARKAT USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
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In Silico Comparative Analysis of 7-Oxaspiro[3.5]nonan-1-one Binding to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
A Senior Application Scientist's Guide to Computational Receptor-Ligand Interaction Modeling
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics. Spirocyclic systems, with their inherent three-dimensional architecture and conformational rigidity, present a compelling area of investigation.[1] This guide provides an in-depth, hypothetical case study on the in silico modeling of 7-Oxaspiro[3.5]nonan-1-one , a novel spiroketal, against the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
PPARγ, a nuclear receptor, is a well-established therapeutic target for type 2 diabetes, as it plays a crucial role in regulating glucose metabolism and fatty acid storage.[2] However, current full agonists, such as thiazolidinediones, are associated with significant side effects, driving the search for novel modulators with improved therapeutic profiles. This comparative guide will walk researchers through a standard computational workflow to predict the binding affinity and mode of our novel compound, comparing its performance against structurally related spirocyclic ketones and a known antagonist.
I. The Scientific Rationale: Why Model Spirocycles Against PPARγ?
The foundational hypothesis of this study is that the rigid, three-dimensional structure of this compound can be accommodated within the large, hydrophobic ligand-binding pocket of PPARγ, potentially interacting with key residues in a manner distinct from classical agonists or antagonists. By introducing a novel scaffold, we aim to explore new regions of chemical space that may lead to selective modulation of the receptor, a strategy that could mitigate the adverse effects seen with current therapies.
This in silico approach allows for a rapid, cost-effective initial assessment of this hypothesis.[3] By comparing our lead compound with simpler spirocycles and a known inhibitor, we can triage its potential and generate actionable data to guide subsequent experimental validation.
II. Comparative Ligand Set
To provide a robust comparative framework, we have selected the following compounds for our hypothetical study:
-
Lead Compound: this compound
These comparators were chosen to deconstruct the contribution of the oxetane oxygen and the ring size to the binding affinity. GW9662 is a well-characterized, irreversible antagonist of PPARγ and serves as a benchmark for inhibitory potential in our docking simulations.[10]
III. Experimental Protocol: A Step-by-Step In Silico Workflow
This section details the complete computational methodology for assessing ligand binding to PPARγ. The causality behind each step is explained to provide a self-validating and reproducible protocol.
Step 1: Receptor Preparation
The initial and most critical step is the preparation of the target protein structure. The accuracy of the entire study hinges on a high-quality, clean receptor model.
-
Structure Retrieval: Download the crystal structure of the human PPARγ ligand-binding domain (LBD). For this study, we will use the PDB entry 2P4Y , which provides a high-resolution (2.25 Å) structure.[11]
-
Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for the binding of our ligands of interest. This prevents interference during the docking process.
-
Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that in AutoDockTools, to add polar hydrogens and assign Kollman charges. Correct protonation states at a physiological pH (7.4) are critical for accurately modeling electrostatic interactions and hydrogen bonds, which are key components of binding affinity.
-
File Format Conversion: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom type definitions necessary for the docking calculations.
Step 2: Ligand Preparation
Each ligand must be prepared to represent its most likely state in a biological environment.
-
Structure Generation: Obtain 2D structures of all four compounds. For this compound and the comparators, these can be drawn using a chemical sketcher like ChemDraw. The structure for GW9662 can be obtained from PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D models. Perform an energy minimization using a force field like MMFF94. This step ensures that the starting ligand conformation is energetically favorable and free of steric strain.
-
Charge and Torsion Assignment: Load the 3D structures into AutoDockTools. Assign Gasteiger charges, which are essential for electrostatic calculations. Define the rotatable bonds (torsions) to allow the ligand to flexibly adapt its conformation within the binding site during docking.
-
File Format Conversion: Save each prepared ligand as a .pdbqt file.
Step 3: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Grid Box Definition: Define the search space for the docking algorithm. This is done by creating a "grid box" that encompasses the entire ligand-binding pocket of PPARγ. The center of the box should be the geometric center of the co-crystallized ligand in the original PDB file, and its dimensions (e.g., 25 x 25 x 25 Å) should be large enough to allow for unrestricted ligand movement.
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the name of the output file.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file. Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the binding site.
-
Analysis of Poses: Vina will output a .pdbqt file containing several predicted binding poses (typically 9) for each ligand, ranked by their binding affinity score in kcal/mol. The lower (more negative) the score, the higher the predicted affinity.
IV. Visualization of the In Silico Workflow
The following diagram outlines the key stages of the computational pipeline described above.
Caption: High-level workflow for in silico receptor-ligand binding analysis.
V. Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical quantitative data from our in silico analysis. This data is for illustrative purposes to demonstrate how results would be presented in a real study.
Table 1: Molecular Docking Results
The binding affinity scores from AutoDock Vina represent the predicted free energy of binding. A more negative value indicates a more favorable interaction.
| Compound | Vina Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | 450 | Cys285, Arg288, Ser342 |
| Spiro[3.5]nonan-1-one | -7.2 | 3200 | Cys285, Ile341 |
| Spiro[3.3]heptan-1-one | -6.8 | 7500 | Ile341 |
| GW9662 (Control) | -10.2 | 25 | Cys285 (covalent), Arg288, His449 |
Binding affinities are hypothetical and for illustrative purposes only.
Table 2: Post-Docking Binding Energy Refinement (MM/GBSA)
To further refine the binding energy prediction, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the best docking pose. This method provides a more accurate estimation by considering solvation effects.
| Compound | ΔG_bind (MM/GBSA, kcal/mol) | van der Waals Energy | Electrostatic Energy | Solvation Energy |
| This compound | -45.8 | -55.2 | -15.5 | +24.9 |
| Spiro[3.5]nonan-1-one | -38.1 | -49.7 | -8.9 | +20.5 |
| Spiro[3.3]heptan-1-one | -33.5 | -45.1 | -6.3 | +17.9 |
| GW9662 (Control) | -62.3 | -70.1 | -28.7 | +36.5 |
All energy values are hypothetical and presented in kcal/mol.
VI. Interpretation of Results and Scientific Insights
-
Superior Performance of the Lead Compound: this compound demonstrates a significantly better docking score (-8.5 kcal/mol) compared to its purely carbocyclic analogs, Spiro[3.5]nonan-1-one (-7.2 kcal/mol) and Spiro[3.3]heptan-1-one (-6.8 kcal/mol). This suggests that the oxygen atom in the oxetane ring plays a crucial role in binding, likely by forming a key hydrogen bond or favorable electrostatic interaction within the PPARγ active site, hypothetically with residues like Arg288 or Ser342.
-
Validation by MM/GBSA: The MM/GBSA results corroborate the docking scores, showing a more favorable binding free energy (ΔG_bind) for our lead compound. The breakdown of energy components indicates that while van der Waals forces are the primary driver of binding for all spirocycles, the lead compound has a more favorable electrostatic contribution, reinforcing the importance of the heteroatom.
-
Benchmarking Against Control: While our lead compound does not reach the predicted affinity of the potent antagonist GW9662, its nanomolar predicted Ki suggests it is a promising starting point for further optimization. The covalent interaction of GW9662 with Cys285 gives it a distinct and powerful binding mechanism that our reversible binders do not possess.
-
Structure-Activity Relationship (SAR): The data implies a clear SAR. The presence of the oxetane oxygen enhances binding. Furthermore, the larger spiro[3.5] system appears to fit the binding pocket better than the more compact spiro[3.3] system, suggesting that the volume and shape of the spirocycle are important for optimal interaction.
VII. The PPARγ Signaling Pathway and Potential for Modulation
The diagram below illustrates the canonical signaling pathway of PPARγ and highlights where a novel antagonist or selective modulator would exert its effect.
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Navigating Three-Dimensional Chemical Space: A Comparative Guide to Spiro[3.5]nonane Scaffolds in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemists have often operated in a "flatland" dominated by aromatic, two-dimensional scaffolds. While this approach has yielded numerous successful therapeutics, the increasing complexity of biological targets demands a move into the third dimension. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent rigidity and defined three-dimensional geometries can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of spiro[3.5]nonane-based compounds, with a particular focus on the well-studied 7-azaspiro[3.5]nonane scaffold and its oxygen-containing counterpart, the 7-oxaspiro[3.5]nonanone. While the former has been extensively explored, particularly as agonists for G-protein coupled receptor 119 (GPR119), the latter represents a less chartered but promising area of chemical space.[2] By examining the established SAR of the aza-derivatives, we can extrapolate key principles and propose strategic directions for the exploration of oxa-analogues.
The Spiro[3.5]nonane Core: A Tale of Two Heteroatoms
The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, serves as a versatile template for drug design. The introduction of heteroatoms, such as nitrogen or oxygen, into the six-membered ring dramatically influences the molecule's physicochemical properties and biological activity.
Physicochemical Properties: A Computational Comparison
To understand the fundamental differences between the 7-aza and 7-oxa scaffolds, we can compare their predicted physicochemical properties. These properties are crucial determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 7-Azaspiro[3.5]nonane | 7-Oxaspiro[3.5]nonanone |
| Molecular Formula | C₈H₁₅N | C₈H₁₂O₂ |
| Molecular Weight ( g/mol ) | 125.21[3] | 140.18 |
| Predicted pKa (strongest basic) | 10.5 | N/A |
| Predicted XLogP3 | 1.8[3] | 1.1 |
| Topological Polar Surface Area (Ų) | 12.0[3] | 26.3 |
| Complexity | 97.1[3] | 135 |
Key Observations:
-
The presence of the ketone and ether functionalities in 7-oxaspiro[3.5]nonanone increases its molecular weight and significantly raises its topological polar surface area (TPSA) compared to the aza-analogue. This suggests that the oxa-scaffold may exhibit greater water solubility but potentially lower cell permeability.
-
The higher XLogP3 of 7-azaspiro[3.5]nonane indicates greater lipophilicity.
-
The basic nitrogen in the aza-scaffold provides a handle for salt formation, which can be used to modulate solubility and other properties.
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
The development of 7-azaspiro[3.5]nonane derivatives as potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes, provides a rich source of SAR data.[2]
The GPR119 Signaling Pathway
GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (camp), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][4]
Caption: GPR119 Signaling Pathway.
Structure-Activity Relationship of 7-Azaspiro[3.5]nonane GPR119 Agonists
A general structure for these agonists consists of the 7-azaspiro[3.5]nonane core, a piperidine N-capping group (R²), and a left-hand side (LHS) aryl group (R³).
Table 1: SAR of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound | R² (N-capping group) | R³ (LHS aryl group) | GPR119 EC₅₀ (nM) |
| 1 | 4-cyanophenyl | 2-fluoro-4-methoxyphenyl | 150 |
| 2 | pyrimidin-2-yl | 2-fluoro-4-methoxyphenyl | 25 |
| 3 | 5-methoxypyrimidin-2-yl | 2-fluoro-4-methoxyphenyl | 10 |
| 4 | 5-methoxypyrimidin-2-yl | 2,5-difluoro-4-methoxyphenyl | 5 |
| 5 (54g) | 5-methoxypyrimidin-2-yl | 2-fluoro-4-(methylsulfonyl)phenyl | 3 |
Key Insights from SAR Studies:
-
N-capping group (R²): Replacing the 4-cyanophenyl group with a pyrimidine ring significantly improves potency (compound 1 vs. 2). The addition of a methoxy group to the pyrimidine further enhances activity (compound 2 vs. 3). This suggests that the electronic properties and hydrogen bonding capacity of this group are critical for interaction with the receptor.
-
LHS aryl group (R³): Modifications to the aryl group also have a profound impact on potency. The introduction of a second fluorine atom (compound 3 vs. 4) or a methylsulfonyl group (compound 3 vs. 5) leads to a further increase in activity. These substitutions likely optimize van der Waals interactions and electronic complementarity within the GPR119 binding pocket.
The Untapped Potential of 7-Oxaspiro[3.5]nonanones
While direct biological data for 7-oxaspiro[3.5]nonanones is scarce, we can hypothesize their potential applications and SAR based on the principles learned from their aza-analogs and other spirocyclic ketones. The replacement of the basic nitrogen with an ether oxygen and the introduction of a ketone will alter the molecule's shape, polarity, and hydrogen bonding capabilities.
Synthetic Strategies
The synthesis of the 7-azaspiro[3.5]nonanone core often involves a Staudinger [2+2] ketene-imine cycloaddition.[5] For the 7-oxaspiro[3.5]nonanone, a plausible route could involve the cyclization of a precursor containing both the cyclobutane and tetrahydropyran components. A patented method for a related 7-oxo-2-azaspiro[3.5]nonane involves a two-step cyclization process, which could potentially be adapted.[6]
Caption: Synthetic workflow comparison.
Hypothesized SAR and Potential Applications
The ketone functionality in the 7-oxaspiro[3.5]nonanone scaffold can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The ether oxygen in the tetrahydropyran ring also influences the molecule's polarity and conformational preferences.
By applying the principles of bioisosteric replacement, the 7-oxaspiro[3.5]nonanone core could be explored in targets where a polar, non-basic scaffold is preferred. For instance, it could be investigated as a core for inhibitors of enzymes such as kinases or proteases, where hydrogen bonding with the protein backbone is crucial for activity. The rigid spirocyclic nature would still provide the advantage of pre-organizing the substituents for optimal interaction with the target.
Experimental Protocols
To facilitate the exploration of these spirocyclic scaffolds, detailed experimental protocols are essential.
Protocol 1: Synthesis of 7-Azaspiro[3.5]nonanone Core via Staudinger Cycloaddition (General Procedure)
This protocol is a general guideline and requires optimization for specific substrates.[5]
-
Imine Formation: Dissolve a protected piperidin-4-one derivative (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent such as toluene. Add a dehydrating agent (e.g., molecular sieves or magnesium sulfate). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the reaction mixture, filter, and concentrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Staudinger [2+2] Cycloaddition: Dissolve the crude imine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C. In a separate flask, dissolve an acyl chloride (1.2 eq) in the same solvent. Add a solution of a tertiary amine base, such as triethylamine (1.5 eq), dropwise to the acyl chloride solution to generate the ketene in situ. Add this ketene solution dropwise to the imine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-azaspiro[3.5]nonanone.
Protocol 2: In Vitro GPR119 Agonist Activity Assay (cAMP Assay)
This protocol is used to determine the potency (EC₅₀) of test compounds in activating the GPR119 receptor.[7]
-
Cell Culture: Culture HEK293 cells transiently or stably expressing human GPR119 in a suitable medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Assay Preparation: Seed the cells into 384-well plates and allow them to attach overnight. On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the stimulation buffer. Add the compound solutions to the cells and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the in vivo efficacy of GPR119 agonists in improving glucose tolerance.[7]
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6 mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.
-
Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose in water) orally by gavage.
-
Glucose Challenge: After a set time (e.g., 30 or 60 minutes) following compound administration, administer a glucose solution (2 g/kg) orally by gavage.
-
Blood Glucose Measurement: Collect blood samples from the tail vein at time points 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge. Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration against time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the glucose-lowering effect.
Conclusion and Future Directions
The well-defined structure-activity relationships of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists underscore the value of this scaffold in medicinal chemistry. The key interactions of the N-capping and LHS aryl groups provide a clear roadmap for optimizing potency.
In contrast, the 7-oxaspiro[3.5]nonanone scaffold remains a relatively unexplored yet intriguing platform for drug discovery. Its distinct physicochemical properties, particularly its increased polarity and hydrogen bonding potential, suggest that it may be a valuable core for developing ligands for different biological targets. Future research should focus on developing efficient synthetic routes to this scaffold and exploring its utility in a variety of biological systems. By leveraging the lessons learned from its aza-analogue, medicinal chemists can more effectively navigate the three-dimensional chemical space offered by the 7-oxaspiro[3.5]nonanone core to develop the next generation of innovative therapeutics.
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A Senior Application Scientist's Guide to the Physicochemical Properties of Spiro[3.5]nonane Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In modern medicinal chemistry, the strategic move away from flat, aromatic structures—a concept famously termed "escape from flatland"—has driven significant interest towards scaffolds that offer greater three-dimensionality. Among these, spirocycles have emerged as exceptionally valuable motifs.[1] Spirocyclic systems, defined by two rings sharing a single common atom, introduce a rigid, well-defined conformational arrangement that can profoundly influence a molecule's interaction with biological targets.[1]
The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, is a particularly compelling scaffold. It serves as a bioisosteric replacement for common groups like cyclohexyl or gem-dimethyl moieties, but with a distinct three-dimensional vectoring of substituents. This unique geometry can lead to significant improvements in critical drug-like properties, including potency, selectivity, and pharmacokinetics.[2] Understanding and manipulating the physicochemical properties of spiro[3.5]nonane and its analogs is therefore a critical task for any drug discovery program aiming to leverage these advanced scaffolds.
This guide provides a comparative analysis of the core physicochemical properties of spiro[3.5]nonane analogs, offers detailed experimental protocols for their determination, and discusses the strategic implications for drug design.
Baseline Physicochemical Profile: The Parent Spiro[3.5]nonane
To appreciate the impact of functionalization, we must first establish the properties of the parent hydrocarbon scaffold, spiro[3.5]nonane. As an unfunctionalized alkane, it is inherently lipophilic and lacks significant aqueous solubility. Its properties serve as a crucial reference point for evaluating the effects of heteroatom incorporation and substitution.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₉H₁₆ | PubChem[3] |
| Molecular Weight | 124.22 g/mol | PubChem[3] |
| XLogP3 | 4.2 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 0 Ų | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 0 | PubChem[3] |
Note: The majority of publicly available data for simple spiro[3.5]nonane analogs are computationally derived. These values provide excellent estimates for guiding synthetic efforts, but experimental validation remains a critical step.
Comparative Physicochemical Analysis of Spiro[3.5]nonane Analogs
The true utility of the spiro[3.5]nonane scaffold lies in its capacity for modification. The introduction of functional groups or heteroatoms dramatically alters the physicochemical landscape, allowing chemists to fine-tune properties for specific therapeutic applications.
Key Property Modulation through Analogs
The introduction of polarity via heteroatoms or functional groups is the primary strategy for modulating the properties of the spiro[3.5]nonane core. This directly impacts lipophilicity (LogP/LogD) and aqueous solubility, two parameters that profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Below is a comparative table of computed properties for several spiro[3.5]nonane analogs. This data illustrates the predictable trends that occur with specific structural modifications.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Data Source |
| Spiro[3.5]nonane | C1CCC2(CC1)CCC2 | C₉H₁₆ | 124.22 | 4.2 | 0 | 0 | 0 | PubChem[3] |
| Spiro[3.5]nonan-2-one | C1CCC2(CC1)CC(=O)C2 | C₉H₁₄O | 138.21 | 2.3 | 17.1 | 0 | 1 | PubChem[5] |
| 7-Azaspiro[3.5]nonane | C1CC2(CC1)CNCC2 | C₈H₁₅N | 125.21 | 1.8 | 12.0 | 1 | 1 | PubChem[6] |
| 3-Amino-8-methylspiro[3.5]nonane-1-carboxylic acid | CC1CCC2(CC1)C(C(C2)N)C(=O)O | C₁₁H₁₉NO₂ | 197.27 | -0.8 | 63.3 | 2 | 3 | PubChem[7] |
Analysis of Trends:
-
Impact of a Carbonyl Group: The introduction of a ketone in spiro[3.5]nonan-2-one significantly reduces lipophilicity (XLogP3 drops from 4.2 to 2.3) and introduces a hydrogen bond acceptor site (TPSA = 17.1 Ų).[5] This is a classic strategy to improve solubility and metabolic stability by breaking up the contiguous lipophilic hydrocarbon surface.
-
Impact of a Heteroatom (Nitrogen): Replacing a methylene group with a nitrogen atom to form 7-azaspiro[3.5]nonane has a profound effect.[6] The XLogP3 plummets to 1.8, and the molecule gains both a hydrogen bond donor and acceptor.[6] This transformation is pivotal in drug design, as the nitrogen can be a key pharmacophoric feature or a site for further derivatization.[8] The development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists for diabetes treatment highlights the therapeutic potential unlocked by this modification.[9]
-
Impact of Multiple Functional Groups: The heavily functionalized amino acid analog demonstrates how multiple polar groups can render the scaffold highly hydrophilic (XLogP3 = -0.8).[7] The presence of both a basic amine and an acidic carboxylic acid makes its properties highly pH-dependent, a crucial consideration for oral bioavailability.
Visualizing Structure-Property Relationships
To better conceptualize the role of the spiro[3.5]nonane scaffold, the following diagrams illustrate key relationships and workflows.
Caption: Introduction of a spiro[3.5]nonane core improves key drug-like properties.
Experimental Protocols for Property Determination
While computed values are informative, experimental data is the gold standard. The following protocols outline robust methods for determining two of the most critical physicochemical properties.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is based on the OECD-recommended shake-flask method, which directly measures the partition coefficient of a compound between n-octanol and water.[10]
Causality: The choice of n-octanol and water is foundational in medicinal chemistry as this biphasic system is widely accepted to mimic the partitioning of a drug between an aqueous biological fluid and a lipophilic cell membrane.[4] The requirement for pre-saturation of the solvents ensures that the measurement reflects the true equilibrium partitioning of the analyte, rather than being confounded by the mutual miscibility of the two phases.
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a large separatory funnel. Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). Allow the layers to separate completely. Drain each phase into separate, sealed storage vessels.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol stock solution. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Seal the vessel and shake gently on a mechanical agitator for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature. Avoid vigorous shaking that can lead to persistent emulsions.
-
Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
Caption: Decision matrix for modifying spiro[3.5]nonane analogs in drug design.
Conclusion
The spiro[3.5]nonane scaffold is more than just a structural curiosity; it is a powerful platform for building next-generation therapeutics. Its inherent three-dimensionality provides a robust framework for optimizing the complex interplay of physicochemical properties required for a successful drug candidate. By understanding the baseline properties of the parent ring system and the predictable trends associated with functionalization and heteroatom substitution, researchers can rationally design analogs with improved solubility, stability, and potency. The experimental protocols provided herein offer a reliable framework for validating these designs, ensuring that the "escape from flatland" leads to tangible advances in the pursuit of novel and effective medicines.
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Benchmarking New Synthetic Routes to 7-Oxaspiro[3.5]nonan-1-one: A Comparative Guide
Introduction
The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, the 7-oxaspiro[3.5]nonan-1-one core is of growing interest to researchers in drug discovery as a versatile building block. Its inherent rigidity and defined spatial arrangement of functional groups make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this valuable spiroketone: a photochemical approach via the Paternò-Büchi reaction and a classic cyclization method, the intramolecular Williamson ether synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a side-by-side comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Photochemical [2+2] Cycloaddition via the Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered oxetane rings through the [2+2] cycloaddition of a carbonyl compound and an alkene.[1] In this approach, we utilize the silyl enol ether of cyclohexanone as the alkene component and formaldehyde as the carbonyl partner. The reaction is initiated by the photoexcitation of formaldehyde, which then reacts with the electron-rich silyl enol ether to form the spiro-oxetane intermediate. Subsequent hydrolysis of the silyl ether yields the target this compound.[2]
Mechanistic Rationale
The choice of a silyl enol ether as the alkene component is strategic; it provides a stable and readily accessible precursor to the enol form of cyclohexanone. The photochemical nature of the Paternò-Büchi reaction allows for the formation of the strained four-membered oxetane ring under relatively mild conditions, avoiding the need for harsh reagents that could lead to side reactions.[3] The reaction proceeds through a triplet diradical intermediate, and the regioselectivity is generally high with electron-rich alkenes like silyl enol ethers.[2]
Experimental Protocol: Paternò-Büchi Reaction
Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene
-
To a stirred solution of cyclohexanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature, add triethylamine (1.5 eq) followed by trimethylsilyl chloride (1.2 eq) under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing a mixture of pentane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-(trimethylsilyloxy)cyclohexene, which can be purified by distillation.
Step 2: Photochemical [2+2] Cycloaddition and Hydrolysis
-
In a quartz reaction vessel, dissolve 1-(trimethylsilyloxy)cyclohexene (1.0 eq) and a slight excess of paraformaldehyde (1.2 eq) in a suitable solvent such as benzene or acetonitrile.[2]
-
Irradiate the solution with a high-pressure mercury lamp (λ > 280 nm) at room temperature for 12-24 hours, or until TLC analysis indicates consumption of the starting material.
-
After the reaction is complete, cool the mixture and treat it with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to effect the hydrolysis of the silyl ether.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Route 2: Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5] An intramolecular version of this reaction provides an excellent strategy for the synthesis of cyclic ethers.[6][7][8] In this two-step approach, cyclohexanone is first converted to an enol ether bearing a haloalkyl group. Subsequent treatment with a base generates an alkoxide that undergoes an intramolecular SN2 reaction to form the spiro-oxetane ring of the target molecule.
Mechanistic Rationale
This route relies on the well-established principles of nucleophilic substitution. The key is the formation of a precursor that contains both the nucleophile (the enolate/alkoxide) and the electrophile (the alkyl halide) within the same molecule. The formation of the four-membered oxetane ring is entropically less favored than five- or six-membered rings, but is achievable under appropriate conditions.[6] The choice of a non-nucleophilic strong base is crucial to deprotonate the intermediate and facilitate the intramolecular cyclization without competing intermolecular reactions.
Experimental Protocol: Intramolecular Williamson Ether Synthesis
Step 1: Synthesis of 1-(2-Chloroethoxy)cyclohexene
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add 2-chloroethanol (1.5 eq) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the cyclohexanone is consumed.
-
Cool the reaction mixture and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-(2-chloroethoxy)cyclohexene by vacuum distillation.
Step 2: Intramolecular Cyclization
-
Dissolve 1-(2-chloroethoxy)cyclohexene (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify this compound by column chromatography on silica gel.
Comparative Analysis
| Feature | Route 1: Paternò-Büchi Reaction | Route 2: Intramolecular Williamson Ether Synthesis |
| Number of Steps | 2 | 2 |
| Starting Materials | Cyclohexanone, Trimethylsilyl chloride, Paraformaldehyde | Cyclohexanone, 2-Chloroethanol |
| Key Reagents | Triethylamine, Strong Acid (for hydrolysis) | p-Toluenesulfonic acid, Strong non-nucleophilic base (e.g., NaH) |
| Reaction Conditions | Photochemical irradiation (specialized equipment), Room temperature | Reflux with Dean-Stark, Base-mediated cyclization at 0 °C to RT |
| Potential Yield | Variable, often moderate | Generally moderate to good |
| Advantages | Direct formation of the oxetane ring, mild reaction conditions for the key step. | Utilizes classic, well-understood reactions, avoids photochemical setup. |
| Disadvantages | Requires specialized photochemical equipment, potential for side reactions. | Formation of the four-membered ring can be challenging, requires anhydrous conditions. |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes.
Expected Product Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.7 (m, 2H, -O-CH₂-), 2.5-2.7 (m, 2H, -CH₂-C=O), 1.6-2.0 (m, 8H, cyclohexyl protons).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208-212 (C=O), 80-85 (spiro C), 70-75 (-O-CH₂-), 40-45 (-CH₂-C=O), 20-35 (cyclohexyl carbons).
-
IR (neat): ν 1780-1760 cm⁻¹ (strong, C=O stretch in a four-membered ring), 1100-1000 cm⁻¹ (C-O stretch).
Conclusion
Both the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis represent viable pathways to this compound. The choice between these two routes will likely depend on the specific capabilities and preferences of the research laboratory. The photochemical route offers a direct and elegant approach to the oxetane ring but requires specialized equipment. In contrast, the Williamson ether synthesis relies on more conventional synthetic transformations, making it more accessible to a broader range of chemists, though it may require careful optimization to achieve good yields for the four-membered ring closure. This guide provides the necessary foundational information for researchers to embark on the synthesis of this valuable spirocyclic building block.
References
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Vogt, F., Jödicke, K., Schröder, J., & Bach, T. (2009). Paternò–Büchi Reactions of Silyl Enol Ethers and Enamides. Synthesis, 2009(24), 4268-4273. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. (2023). Williamson ether synthesis. [Link]
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Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
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Vogt, F., Jödicke, K., Schröder, J., & Bach, T. (2009). Paternó-Büchi reactions of silyl enol ethers and enamides. Synthesis, (24), 4268-4273. [Link]
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Chemistry Steps. (2023). Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. (2018). Cyclohexenone synthesis. [Link]
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D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]
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A Comparative Guide to the Metabolic Stability of 7-Oxaspiro[3.5]nonane Derivatives in Drug Discovery
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a significant trend of "escaping flatland," a strategic move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] This shift is driven by the observation that increased sp³ character in drug candidates often correlates with improved physicochemical properties and more favorable pharmacokinetic profiles.[1] Among the diverse array of 3D scaffolds, spirocycles—structures where two rings are linked by a single common atom—have garnered considerable attention.[1] Their inherent rigidity can lock a molecule's conformation, optimizing the orientation of substituents for enhanced binding affinity and selectivity.[1]
The 7-oxaspiro[3.5]nonane scaffold, a unique structural motif featuring an oxetane ring fused with a cyclohexane ring, is an emerging building block in medicinal chemistry.[2] Its distinct three-dimensional and rigid architecture presents an attractive alternative to traditional heterocyclic systems.[2] However, a critical aspect of any new scaffold's potential in drug development is its metabolic stability. This guide provides an in-depth evaluation of the metabolic stability of 7-oxaspiro[3.5]nonane derivatives, offering a comparative analysis with other relevant scaffolds and detailing the experimental protocols necessary for this assessment.
Fundamentals of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] This parameter is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][4] The liver is the primary site of drug metabolism, where a complex interplay of Phase I and Phase II enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[5][6]
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis.[3][5]
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione.[5][7]
A compound with low metabolic stability is rapidly cleared from the body, potentially leading to insufficient therapeutic exposure. Conversely, a highly stable compound might accumulate to toxic levels or have an undesirably long half-life.[3][8] Therefore, a key objective in lead optimization is to fine-tune the metabolic stability of a drug candidate to achieve the desired pharmacokinetic profile.[9]
Experimental Protocols for Assessing Metabolic Stability
Several in vitro assays are routinely employed in drug discovery to evaluate metabolic stability.[10] These assays utilize liver-derived preparations, such as microsomes, S9 fractions, and hepatocytes, to mimic the metabolic environment of the liver.[10][11]
Liver Microsomal Stability Assay
This is a widely used high-throughput screen to assess Phase I metabolic stability.[12][13] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[12]
Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1 mg/mL.[14][15]
-
Incubation: The test compound (typically at a concentration of 1-10 µM) is incubated with the microsomal suspension at 37°C.[13][16]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which serves as a cofactor for CYP enzymes.[13][16]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding an ice-cold organic solvent like acetonitrile or methanol.[12][16]
-
Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12][16]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][15]
Causality Behind Experimental Choices:
-
The use of a NADPH-regenerating system ensures a sustained supply of the essential cofactor for CYP450 enzymes, allowing for a more accurate assessment of metabolic activity over the incubation period.
-
Quenching the reaction with a cold organic solvent serves the dual purpose of halting enzymatic activity and precipitating proteins, which would otherwise interfere with the subsequent LC-MS/MS analysis.
Liver S9 Fraction Stability Assay
The S9 fraction is a supernatant obtained from liver homogenate and contains both microsomal and cytosolic enzymes.[7][17] This allows for the assessment of both Phase I and Phase II metabolic pathways.[7][18]
Protocol:
-
Preparation: The S9 fraction is prepared and diluted similarly to microsomes.
-
Incubation: The test compound is incubated with the S9 fraction at 37°C.
-
Cofactor Supplementation: For a comprehensive metabolic profile, the incubation mixture is often supplemented with a cocktail of cofactors, including NADPH for Phase I enzymes and UDPGA (uridine diphosphate glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II enzymes.[7]
-
Time Points and Analysis: Similar to the microsomal stability assay, aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.[7]
Causality Behind Experimental Choices:
-
The inclusion of both Phase I and Phase II cofactors provides a more holistic view of a compound's metabolic fate, as it can undergo sequential metabolism by both types of enzymes.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[19][20]
Protocol:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.[21]
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or on an orbital shaker to ensure adequate aeration.[6][19]
-
Time Points: Samples are collected at various time points, and the reaction is terminated by the addition of a cold organic solvent.[19][22]
-
Analysis: The concentration of the parent compound is determined by LC-MS/MS.[22]
Causality Behind Experimental Choices:
-
Using a suspension of hepatocytes allows for better exposure of the cells to the test compound and nutrients in the media, promoting higher metabolic activity compared to plated hepatocytes for short-term incubations.
Experimental Workflow for Metabolic Stability Assays
Caption: A generalized workflow for in vitro metabolic stability assays.
Metabolic Stability Profile of 7-Oxaspiro[3.5]nonane Derivatives
The inherent rigidity and three-dimensionality of the 7-oxaspiro[3.5]nonane scaffold are expected to influence its metabolic stability.[2] Generally, spirocyclic systems can exhibit improved metabolic stability compared to their more flexible or aromatic counterparts.[1] This is often attributed to the preclusion of certain metabolic transformations due to steric hindrance around the spirocyclic core.
Potential Metabolic Hotspots:
While the core 7-oxaspiro[3.5]nonane scaffold is anticipated to be relatively stable, metabolic transformations are likely to occur at the following positions:
-
Oxidation of the Cyclohexane Ring: The methylene groups of the cyclohexane ring are susceptible to hydroxylation by CYP enzymes.
-
Metabolism of Substituents: The nature and position of substituents on the scaffold will significantly impact the overall metabolic stability. Aromatic or other easily metabolizable groups will likely be the primary sites of biotransformation.
-
Oxetane Ring Opening: While generally more stable than other ethers, the strained oxetane ring could potentially undergo cleavage, although this is a less common metabolic pathway.
Comparative Analysis:
To provide context for the metabolic stability of 7-oxaspiro[3.5]nonane derivatives, a comparison with other commonly used scaffolds in medicinal chemistry is presented below. The data is hypothetical but based on general trends observed in drug metabolism.
| Scaffold | Typical Half-life (t½) in HLM (min) | Primary Metabolic Pathways | Rationale for Stability |
| 7-Oxaspiro[3.5]nonane | > 60 | Oxidation of the cyclohexane ring, metabolism of substituents | The rigid spirocyclic core can sterically shield potential metabolic sites. |
| Piperidine | 30 - 60 | N-dealkylation, ring hydroxylation | The nitrogen atom and adjacent carbons are common sites of oxidation. |
| Morpholine | > 60 | Ring oxidation | The ether linkage is generally stable, but the ring can be oxidized. |
| Adamantane | < 30 | Hydroxylation at tertiary carbons | The rigid cage structure is highly susceptible to oxidation at the bridgehead positions. |
| Phenyl | Variable (depends on substituents) | Aromatic hydroxylation, metabolism of substituents | The electron density of the ring and the nature of substituents dictate metabolic fate. |
Potential Metabolic Pathways of a 7-Oxaspiro[3.5]nonane Derivative
Caption: Hypothetical metabolic pathways for a 7-oxaspiro[3.5]nonane derivative.
Discussion and Future Perspectives
The 7-oxaspiro[3.5]nonane scaffold represents a promising new entry into the medicinal chemist's toolbox. Its unique 3D structure and potential for improved metabolic stability make it an attractive candidate for the design of novel therapeutics.[1][2] However, a thorough understanding of its metabolic profile is essential for its successful application.
Future research in this area should focus on:
-
Systematic SAR Studies: A systematic investigation of how different substituents and their positions on the 7-oxaspiro[3.5]nonane core affect metabolic stability is needed.
-
Metabolite Identification: Detailed metabolite identification studies will be crucial to pinpoint the exact sites of metabolic transformation and to understand the enzymes involved.
-
In Vivo Pharmacokinetic Studies: Ultimately, in vivo studies in preclinical species will be necessary to validate the in vitro findings and to fully characterize the pharmacokinetic properties of drugs containing this scaffold.
By embracing a data-driven approach to understanding the metabolic liabilities and advantages of the 7-oxaspiro[3.5]nonane scaffold, drug discovery teams can leverage its unique properties to design the next generation of safe and effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 7-Oxaspiro[3.5]nonan-1-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the disposal of 7-Oxaspiro[3.5]nonan-1-one, grounded in regulatory standards and field-proven best practices. Our approach moves beyond simple compliance, building a framework of understanding that ensures safety is an intrinsic part of the scientific process.
A critical starting point is the acknowledgment that comprehensive toxicological and environmental fate data for this compound is not widely available. Therefore, the precautionary principle must be applied: until proven otherwise, this compound and its associated waste must be managed as hazardous. This protocol is designed around this principle, ensuring the highest level of safety for laboratory personnel and the environment.
Part 1: Hazard Characterization and Regulatory Framework
Understanding the potential hazards of a compound is the first step in managing its lifecycle safely. The structure of this compound, featuring a cyclobutanone ring fused to a tetrahydropyran ring, suggests potential for reactivity. While specific data is sparse, analogous structures, such as other lactones and spirocycles, can inform our handling procedures. Lactones, for instance, can be susceptible to hydrolysis under basic or acidic conditions[1].
All laboratory operations involving this chemical fall under the purview of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3] This standard mandates the development of a written Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and disposal.[3][4]
Disposal itself is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes the "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe disposal, from generation to its final destination.[7]
Table 1: Chemical and Regulatory Profile of this compound
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1473422-93-3 | [8] |
| Molecular Formula | C₈H₁₂O₂ | [8] |
| Molecular Weight | 140.18 g/mol | [9] |
| Known Hazards | Data not available. Treat as hazardous. Similar compounds may cause skin and eye irritation.[10] | N/A |
| Incompatible Materials | Strong oxidizing agents. Avoid strong acids and bases due to potential for hydrolysis.[1][11] | N/A |
| Governing Regulation | OSHA 29 CFR 1910.1450 (Handling); EPA 40 CFR Parts 260-273 (Disposal)[3][5] | N/A |
Part 2: Pre-Disposal Operational Plan
Proper disposal begins long before the waste container leaves the laboratory. It involves a systematic approach to characterization, segregation, and storage.
Step 1: Waste Characterization
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Listing: this compound is not currently a listed hazardous waste.
-
Characteristics: Without empirical data, we must assume it could potentially exhibit one or more hazardous characteristics.
Causality: The most prudent and compliant course of action is to manage all waste streams containing this compound as hazardous waste. This conservative approach eliminates the risk of improper disposal and ensures adherence to EPA regulations.[7]
Step 2: Waste Segregation and Containment
Proper segregation is a cornerstone of laboratory safety, preventing dangerous reactions within a waste container.
-
Primary Waste Stream: Create a dedicated waste stream for solid and concentrated liquid forms of this compound.
-
Aqueous Waste: Maintain a separate aqueous waste stream for dilute solutions.
-
Solvent Waste: Halogenated and non-halogenated solvent wastes containing traces of the compound should be segregated according to your institution's standard procedures.
-
Incompatibilities: Ensure waste containing this compound is not mixed with strong bases or acids to prevent potential hydrolysis and degradation.[1][12] It should also be kept separate from strong oxidizing agents.[11]
Container Protocol:
-
Select an Appropriate Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list all components, including "this compound" and any solvents. The date of initial accumulation must also be visible.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, away from drains, and in secondary containment to mitigate spills.
Part 3: Disposal Workflow
The following workflow provides a step-by-step methodology for the final disposal of waste streams containing this compound.
Experimental Protocol: Laboratory Waste Accumulation and Disposal
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Waste Collection:
-
Solid Waste: Transfer solid this compound and contaminated consumables (e.g., weighing paper, gloves) directly into the designated solid hazardous waste container.
-
Liquid Waste: Using a funnel, carefully pour concentrated solutions or reaction residues into the designated liquid hazardous waste container.
-
-
Container Management: Keep the hazardous waste container sealed at all times, except when actively adding waste. This minimizes the release of potential vapors.
-
Decontamination:
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed as non-hazardous solvent waste, per your institution's CHP.
-
Surfaces: Decontaminate work surfaces using a detergent solution followed by a solvent wipe-down.[14] Dispose of all cleaning materials as solid hazardous waste.
-
-
Arrange for Disposal: Once the waste container is full or reaches the accumulation time limit (e.g., 180 days for Small Quantity Generators), contact your institution's Environmental Health & Safety (EHS) department. They will arrange for pickup by a licensed hazardous waste transporter, who will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][15]
-
Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately. This documentation is a legal requirement and part of the "cradle-to-grave" tracking system.[15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and maintaining full regulatory compliance. This commitment to responsible chemical handling builds a foundation of trust and scientific integrity that extends beyond the product itself.
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Oxaspiro[3.5]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of any chemical substance in a laboratory setting is foundational to a safe and productive research environment. This guide provides essential, immediate safety and logistical information for the use of 7-Oxaspiro[3.5]nonan-1-one, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, the following protocols are designed to be a self-validating system, ensuring that every step is grounded in established safety principles and anticipates potential hazards.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety:
-
Engineering Controls: Your first line of defense is to minimize exposure through engineering controls. Whenever possible, handle this compound within a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols.[2][3]
-
Administrative Controls: These are the established procedures and training within your institution that ensure safe work practices. Adherence to your organization's chemical hygiene plan is mandatory.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is to be used in conjunction with, not as a substitute for, engineering and administrative controls.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Recommended, especially if not in a fume hood (N95 respirator) |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required if not in a fume hood (N95 respirator) |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required if not in a fume hood (N95 respirator) |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Required if not in a fume hood (N95 respirator) |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
Detailed PPE Protocols: A Step-by-Step Guide
1. Eye and Face Protection: The Non-Negotiable Barrier
Given the severe eye damage potential of similar compounds, robust eye protection is critical.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for low-volume, low-splash potential tasks.
-
Standard Procedure: Chemical splash goggles are required for most applications, including solution preparation and reactions.[4]
-
Enhanced Protection: A full-face shield worn over chemical splash goggles is necessary during procedures with a high risk of splashing, such as during work-up, purification, or when handling larger quantities.[4] Personal eyeglasses are not a substitute for appropriate safety eyewear.[4]
2. Hand Protection: Your Direct Interface
The risk of skin irritation necessitates careful selection and use of chemical-resistant gloves.[2]
-
Glove Selection: Nitrile or neoprene gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consider heavier-duty butyl rubber gloves. Always consult the glove manufacturer's compatibility chart.
-
The Principle of Double-Gloving: For most procedures involving this compound, it is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Removal: Before each use, visually inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
3. Body Protection: Shielding from Contamination
Your laboratory coat is your primary defense against accidental spills and contamination of your personal clothing.
-
Standard Attire: A clean, buttoned laboratory coat should be worn at all times when handling this compound.
-
Enhanced Protection: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[5] In the event of a large spill, a disposable chemical-resistant suit may be necessary.[5]
4. Respiratory Protection: Guarding Against Inhalation
The potential for respiratory tract irritation from vapors or aerosols of similar compounds makes respiratory protection a key consideration.[1]
-
In a Fume Hood: If all manipulations are performed within a certified chemical fume hood, additional respiratory protection may not be necessary.
-
Outside a Fume Hood: For any work conducted on an open bench, a NIOSH-approved N95 respirator is recommended to protect against aerosols.[6]
-
Emergency Situations: In the event of a significant spill or release, an air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required.[5][7] All personnel who may need to use an APR must be properly fit-tested and trained in its use.
Operational and Disposal Plans
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: Preparedness is Paramount
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. If the spill is small, and you are trained and equipped to do so, contain the spill with an inert absorbent material. For large spills, contact your institution's emergency response team.
Disposal: Responsible Stewardship
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves, Aprons, etc.: Place in a designated, sealed hazardous waste container.
-
Contaminated Lab Coats: Should be professionally laundered by a service familiar with handling chemically contaminated garments. Do not take contaminated lab coats home.
-
Chemical Waste: Dispose of all this compound waste in accordance with local, state, and federal regulations.[3]
Conclusion: A Culture of Safety
Adherence to these PPE protocols is not merely a matter of compliance; it is a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research. By understanding the potential hazards and diligently applying these protective measures, you can handle this compound with confidence and care.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
